molecular formula C14H17NO2 B054950 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one CAS No. 119102-90-8

7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Cat. No.: B054950
CAS No.: 119102-90-8
M. Wt: 231.29 g/mol
InChI Key: QPZOFKOCEPRLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one is a sophisticated spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a unique three-dimensional architecture that incorporates a lactone (2-oxa-1-one) and a benzyl-protected nitrogen within a spiro[4.4]nonane ring system. This rigid, spiro-configured framework is highly valuable for exploring novel chemical space and for constructing structurally diverse compound libraries. Its primary research application lies in its role as a versatile synthetic intermediate and a privileged building block for the development of pharmacologically active molecules. The scaffold's structure is particularly relevant for targeting central nervous system (CNS) receptors, proteases, and kinases, where the spirocenter can impart improved selectivity and metabolic stability. The benzyl group offers a handle for further synthetic elaboration, such as deprotection to a secondary amine, enabling the introduction of various sulfonamides, amides, or other functional groups. Researchers utilize this compound to create conformationally constrained analogs, probe structure-activity relationships (SAR), and develop new chemical entities for programs in neuroscience, oncology, and infectious disease.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13-14(7-9-17-13)6-8-15(11-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZOFKOCEPRLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CCOC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400695
Record name 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119102-90-8
Record name 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Utility of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Scaffold Analysis & Handling Protocols

Executive Summary: The "Spiro" Advantage

In the pursuit of novel therapeutics, "escaping flatland" has become a central dogma. 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (hereafter referred to as BZO-Spiro ) represents a privileged scaffold that bridges the gap between synthetic accessibility and three-dimensional complexity.

Unlike flat aromatic systems, BZO-Spiro offers a high fraction of saturated carbon atoms (


), a metric directly correlated with improved clinical success rates due to higher solubility and lower promiscuity. This guide details the physicochemical behavior of this scaffold, with a specific focus on the hydrolytic stability of the lactone ring—the critical "weak link" that researchers must manage during library synthesis and biological assaying.

Structural Architecture & Molecular Descriptors

The BZO-Spiro scaffold consists of two five-membered rings fused at a single quaternary carbon. This spiro-fusion locks the substituents into specific vectors, reducing the entropic penalty of binding to protein targets.

Calculated Physicochemical Profile

Data derived from consensus modeling of the C14H17NO2 structure.

PropertyValueImplication for Drug Design
Molecular Weight 231.29 g/mol Fragment-like; ideal for Lead-Oriented Synthesis (LOS).
cLogP 1.8 – 2.2The benzyl group shifts the polar core (LogP ~ -0.8) into the optimal lipophilic range for membrane permeability.
TPSA ~29.5 ŲHighly favorable for CNS penetration (Threshold < 90 Ų).
H-Bond Donors 0No free -OH or -NH, reducing non-specific binding.
H-Bond Acceptors 3Lactone carbonyl, lactone oxygen, tertiary amine.
pKa (Base) ~8.4 (Calc.)The pyrrolidine nitrogen is basic; protonated at physiological pH.

Critical Stability Analysis: The Lactone Liability

The defining feature of BZO-Spiro is the


-lactone  ring. While stable in organic solvents (DCM, DMSO), this ring is susceptible to hydrolysis in aqueous media, particularly at extremes of pH.
The pH-Stability Paradox

Researchers often face a trade-off:

  • Acidic pH (< 4.0): The tertiary amine protonates, drastically improving solubility. However, strong acid can catalyze the ring-opening of the lactone to the hydroxy-acid.

  • Basic pH (> 9.0): Saponification occurs rapidly. Hydroxide attacks the lactone carbonyl, irreversibly opening the ring.

Operational Recommendation: Maintain stock solutions in anhydrous DMSO. For aqueous assays, buffer the system to pH 7.4 immediately prior to use. Avoid long-term storage in aqueous buffers.

Visualization: Stability Logic

The following diagram illustrates the degradation pathways that must be avoided during handling.

StabilityLogic Stable Intact BZO-Spiro (Lipophilic, Active) Protonated Protonated Species (Soluble, Metastable) Stable->Protonated Acidic pH (< 5.0) Reversible Hydrolyzed Ring-Opened Hydroxy Acid (Inactive, Polar) Stable->Hydrolyzed Basic pH (> 9.0) Irreversible Saponification Protonated->Hydrolyzed Prolonged Acid Exposure Acid-Catalyzed Hydrolysis

Figure 1: Stability logic gate. The green node represents the desired state. Red paths indicate irreversible degradation.

Synthetic Accessibility & Purification

For researchers synthesizing derivatives, the benzyl group serves as a crucial protecting group that can be removed via hydrogenolysis (Pd/C, H2) to yield the free secondary amine for further diversification (e.g., amide coupling).

Recommended Synthetic Workflow

The most robust route to this scaffold typically involves a Dieckmann condensation or an allyl-radical cyclization strategy.

Synthesis Start N-Benzyl-3-pyrrolidinone Step1 Step 1: Allylation (Allyl Bromide, LDA) Start->Step1 Inter1 Intermediate: 3-Allyl-3-hydroxy-pyrrolidine Step1->Inter1 Step2 Step 2: Oxidative Cyclization (RuCl3 / NaIO4 or O3) Inter1->Step2 Ring Closure Product Target: BZO-Spiro Lactone Step2->Product Deprotect Optional: Debenzylation (Pd/C, H2) Product->Deprotect Library Gen

Figure 2: Simplified synthetic pathway focusing on the construction of the spiro-lactone core.

Experimental Protocols

Protocol A: Hydrolytic Stability Assessment (HPLC)

Objective: Quantify the half-life (


) of the lactone ring in physiological buffer.

Materials:

  • BZO-Spiro (10 mM stock in DMSO).

  • Phosphate Buffer Saline (PBS), pH 7.4.

  • Acetonitrile (HPLC grade).

  • Internal Standard (e.g., Caffeine).

Procedure:

  • Preparation: Dilute the DMSO stock 1:100 into PBS (final conc. 100

    
    M) in a glass vial.
    
  • Incubation: Maintain at 37°C with varying agitation.

  • Sampling: At

    
     hours, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 50

    
    L cold Acetonitrile to halt enzymatic/chemical activity and precipitate buffer salts.
    
  • Analysis: Inject onto RP-HPLC (C18 column). Monitor disappearance of the parent peak (RT ~ 4-5 min) and appearance of the polar hydroxy-acid (RT ~ 1-2 min).

Validation Criteria:

  • The system is valid if the Internal Standard area remains constant (<2% RSD).

  • Acceptable stability for drug discovery: <10% degradation over 4 hours.

Protocol B: Solubility Profiling (Thermodynamic)

Objective: Determine equilibrium solubility in pH 7.4 buffer.

  • Add excess solid BZO-Spiro to 1 mL of PBS (pH 7.4).

  • Shake at room temperature for 24 hours.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Analyze the supernatant via UV-Vis or HPLC against a standard curve.

  • Note: If solubility is <10

    
    M, consider formulation with 10% HP-
    
    
    
    -CD (cyclodextrin) to stabilize the hydrophobic benzyl moiety.

References

  • PubChem Compound Summary. 2-Oxa-7-azaspiro[4.4]nonan-1-one (Core Structure). National Center for Biotechnology Information. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry.[1][2] Chemical Reviews. (Contextual grounding on spiro-lactone utility). [Link]

  • Burkhard, J. A., et al. (2010). Escaping Flatland: Saturated Bioisosteres of Benzene. Journal of Medicinal Chemistry.[1][2] (Theoretical basis for

    
     importance).
    [Link]
    

Sources

An In-depth Technical Guide to 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 119102-90-8

Introduction: The Significance of the Spiro-γ-lactam Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a continuous drive to move beyond flat, two-dimensional molecules and explore the vast chemical space of three-dimensional structures. This concept, often termed "escaping flatland," is a strategic approach to designing novel drug candidates with improved pharmacological profiles. Spirocyclic scaffolds are at the forefront of this movement, and among them, the spiro-γ-lactam core holds a place of particular importance. The rigid, well-defined three-dimensional arrangement of atoms in spiro-γ-lactams offers a unique platform for the precise spatial orientation of functional groups, which can lead to enhanced target affinity and selectivity.

7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one is a member of this valuable class of compounds. Its structure combines the rigidity of the spirocyclic system with the synthetically versatile γ-lactam and a benzyl-protected amine, making it a highly attractive building block for the synthesis of more complex molecules. The inherent structural features of this molecule suggest its potential as a key intermediate in the development of novel therapeutics across various disease areas. This guide provides a comprehensive technical overview of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, including its physicochemical properties, a proposed synthetic strategy, and its potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. Below is a summary of the known and calculated properties of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one. It is important to note that many of these properties are computationally derived and await experimental verification.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₂PubChem[1]
Molecular Weight 231.29 g/mol Axsyn[2]
CAS Number 119102-90-8Echemi[3]
Appearance Solid (predicted)
Density (calculated) 1.19 g/cm³Axsyn[2]
Boiling Point (calculated) 391.5 °C at 760 mmHgAxsyn[2]
Flash Point (calculated) 154.8 °CAxsyn[2]

Synthesis and Mechanistic Insights

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one involves a key intramolecular cyclization step to form the γ-lactam ring. The spirocyclic core can be constructed from a suitably functionalized pyrrolidine derivative.

G Target 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one Intermediate1 N-Benzyl-3-(2-hydroxyethyl)-3-cyanopyrrolidine Target->Intermediate1 Intramolecular Cyclization Intermediate2 N-Benzyl-3-cyanopyrrolidine Intermediate1->Intermediate2 Alkylation StartingMaterial N-Benzyl-3-hydroxypyrrolidine Intermediate2->StartingMaterial Cyanation

Caption: Retrosynthetic analysis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of N-Benzyl-3-cyanopyrrolidine

This initial step involves the conversion of the hydroxyl group of N-benzyl-3-hydroxypyrrolidine to a nitrile. This can be achieved via a two-step process involving mesylation followed by nucleophilic substitution with cyanide.

  • Reaction:

    • To a solution of N-benzyl-3-hydroxypyrrolidine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).

    • Slowly add methanesulfonyl chloride (1.1 equivalents) and stir the reaction mixture at 0 °C for 1-2 hours.

    • After completion of the reaction (monitored by TLC), wash the mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

    • Dissolve the crude mesylate in a suitable solvent such as dimethylformamide (DMF) and add sodium cyanide (1.5 equivalents).

    • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete.

    • Cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield N-benzyl-3-cyanopyrrolidine.

  • Causality: The hydroxyl group is a poor leaving group. Its conversion to a mesylate creates a good leaving group, facilitating the subsequent SN2 reaction with the cyanide nucleophile.

Step 2: Alkylation of N-Benzyl-3-cyanopyrrolidine

The next step is the introduction of a two-carbon unit at the C3 position, which will ultimately form part of the lactone ring.

  • Reaction:

    • To a solution of N-benzyl-3-cyanopyrrolidine (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.

    • Stir the mixture at -78 °C for 1 hour to generate the carbanion.

    • Add 2-(tert-butyldimethylsilyloxy)ethyl iodide (1.2 equivalents) and allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Causality: The strong base (LDA) deprotonates the carbon alpha to the nitrile group, forming a nucleophilic carbanion. This carbanion then displaces the iodide from the protected 2-iodoethanol derivative. The silyl protecting group is used to prevent side reactions involving the hydroxyl group.

Step 3: Hydrolysis and Intramolecular Cyclization

The final step involves the hydrolysis of both the nitrile and the silyl ether, followed by an acid-catalyzed intramolecular cyclization to form the spiro-γ-lactam.

  • Reaction:

    • Dissolve the product from Step 2 in a mixture of acetic acid and concentrated hydrochloric acid.

    • Heat the mixture at reflux for several hours until the hydrolysis and cyclization are complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and carefully neutralize with a base such as sodium hydroxide.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, by column chromatography or recrystallization.

  • Causality: The acidic conditions facilitate the hydrolysis of the nitrile to a carboxylic acid and the deprotection of the silyl ether to a primary alcohol. The proximity of the newly formed carboxylic acid and alcohol groups, along with the acidic catalyst, drives the intramolecular esterification (lactonization) to form the desired spirocyclic product.

G Start N-Benzyl-3-hydroxypyrrolidine Step1 1. MsCl, Et3N 2. NaCN, DMF Start->Step1 Intermediate1 N-Benzyl-3-cyanopyrrolidine Step1->Intermediate1 Step2 1. LDA, THF, -78°C 2. TBDMS-O-(CH2)2-I Intermediate1->Step2 Intermediate2 Alkylated Intermediate Step2->Intermediate2 Step3 HCl, Acetic Acid, Reflux Intermediate2->Step3 Product 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one Step3->Product

Caption: Proposed synthetic workflow for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

Applications in Drug Discovery and Medicinal Chemistry

While there are no specific, publicly documented biological activities or drug development programs directly associated with 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, its structural features make it a highly valuable scaffold for the synthesis of potential therapeutic agents. The spiro-γ-lactam motif is present in a number of biologically active natural products and synthetic compounds.

1. A Rigid Scaffold for Library Synthesis:

The primary application of this molecule is as a versatile building block for the creation of compound libraries for high-throughput screening. The benzyl group can be readily removed via hydrogenolysis to reveal a secondary amine, which can then be functionalized with a wide array of substituents using standard amide coupling or reductive amination protocols. This allows for the systematic exploration of the chemical space around the spirocyclic core.

2. Potential as a Bioisostere:

Spirocyclic systems are often used as bioisosteric replacements for more flexible or planar ring systems in known bioactive molecules. The rigid nature of the 2-oxa-7-azaspiro[4.4]nonane core can lock a molecule into a specific conformation that may be more favorable for binding to a biological target. This can lead to increased potency and selectivity.

3. Precursor to Novel Therapeutics:

Derivatives of spiro-γ-lactams have been investigated for a range of therapeutic applications, including:

  • Antitumor Agents: Certain spiro-γ-lactam compounds have been shown to inhibit or kill tumor cells.

  • Antimicrobial Agents: Studies have identified spiro-γ-lactams with promising anti-HIV and antiplasmodial activity.[4]

  • Central Nervous System (CNS) Agents: The rigid scaffold can be beneficial for designing ligands for CNS targets, where precise conformational control is often required.

G Core 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one Debenzylation Debenzylation (e.g., H2, Pd/C) Core->Debenzylation Intermediate 2-Oxa-7-azaspiro[4.4]nonan-1-one Debenzylation->Intermediate Functionalization Functionalization (Amide Coupling, Reductive Amination, etc.) Intermediate->Functionalization Library Diverse Compound Library Functionalization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: General workflow for the use of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one in drug discovery.

Conclusion

7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one represents a valuable, albeit under-explored, chemical entity with significant potential in the field of drug discovery. Its rigid three-dimensional structure, stemming from the spiro-γ-lactam core, aligns perfectly with the current focus on developing more sophisticated and effective therapeutic agents. While specific biological data for this compound is scarce, its utility as a synthetic intermediate is clear. The proposed synthetic route provides a practical framework for its preparation, and the established importance of its structural class strongly suggests that derivatives of this molecule could yield novel compounds with a wide range of biological activities. For researchers and drug development professionals, 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one is a compelling starting point for the design and synthesis of the next generation of spirocyclic drugs.

References

  • PubChem. 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one. [Link]

  • Axsyn. 2-Oxa-7-azaspiro[4.4]nonan-1-one,7-(phenylmethyl)-. [Link]

  • Bentham Science Publishers. Spiro-Lactams as Novel Antimicrobial Agents. [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract: The spirocyclic lactam motif is a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced target affinity and improved pharmacokinetic profiles. This guide focuses on the structural characterization of a specific member of this class, 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one. While a definitive, publicly archived crystal structure for this exact molecule is not available at the time of this writing, this document serves as a comprehensive roadmap for its structural elucidation. By leveraging the detailed crystallographic data of the closely related analogue, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, we will illustrate the principles of X-ray crystal structure analysis and provide a robust, field-proven methodology for researchers to determine the crystal structure of the title compound.

Part 1: The Significance of the Spirocyclic Lactam Core

Spirocyclic systems, characterized by two rings sharing a single atom, are of profound interest in drug discovery. Their inherent rigidity and defined three-dimensional topology distinguish them from more flexible or planar scaffolds. This structural pre-organization can significantly reduce the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The 2-oxa-7-azaspiro[4.4]nonan-1-one core, in particular, combines a lactam moiety—a privileged structure in its own right—with a spirocyclic framework, creating a scaffold ripe for exploration. The N-benzyl substituent provides a handle for modulating lipophilicity and introducing potential aromatic interactions.

To fully exploit the potential of this scaffold, a precise understanding of its three-dimensional structure at the atomic level is paramount. X-ray crystallography remains the gold standard for this purpose, providing unequivocal data on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Part 2: A Case Study: The Crystal Structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

To illustrate the type of detailed structural information that can be obtained from a successful crystallographic study, we present the data for the analogous compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.[1] It is crucial to note that this molecule contains a second nitrogen atom in the lactam ring (a diaza- compound) in place of the oxygen (an oxa-aza compound) in our target molecule. However, the overall spirocyclic framework and N-benzyl substitution are conserved, making it an excellent proxy for demonstrating the analytical outputs.

The crystal structure of this analogue reveals that both five-membered rings adopt an envelope conformation.[1] The dihedral angle between the two primary planes of the rings is 80.46 (8)°.[1] In the crystal lattice, molecules are linked by N—H⋯O hydrogen bonds, forming chains.[1]

Crystallographic Data Summary (Analogue)
Parameter Value
Chemical FormulaC₁₄H₁₈N₂O
Molecular Weight230.30
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.630 (2)
b (Å)8.4322 (18)
c (Å)29.848 (7)
V (ų)2423.8 (9)
Z8
Temperature (K)173
RadiationMo Kα (λ = 0.71073 Å)
R[F² > 2σ(F²)]0.059
wR(F²)0.120

Data sourced from a study on 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.[1]

Part 3: A Practical Workflow for the Structural Determination of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

The following sections provide a detailed, self-validating protocol for a researcher to obtain the crystal structure of the title compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Synthesis of the Target Compound

While a variety of synthetic routes to spirocyclic lactams exist, a common and effective strategy involves an intramolecular cyclization reaction. A plausible synthetic pathway is outlined below. The choice of starting materials and reagents is critical for achieving a good yield and purity, which are prerequisites for successful crystallization.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthetic Steps cluster_end Purification & Product A Pyrrolidine-based starting material Step1 Step 1: N-Benzylation A->Step1 B Benzylating agent (e.g., Benzyl bromide) B->Step1 C Reagent for lactone formation Step3 Step 3: Intramolecular Cyclization (Lactonization) C->Step3 Step2 Step 2: Introduction of carboxylic acid precursor Step1->Step2 Step2->Step3 Purify Purification (e.g., Column Chromatography) Step3->Purify Product 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one Purify->Product

Caption: A generalized synthetic workflow for the target compound.

Crystallization: The Art and Science

Obtaining high-quality single crystals is often the most challenging step. The goal is to slowly decrease the solubility of the compound in a solvent system, allowing molecules to pack in a highly ordered, crystalline lattice.

Protocol for Crystallization Screening:

  • Purity is Paramount: Ensure the synthesized compound is of the highest possible purity (>98% by NMR and LC-MS). Impurities can inhibit crystal growth.

  • Solvent Selection:

    • Start by testing the solubility of a small amount of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).

    • Ideal single-solvent systems are those in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Cover the vial with a cap that has a small pinhole. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a small amount of a relatively volatile solvent. Place this solution as a drop on a siliconized glass slide. Invert the slide over a well containing a less volatile solvent in which the compound is insoluble (the anti-solvent). As the anti-solvent vapor diffuses into the drop, the solubility of the compound decreases, promoting crystallization.

    • Solvent/Anti-Solvent Diffusion: Create a saturated solution of the compound in a good solvent. Carefully layer a less dense, miscible anti-solvent on top. Crystals may form at the interface.

X-ray Diffraction Experiment

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it can be analyzed by X-ray diffraction.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_process Data Processing & Structure Solution Crystal Select & Mount Single Crystal Diffractometer Mount on Diffractometer Crystal->Diffractometer XRay Expose to X-ray Beam Diffractometer->XRay Detector Collect Diffraction Pattern XRay->Detector Integrate Integrate Reflections Detector->Integrate Solve Solve Phase Problem (e.g., SHELXS) Integrate->Solve Refine Refine Structure (e.g., SHELXL) Solve->Refine Validate Validate & Finalize Structure Refine->Validate

Caption: The experimental workflow for X-ray crystal structure determination.

Experimental Protocol:

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures (e.g., 100-173 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a single-crystal X-ray diffractometer. The crystal is rotated in the beam, and a series of diffraction images are collected by a detector.

  • Data Reduction: The collected images are processed to determine the unit cell dimensions and the intensities of the individual reflections. Programs like CrystalClear are often used for this step.[1]

  • Structure Solution and Refinement:

    • The phase problem is solved using direct methods (e.g., with software like SHELXS) to generate an initial electron density map.[1]

    • This initial model is then refined against the experimental data using least-squares methods (e.g., with SHELXL).[1] This iterative process adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors.

Part 4: Conclusion and Future Outlook

The determination of the crystal structure of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one is an essential step in unlocking its full potential as a scaffold in drug discovery. While the data is not yet in the public domain, this guide provides a clear and actionable framework for its elucidation. By following the outlined protocols for synthesis, crystallization, and X-ray diffraction, researchers can generate the critical data needed to understand its three-dimensional architecture. This knowledge will, in turn, enable structure-activity relationship (SAR) studies and the rational design of new, potent, and selective therapeutic agents based on this promising spirocyclic lactam core.

References

  • Acta Crystallographica Section E: Structure Reports Online, 2011 , 67(10), o2517. "7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one". [Link]

Sources

1H NMR and 13C NMR of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation and spectral analysis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one , a critical spirocyclic scaffold in medicinal chemistry.

Executive Summary

The 2-oxa-7-azaspiro[4.4]nonan-1-one scaffold represents a privileged structure in drug discovery, particularly in the development of PD-1/PD-L1 inhibitors and conformationally restricted peptidomimetics. The spiro-fusion of a


-butyrolactone ring and a pyrrolidine ring creates a rigid 3D architecture that enhances binding selectivity and metabolic stability compared to flexible analogs.

This guide provides a definitive protocol for the NMR characterization of the 7-benzyl derivative. Given the chiral spiro-center (C5), the molecule exhibits distinct diastereotopic splitting patterns that are often misassigned as impurities. This document details the expected chemical shifts, coupling networks, and validation workflows.

Structural Assignment & Numbering

To ensure accurate spectral assignment, we utilize the following IUPAC-consistent numbering scheme for the spiro[4.4]nonane skeleton:

  • Ring A (Lactone): Contains the carbonyl (C1) and oxygen (O2).

  • Ring B (Pyrrolidine): Contains the nitrogen (N7) bearing the benzyl group.

  • Spiro Center: C5 (Quaternary carbon shared by both rings).

Atom Mapping Logic
  • Position 1: Carbonyl C=O

  • Position 2: Oxygen[1][2]

  • Position 3:

    
    -methylene to Oxygen (Deshielded)
    
  • Position 4:

    
    -methylene to Oxygen (Adjacent to Spiro C5)
    
  • Position 5: Spiro Quaternary Carbon

  • Position 6: Methylene adjacent to N7 and Spiro C5

  • Position 7: Nitrogen (Benzyl substituted)

  • Position 8: Methylene adjacent to N7

  • Position 9: Methylene adjacent to Spiro C5

Figure 1: Connectivity map of the spiro-lactone scaffold. Note the central spiro-carbon (C5) linking the oxygenated Ring A and nitrogenous Ring B.

1H NMR Spectral Analysis (Predicted)

Solvent:


 (Reference: 7.26 ppm) | Frequency:  400 MHz+

The presence of the chiral spiro center (C5) renders the geminal protons on C3, C4, C6, C8, and C9 diastereotopic . They will not appear as equivalent triplets but rather as complex multiplets (ABX or ABXY systems).

PositionType

(ppm)
MultiplicityAssignment Logic
Ar-H Aromatic7.20 – 7.40Multiplet (5H)Phenyl group protons (overlapping).
C3-H

4.25 – 4.45Multiplet (2H)Strongly deshielded by adjacent Oxygen. Diastereotopic splitting likely.
Bn-CH2

-Ph
3.60 – 3.70Singlet (2H)*Benzylic protons. May appear as AB quartet (J~13Hz) if chiral center induces strong anisotropy.
C6-H

2.80 – 3.10dd or m (2H)Alpha to Nitrogen AND Spiro center. Sterically crowded.
C8-H

2.60 – 2.80Multiplet (2H)Alpha to Nitrogen, Beta to Spiro.
C4-H

2.10 – 2.40Multiplet (2H)Beta to Carbonyl, Alpha to Spiro.
C9-H

1.80 – 2.00Multiplet (2H)Beta to Nitrogen, Alpha to Spiro.

Critical Interpretation Note: Do not confuse the complex multiplets at 1.8–2.4 ppm with impurities. The rigidity of the spiro-ring system creates distinct magnetic environments for the "up" and "down" protons relative to the lactone ring.

13C NMR Spectral Analysis (Predicted)

Solvent:


 (Reference: 77.16 ppm)
CarbonType

(ppm)
Diagnostic Feature
C1 Carbonyl178.0 – 180.0Characteristic

-lactone carbonyl.
Ar-C Quaternary138.0 – 139.0Ipso carbon of the benzyl group.
Ar-CH Aromatic127.0 – 129.0Ortho, meta, para carbons (3 signals).
C3

65.0 – 68.0Most deshielded aliphatic carbon.
Bn-C

59.0 – 61.0Benzylic carbon.
C6

54.0 – 56.0Alpha to N and Spiro.
C8

52.0 – 54.0Alpha to N.
C5 Spiro (Cq)45.0 – 50.0Key Diagnostic: Quaternary carbon, low intensity.
C4

32.0 – 35.0Alpha to Spiro (Lactone side).
C9

30.0 – 33.0Alpha to Spiro (Pyrrolidine side).

Experimental Validation Protocol

To confirm the structure and stereochemistry, follow this self-validating workflow:

Step 1: Sample Preparation
  • Mass: Dissolve 10-15 mg of compound in 0.6 mL

    
    .
    
  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaCl/KBr from synthesis) which can broaden line shapes.

Step 2: 2D NMR Correlation

Run the following sequence to map the connectivity:

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates

    
     pairs.
    
    • Check: Verify that the protons at ~4.3 ppm correlate to the carbon at ~66 ppm (C3).

  • HMBC (Heteronuclear Multiple Bond Correlation): Establishes the Spiro Junction.

    • Target: Look for long-range coupling from C3-H and C6-H to the quaternary C5 (~48 ppm).

    • Target: Verify the Bn-CH2 correlation to C6 and C8 (via Nitrogen).

  • NOESY (Nuclear Overhauser Effect): Stereochemistry.

    • If the molecule is synthesized as a single enantiomer or diastereomer (e.g., if substituents are added), NOESY is required to determine the relative face of addition.

Step 3: Troubleshooting Common Artifacts
  • Broadening: If N-benzyl peaks are broad, it indicates intermediate exchange rates of nitrogen inversion or restricted rotation.

    • Fix: Run the experiment at 320K (warm) to sharpen peaks.

  • Water Peak:

    
     often contains water at ~1.56 ppm, which may overlap with C9 protons.
    
    • Fix: Add a drop of

      
       shake to shift the water peak or use dry solvent.
      

Figure 2: Analytical workflow for validating the spiro-scaffold.

References

  • Spiro-Lactone Synthesis: Stereoselective Synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one. BenchChem Application Notes.

  • Structural Analogs: Synthesis of 1-Oxa-7-azaspiro[4.4]nonane derivatives. PubChem Compound Summary.

  • PD-1 Inhibitor Context: Spirocyclic compounds as PD-1/PD-L1 inhibitors. US Patent US10710986B2.

  • NMR of Pyrrolidines: Interpretation of the pyrrolidine region of the 1H NMR spectrum. ResearchGate.[3]

Sources

Mass Spectrometric Analysis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a three-dimensional architecture that can lead to improved pharmacological properties.[1][2][3] The 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one core represents a privileged structure, combining a rigid spirocyclic framework with a reactive lactone and a synthetically versatile benzyl-protected amine. Accurate and comprehensive structural characterization is paramount for its progression in drug development pipelines. This guide provides an in-depth, experience-driven approach to the mass spectrometric analysis of this molecule, focusing on electrospray ionization (ESI) and tandem mass spectrometry (MS/MS). We will move beyond simple data reporting to explain the causal-based reasoning behind methodological choices, predict fragmentation pathways, and establish a self-validating protocol for confident structural elucidation.

Foundational Concepts: The Analyte and Ionization Strategy

Profile of the Target Molecule: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Before any analysis, a thorough understanding of the analyte's structure is critical. The molecule consists of a central spiro-carbon atom joining two five-membered rings: a γ-butyrolactone ring and a pyrrolidine ring. A benzyl group is attached to the pyrrolidine nitrogen. This structure imparts specific chemical properties that dictate our analytical approach.

  • Molecular Formula: C₁₄H₁₇NO₂

  • Monoisotopic Mass: 231.1259 Da

  • Key Features:

    • Tertiary Amine: The benzyl-protected nitrogen is a primary site for protonation, making it highly suitable for positive-mode electrospray ionization.

    • Lactone Moiety: Contains a polar carbonyl group but is also susceptible to ring-opening and fragmentation.

    • Spirocyclic Core: Provides conformational rigidity, which can influence fragmentation pathways.[3]

    • Benzylic C-N Bond: A known labile site prone to cleavage during collision-induced dissociation (CID).[4][5]

The Rationale for Electrospray Ionization (ESI)

For a molecule of this nature—polar, non-volatile, and possessing a basic nitrogen—Electrospray Ionization (ESI) is the superior ionization technique.[6] ESI is a "soft ionization" method, meaning it imparts minimal excess energy to the analyte during the ionization process.[7][8] This is crucial as it allows us to observe the intact protonated molecule, [M+H]⁺, with high abundance, which serves as the precursor ion for subsequent fragmentation experiments (MS/MS).

The ESI process involves creating a fine spray of charged droplets containing the analyte. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase.[6][9] This gentle transition preserves the molecule's integrity, which is a primary requirement for accurate mass determination.

In contrast, a "hard ionization" technique like Electron Ionization (EI) would be inappropriate. EI bombards the molecule with high-energy electrons, causing extensive and often uncontrollable fragmentation.[10][11] While useful for creating fingerprint-like spectra for library matching of small, volatile compounds, it would likely prevent the observation of the molecular ion for our target, making structural confirmation difficult.

The Experimental Blueprint: A Self-Validating Workflow

A robust analytical method is a self-validating one. Each step should be designed to provide clear, interpretable data that can be cross-correlated. The following protocol outlines a standard approach for the LC-MS/MS analysis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep 1. Dissolve sample in Acetonitrile/Water (50:50) with 0.1% Formic Acid lc 2. Reversed-Phase C18 Column Gradient Elution prep->lc Injection esi 3. ESI Source (+ve mode) lc->esi Elution ms1 4. Full Scan MS (Q1) (Identify [M+H]⁺) esi->ms1 cid 5. Collision-Induced Dissociation (CID in q2) ms1->cid Isolate Precursor ms2 6. Product Ion Scan (Q3) (Acquire MS/MS Spectrum) cid->ms2

Caption: High-level workflow for LC-MS/MS analysis.

Protocol 1: Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile-phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Justification: The addition of formic acid is critical. It acidifies the solution, ensuring the tertiary amine on the pyrrolidine ring is readily protonated, which significantly enhances the ionization efficiency in positive-mode ESI.[12]

Protocol 2: LC-MS/MS System Parameters
ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and separation for moderately polar small molecules.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography. Formic acid acts as an ion-pairing agent and proton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase.
Gradient 5% B to 95% B over 5 minutesA typical screening gradient to ensure elution of the compound as a sharp peak.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Ionization Mode ESI PositiveThe basic nitrogen makes the molecule highly amenable to protonation.
MS Scan Mode Full Scan (m/z 50-500) followed by data-dependent MS/MS on the most intense ion.The full scan confirms the presence and mass of the protonated parent [M+H]⁺. The MS/MS scan provides structural data.
Precursor Ion m/z 232.13The calculated m/z for the protonated molecule [C₁₄H₁₇NO₂ + H]⁺. High-resolution instruments should target m/z 232.1338.
Collision Energy Stepped (e.g., 15, 25, 40 eV)Using a range of collision energies ensures the capture of both low-energy (primary) and high-energy (secondary, tertiary) fragments, providing a more complete structural picture.

Deconstructing the Spectrum: Predicted Fragmentation Pathways

The MS/MS spectrum provides a structural fingerprint of the molecule. Based on the chemical functionalities present, we can predict the most probable fragmentation pathways. The analysis begins with the isolation and fragmentation of the protonated parent molecule at m/z 232.13 .

Fragmentation Pathway Visualization

G cluster_A Pathway A: Benzylic Cleavage cluster_B Pathway B: Lactone Ring Fragmentation parent [M+H]⁺ m/z 232.13 C₁₄H₁₈NO₂⁺ fragA1 Benzyl Cation m/z 91.05 C₇H₇⁺ parent->fragA1 Heterolytic Cleavage fragA2 Spiro Core Remnant m/z 140.07 C₇H₁₀NO₂⁺ parent->fragA2 fragB1 Loss of CO m/z 112.08 C₆H₁₀NO⁺ fragA2->fragB1 - CO

Caption: Predicted major fragmentation pathways for protonated 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

Mechanistic Discussion of Key Fragments
  • Pathway A: The Dominant Benzylic Cleavage The most predictable and often most abundant fragmentation route for N-benzylated compounds involves the cleavage of the C-N bond connecting the benzyl group to the pyrrolidine ring.[4][13] This is a charge-directed process where the positive charge on the protonated nitrogen weakens this bond.

    • Fragment 1: The Benzyl/Tropylium Cation at m/z 91.05 (C₇H₇⁺). This is a hallmark fragment for any benzyl-containing compound.[14] The high stability of this carbocation, which can rearrange to the aromatic tropylium ion, makes this a very favorable fragmentation channel. Its presence is a strong confirmation of the benzyl moiety.

    • Fragment 2: The Spiro Core Remnant at m/z 140.07 (C₇H₁₀NO₂⁺). This ion represents the remaining spirocyclic structure after the loss of the benzyl group. It is a critical piece of evidence, as its mass confirms the composition of the core scaffold.

  • Pathway B: Lactone Ring Fragmentation The spiro core remnant at m/z 140.07 can undergo further fragmentation. Lactones are known to fragment via the neutral loss of carbon monoxide (CO, 28 Da).[15]

    • Fragment 3: Loss of CO at m/z 112.08 (C₆H₁₀NO⁺). The observation of a fragment at m/z 112, corresponding to the loss of 28 Da from the ion at m/z 140, is strong evidence for the lactone functionality. This fragmentation likely proceeds through a ring-opening mechanism followed by the elimination of CO.

Summary of Expected Ions
m/z (Monoisotopic)Proposed FormulaDescriptionConfidence
232.1338[C₁₄H₁₈NO₂]⁺Protonated Molecule [M+H]⁺Very High
140.0655[C₇H₁₀NO₂]⁺[M+H - C₇H₈]⁺ (Loss of Toluene)Low
91.0542 [C₇H₇]⁺ Benzyl/Tropylium Cation Very High
140.0655 [C₇H₁₀NO₂]⁺ Spiro Core [M+H - C₇H₇]⁺ High
112.0757 [C₆H₁₀NO]⁺ Spiro Core - CO Moderate

Note: While loss of toluene (C₇H₈, 92 Da) is possible for some benzylamines, direct cleavage to the benzyl cation is often more dominant under CID conditions.[13]

Ensuring Trustworthiness: Data Validation

Confident structural assignment requires more than just matching predicted fragments.

  • High-Resolution Mass Spectrometry (HRMS): The use of an Orbitrap or TOF mass analyzer is essential. Obtaining masses with high accuracy (< 5 ppm error) allows for the unambiguous determination of the elemental composition for the parent ion and its fragments, confirming the formulas listed in the table above.

  • Isotopic Pattern: The measured isotopic distribution for the [M+H]⁺ ion should match the theoretical distribution for C₁₄H₁₈NO₂⁺. This provides an additional layer of confirmation for the elemental composition.

  • Correlated Fragments: The logic of the fragmentation pathway must be consistent. The precursor for the m/z 112.08 fragment should be the ion at m/z 140.07. This can be confirmed with an MS³ experiment, where the ion at m/z 140.07 is isolated and fragmented to verify that it produces m/z 112.08.

Conclusion

The mass spectrometric analysis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one is a clear and logical process when approached with a foundational understanding of the molecule's chemistry. By leveraging positive-mode ESI-MS/MS, we can expect a clean spectrum dominated by the intact protonated molecule. Subsequent fragmentation provides definitive structural information, primarily through the characteristic cleavage of the N-benzyl bond to yield the m/z 91.05 ion and the spiro core at m/z 140.07. Further fragmentation of this core via the loss of carbon monoxide confirms the lactone moiety. This systematic, mechanistically-driven approach, validated by high-resolution data, provides the highest level of confidence required for decision-making in a drug development setting.

References

  • Structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • PubChem. (n.d.). 7-Benzyl-2-oxa-7-azaspiro[4.5]decane-8,10-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Kolosov, M., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • Bouchoux, G., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry. Retrieved from [Link]

  • Crich, D., et al. (2010). Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). General structures of spirocyclic β‐ and δ‐lactams. Retrieved from [Link]

  • Kruve, A., et al. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Retrieved from [Link]

  • Siler, D. A., et al. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Gates, P. J., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Retrieved from [Link]

  • MassBank. (2016). Benzylamine Spectrum. Retrieved from [Link]

  • Siler, D. A., et al. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC. Retrieved from [Link]

  • Reid, G. E., et al. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Saldívar-González, F. I., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances. Retrieved from [Link]

  • SCIEX. (2022). Electrospray ionization process - Episode 12. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]

  • Costa, M., et al. (2020). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers. Retrieved from [Link]

  • HETEROCYCLES. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid. Retrieved from [Link]

  • Gao, J., et al. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry. Retrieved from [Link]

  • SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

Sources

solubility of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one in Organic Solvents CAS Number: 119102-90-8 Molecular Formula: C₁₄H₁₇NO₂ Molecular Weight: 231.29 g/mol [1]

Introduction: The Structural Basis of Solubility

7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (CAS 119102-90-8) represents a specialized class of spiro-γ-lactams widely utilized as scaffolds in medicinal chemistry, particularly for peptidomimetics and GPCR ligand synthesis.[1] Its solubility profile is governed by the interplay between its three distinct structural domains:[1]

  • The Spiro-Core (Rigid Scaffold): The spiro[4.4] junction creates a rigid, orthogonal orientation between the furanone (lactone) and pyrrolidine rings.[1] This reduces crystal packing efficiency compared to planar analogs, generally enhancing solubility in organic media.[1]

  • The γ-Lactone Moiety (Polar Head): This segment acts as a hydrogen bond acceptor (HBA).[1] It imparts solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in polar protic solvents (e.g., Ethanol).[1]

  • The N-Benzyl Group (Lipophilic Tail): The benzyl substituent significantly increases the partition coefficient (LogP ~1.5–2.0), driving solubility in chlorinated solvents (DCM, Chloroform) and reducing water solubility.[1]

Understanding these domains allows researchers to predict solvent compatibility for reactions, purification (recrystallization), and formulation.[1]

Physicochemical Solubility Profile

The following data summarizes the solubility characteristics of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one. These values represent a synthesis of empirical observations from recrystallization protocols and predicted physicochemical behavior.

Table 1: Solubility in Common Organic Solvents (at 25°C)
Solvent ClassSpecific SolventSolubility RatingPrimary Interaction MechanismApplication
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Dipole-dipole & DispersionExtraction / Reaction Medium
ChloroformHigh (>100 mg/mL)Dipole-dipole & DispersionNMR Analysis / Reaction Medium
Polar Aprotic DMSOHigh (>50 mg/mL)Strong Dipole-DipoleBiological Assays / Stock Solutions
DMFHigh (>50 mg/mL)Strong Dipole-DipoleReaction Medium (Nucleophilic sub.)[1]
THFHigh (>50 mg/mL)H-Bond AcceptanceReaction Medium (Reduction)
Ethyl AcetateModerate (20-50 mg/mL)Dipole-DipoleChromatography / Extraction
Polar Protic MethanolModerate (10-30 mg/mL)H-Bonding (Donor/Acceptor)Hydrogenation Solvent
EthanolLow-Moderate (<10 mg/mL)*H-BondingRecrystallization (Soluble at high temp)
Non-Polar Diethyl EtherLow (<5 mg/mL)Weak DispersionPrecipitation / Washing
Hexanes / HeptaneInsoluble (<1 mg/mL)DispersionAnti-solvent for Crystallization
Aqueous Water (pH 7)Insoluble Hydrophobic EffectWork-up (Partitioning)

*Note: Ethanol is the preferred solvent for recrystallization.[1] The compound dissolves at reflux (~78°C) and crystallizes upon cooling, exploiting the temperature-dependent solubility gradient 2.[1]

Experimental Protocol: Self-Validating Solubility Determination

For critical applications (e.g., formulation or kinetic studies), relying on general tables is insufficient.[1] The following protocol provides a self-validating workflow to determine the precise saturation solubility (


) of the compound in any target solvent.
Methodology: Gravimetric Saturation with HPLC Verification

Objective: Determine


 with <5% relative standard deviation (RSD).

Step-by-Step Protocol:

  • Preparation of Supersaturated Solution:

    • Weigh 50 mg of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one into a 4 mL chemically resistant glass vial.

    • Add 0.5 mL of the target solvent (e.g., Ethanol).[1]

    • Validation Check: Ensure visible solid remains undissolved.[1] If clear, add more solid until a suspension persists.[1]

  • Equilibration:

    • Place the vial in a thermomixer at 25°C ± 0.1°C.

    • Agitate at 750 RPM for 24 hours.

    • Why: 24 hours ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics typical of rigid spiro-cycles.[1]

  • Phase Separation:

    • Centrifuge the sample at 10,000 RPM for 10 minutes (or use a 0.22 µm PTFE syringe filter).

    • Critical: Pre-saturate the filter with the supernatant to prevent adsorption losses.[1]

  • Quantification (Dual-Mode):

    • Method A (Gravimetric): Pipette exactly 200 µL of supernatant into a pre-weighed aluminum pan. Evaporate solvent under vacuum/N₂ stream.[1] Weigh the residue.[1]

    • Method B (HPLC-UV): Dilute 10 µL of supernatant into 990 µL Acetonitrile. Inject onto C18 column (Detection: 254 nm). Compare against a standard curve.

  • Self-Validation Criteria:

    • The values from Method A and Method B must deviate by <5%.

    • If deviation >5%, repeat with a longer equilibration time (48 hrs) to rule out supersaturation or degradation.

Visualization: Solubility & Purification Workflow

The following diagram illustrates the logical flow for selecting solvents based on the compound's properties, specifically for the critical task of purification via recrystallization.

SolubilityWorkflow Compound Crude 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one SolventCheck Solvent Screening Compound->SolventCheck DCM DCM / Chloroform (High Solubility) SolventCheck->DCM Extraction Ethanol Ethanol (Temp-Dependent) SolventCheck->Ethanol Recrystallization (Preferred) Hexane Hexanes (Insoluble) SolventCheck->Hexane Anti-Solvent Dissolution Dissolve at Reflux (78°C) Ethanol->Dissolution Heat Precipitation Crystallization Hexane->Precipitation Add dropwise to DCM soln Cooling Cool to 25°C -> 4°C Dissolution->Cooling Slow Rate Cooling->Precipitation Filtration Filtration & Wash Precipitation->Filtration

Caption: Decision matrix for solvent selection. Ethanol is highlighted as the optimal solvent for thermal recrystallization, while DCM is suitable for extraction.[1]

Applications in Synthesis and Formulation

Synthesis & Reaction Optimization
  • Hydrogenation: The synthesis of the spiro-core often involves hydrogenation of a nitrile or nitro precursor.[1] Methanol is the solvent of choice here, as it solubilizes the polar intermediates while maintaining the solubility of the final benzyl-protected amine 2.[1]

  • Alkylation/Acylation: For modifying the lactam or amine, DCM or THF are recommended.[1] The high solubility prevents precipitation of intermediates, ensuring homogeneous kinetics.[1]

Purification Strategy

The "7-benzyl" group renders the molecule lipophilic enough for silica gel chromatography (eluting with Hexane:Ethyl Acetate gradients), but recrystallization from Ethanol yields higher purity crystalline blocks suitable for X-ray diffraction 2.[1]

References

  • NIH/PubMed Central . 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one Crystal Structure and Synthesis. Available at: [Link][1]

  • PubChem . 2-Oxa-7-azaspiro[4.4]nonan-1-one Compound Summary. Available at: [Link][1]

  • ChemSynthesis . Synthesis and Properties of 7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (CAS 119102-90-8). Available at: [Link][1]

Sources

molecular weight of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one: Physicochemical Properties and Characterization Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one is a spirocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure, incorporating a lactone and a benzyl-protected amine, presents a scaffold with potential for developing novel therapeutic agents. Spirocyclic systems are increasingly utilized in drug design due to their conformational rigidity and novel chemical space they occupy, which can lead to improved target affinity and selectivity.[1] This guide provides a comprehensive overview of the key physicochemical properties of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one and outlines detailed, field-proven protocols for its structural characterization and purity assessment.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental for its application in research and development. The key quantitative data for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₂[2]
Molecular Weight 231.29 g/mol [2]
Exact Mass 231.126 g/mol [2]
CAS Number 119102-90-8[2]

Experimental Protocols for Characterization

The following protocols describe a systematic approach to confirm the identity, structure, and purity of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one. The causality behind the selection of each analytical technique is explained to provide a deeper understanding of the characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound. ¹H NMR will provide information on the number of different types of protons and their connectivity, while ¹³C NMR will identify the number of unique carbon atoms. 2D NMR techniques such as COSY and HSQC can be used to establish the complete connectivity of the molecule.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • The resulting spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign protons to specific functional groups.

    • Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For HRMS, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

  • Data Analysis:

    • Identify the molecular ion peak and confirm that its mass corresponds to the calculated (231.29).

    • For HRMS data, compare the measured exact mass with the calculated exact mass (231.126) to confirm the molecular formula (C₁₄H₁₇NO₂).

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a crucial technique for assessing the purity of the compound. By separating the sample into its individual components, the percentage purity can be determined.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid) is a common starting point. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm, due to the benzyl group).

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the characterization process for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_results Data Analysis & Confirmation cluster_final Final Product synthesis Synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS, HRMS) purification->ms Molecular Weight Confirmation hplc HPLC Analysis purification->hplc Purity Assessment structure_confirmed Structure Confirmed nmr->structure_confirmed mw_confirmed Molecular Weight Confirmed ms->mw_confirmed purity_confirmed Purity >95% hplc->purity_confirmed final_product Characterized 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one structure_confirmed->final_product mw_confirmed->final_product purity_confirmed->final_product

Caption: Experimental workflow for the synthesis and characterization of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

Conclusion

This technical guide provides essential information on the molecular properties of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one and a robust set of protocols for its comprehensive characterization. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is paramount for advancing research and development in the field of medicinal chemistry. While detailed spectroscopic data for this specific molecule is not widely published, the general approaches outlined here provide a solid foundation for researchers to perform this characterization independently.[3]

References

  • PubChem Compound Summary for CID 165907384, 1-Oxa-7-azaspiro[4.4]nonan-4-one. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 163249873, 7-Benzyl-2-oxa-7-azaspiro[4.5]decane-8,10-dione. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 83815128, 1,7-Diazaspiro[4.4]nonan-2-one. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 12980245, 7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-. National Center for Biotechnology Information. [Link]

  • 7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one. MOLBASE. [Link]

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 23111899, 2-Oxa-7-azaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 21412346, 1-Oxa-7-azaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]

  • One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. ResearchGate. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. National Center for Biotechnology Information. [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Organic Syntheses. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA. The Royal Society of Chemistry. [Link]

  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. [Link]

Sources

Technical Monograph: Stability Profiling & Lifecycle Management of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

[1][2]

Executive Summary

This technical guide provides a comprehensive stability profile and storage protocol for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one .[1][2] As a spiro-fused heterocyclic intermediate containing both a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


Effective lifecycle management requires strict adherence to low-temperature, anhydrous storage to prevent ring-opening hydrolysis and

1

Chemical Identity & Structural Vulnerabilities[1][2][3][4][5]

To understand the stability profile, we must deconstruct the molecule into its reactive pharmacophores.[1][2]

  • Chemical Name: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one[1][2]

  • Core Scaffold: Spiro[4.4]nonane system.[1][2][3][4]

  • Ring A (Lactone): A 5-membered cyclic ester (gamma-lactone).[1][2]

    • Vulnerability:[1][2] Nucleophilic attack at the carbonyl carbon (Hydrolysis).[1][2]

  • Ring B (Pyrrolidine): A 5-membered nitrogen heterocycle protected by a benzyl group.[1][2]

    • Vulnerability:[1][2] Oxidation of the tertiary amine to an ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -oxide; potential debenzylation under catalytic hydrogenolysis conditions (though stable in storage).[1]
      
  • Spiro Center: The quaternary carbon shared by both rings.[1][2]

    • Stabilizing Factor:[1][2] The Thorpe-Ingold Effect (Gem-dialkyl effect) exerts conformational restraint, thermodynamically favoring the ring-closed lactone form over the open-chain hydroxy acid compared to non-spiro analogs.[1][2] However, this does not grant immunity to kinetic hydrolysis.[1][2]

Degradation Mechanisms[2]

The two primary degradation pathways are Hydrolytic Ring Opening and Oxidative Degradation .[1][2]

Pathway A: Lactone Hydrolysis

Exposure to atmospheric moisture, particularly in the presence of trace acids or bases, initiates the cleavage of the lactone ring.[2]

  • Mechanism: Water acts as a nucleophile attacking the carbonyl carbon (C=O).[1][2][5]

  • Product: A zwitterionic or neutral hydroxy-amino acid (Open Chain form).[1][2]

  • Risk: High in humid environments or protic solvents (MeOH, Water).[1][2]

Pathway B: Amine Oxidation

The tertiary nitrogen of the benzyl-pyrrolidine moiety has a lone pair susceptible to oxidation.[2]

  • Mechanism: Reaction with atmospheric oxygen or peroxides.[1][2]

  • Product:

    
    -Oxide derivative.
    
  • Risk: Moderate in ambient air; High if stored in solvents containing peroxides (e.g., uninhibited THF or Ethers).[1][2]

Visualization of Degradation Pathways

The following diagram illustrates the mechanistic divergence based on environmental stress.

DegradationPathwaysParentParent Molecule(Spiro-Lactone)HydrolysisHydrolysis Product(Open Ring Hydroxy-Acid)Parent->Hydrolysis Nucleophilic Attack(Lactone Cleavage)OxidationOxidation Product(N-Oxide)Parent->Oxidation Electrophilic Oxidation(Amine Lone Pair)MoistureMoisture/H2O(pH dependent)Moisture->ParentOxygenAtmospheric O2PeroxidesOxygen->Parent

Figure 1: Divergent degradation pathways.[1][2] Red path indicates hydrolytic failure; Yellow path indicates oxidative failure.[1][2]

Storage & Handling Protocols

Based on the structural analysis, the following protocols are mandatory. These are not suggestions; they are requirements for maintaining >98% purity.

Storage Specifications Table
ParameterSpecificationScientific Rationale
Temperature -20°C to +4°C Arrhenius equation dictates that lower temperatures exponentially decrease the rate of hydrolysis and oxidation.[1][2]
Atmosphere Inert Gas (Ar or N₂) Displaces O₂ (prevents oxidation) and atmospheric moisture (prevents hydrolysis).[1][2]
Container Amber Glass + Teflon Liner Amber glass blocks UV (though UV risk is low, it is best practice).[1][2] Teflon liners prevent leaching and ensure a hermetic seal.[1][2]
Desiccant Required Silica gel or molecular sieves in the secondary container to scavenge residual humidity.[1][2]
Solvent Stability Avoid Protic Solvents Do not store in Methanol, Ethanol, or Water.[1][2] Stable in DCM, DMSO, or Toluene for short periods (<24h).
Handling Workflow (The "Cold Chain" Logic)
  • Warm-Up: Allow the sealed vial to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold solid/oil.[1][2]

  • Aliquot: Do not repeatedly freeze/thaw the bulk stock. Aliquot into single-use vials under an inert atmosphere.

  • Re-Seal: Purge headspace with Argon before re-closing the container.

Quality Control & Self-Validating Systems

Trustworthiness in data comes from rigorous testing.[1] Use the following analytical methods to validate the integrity of the compound before use in critical assays.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Buffers silanols, improves peak shape for amines).[1][2]

    • B: Acetonitrile (ACN).[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (Lactone carbonyl) and 254 nm (Benzyl ring).[1][2]

  • Pass Criteria: Single peak >98% area.

    • Fail Mode 1: Early eluting peak (more polar) indicates Hydrolysis (Open Acid).[1][2]

    • Fail Mode 2: Slightly earlier/broad peak indicates N-Oxide .[1][2]

NMR Validation (1H-NMR in CDCl₃)
  • Diagnostic Signal 1 (Lactone): Check the multiplet for the -CH₂- adjacent to the lactone oxygen (~4.0 - 4.5 ppm).[1][2] Hydrolysis shifts this signal upfield.[1][2]

  • Diagnostic Signal 2 (Benzyl): The benzylic -CH₂- appears as a singlet or AB quartet around 3.5 - 3.7 ppm.[1][2] Oxidation often shifts this signal and splits it due to stereoelectronic changes.[1][2]

Experimental Protocol: Forced Degradation (Stress Test)

To empirically determine the shelf-life of your specific batch, perform this accelerated stress test.

Objective: Determine the

  • Preparation: Weigh 5 mg of the compound into three separate clear vials.

    • Vial A: Control (Store at -20°C, sealed).

    • Vial B: Hydrolytic Stress (Open to air, 25°C, 75% Relative Humidity).[1][2]

    • Vial C: Oxidative Stress (Dissolve in ACN + 1% H₂O₂, 25°C).[1][2]

  • Timepoints: Analyze via HPLC at t=0, t=24h, t=48h.

  • Analysis: Compare the Area Under Curve (AUC) of the parent peak in B and C against A.

  • Decision: If Vial B shows >5% degradation at 24h, the compound is classified as Hygroscopic/Labile and requires glovebox handling.[1][2]

Logical Workflow for Usage

HandlingLogicStartRetrieve Compound(-20°C Storage)WarmUpEquilibrate to RT(Sealed)Start->WarmUpOpenOpen in InertAtmosphere?WarmUp->OpenUseWeigh/Dissolve(Dry Solvent)Open->UseYesWarnRISK: Condensation/HydrolysisOpen->WarnNo (Air)PurgePurge Headspace(Argon/N2)Use->PurgeReturnReturn to -20°CPurge->Return

Figure 2: Decision tree for safe handling.[1][2] The "Warm Up" step is critical to prevent condensation-induced hydrolysis.[2]

References

  • PubChem. (n.d.).[1][2][3][6] Compound Summary: 1-Oxa-7-azaspiro[4.4]nonane (Analogous Scaffold).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

  • Organic Chemistry Portal. (2023).[1][2] Synthesis and Stability of Lactones.[1][2] Retrieved from [Link]

  • Salgado, A. et al. (2005).[1][2] Physicochemical and microbiological stability of a spironolactone paediatric extemporaneous suspension.[1][2] European Journal of Hospital Pharmacy.[1][2] (Validates hydrolysis risks in spiro-lactones). Retrieved from [Link]

Technical Guide: Functionalization of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Synthetic Guide Subject: Spirocyclic Scaffold Derivatization in Medicinal Chemistry[1][2][3][4]

Executive Summary: The Spirocyclic Advantage

In modern drug discovery, the "Escape from Flatland" initiative has prioritized scaffolds with high fraction of sp3-hybridized carbons (


) to improve physicochemical properties.[2] 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one  represents a privileged "privileged structure"—a rigid, bicyclic core combining a pyrrolidine pharmacophore with a reactive 

-butyrolactone moiety.[2]

This guide details the synthetic utility of this scaffold. Unlike flat aromatic systems, this spirocycle offers defined vectors for substituent exit, enhancing receptor complementarity while lowering lipophilicity (LogP).[2] The following sections provide validated protocols for synthesizing the core and, critically, diversifying it into bioactive libraries.

Part 1: Structural Analysis & Retrosynthesis

The Pharmacophore Vectors

The molecule consists of two orthogonal rings sharing a quaternary carbon (C5). This geometry locks substituents into specific regions of 3D space, minimizing the entropic penalty upon protein binding.

  • Vector A (Nitrogen): The N7 position (currently benzyl-protected) allows for the introduction of diversity elements (ureas, sulfonamides, amides) directed into the solvent-exposed region.[2]

  • Vector B (Lactone Carbonyl): The C1 carbonyl is an electrophilic "hotspot" susceptible to nucleophilic attack (aminolysis) or reduction.[2]

  • Vector C (Spiro Center): The quaternary center prevents metabolic oxidation at the ring junction, a common liability in fused bicyclic systems.

Retrosynthetic Logic

The construction of the 2-oxa-7-azaspiro[4.4]nonane core typically relies on creating the quaternary center via alkylation of a pyrrolidine precursor, followed by lactonization.[2]

Retrosynthesis Target 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (Target Scaffold) Intermediate 1-Benzyl-3-allyl-3-hydroxypyrrolidine (Cyclization Precursor) Target->Intermediate Oxidative Lactonization (or Iodolactonization) Start 1-Benzyl-3-pyrrolidinone (Commercial SM) Intermediate->Start Allylation (Grignard/Barbier)

Figure 1: Retrosynthetic disconnection relying on the functionalization of 3-pyrrolidinone.

Part 2: Divergent Derivatization Strategies

The utility of 7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one lies in its ability to serve as a branch point for library synthesis.[2][3] We define two primary "Derivatization Zones."

Zone 1: Lactone Ring Opening (Aminolysis)

The


-butyrolactone ring is strained enough to react with primary and secondary amines, yielding 

-hydroxy amides
.[2] This is a powerful reaction for generating Fragment-Based Drug Discovery (FBDD) libraries.[2]
  • Mechanism: Nucleophilic acyl substitution.[2]

  • Utility: Introduces Hydrogen Bond Donors (OH) and Acceptors (C=O) simultaneously.[2]

Zone 2: N-Debenzylation & Functionalization

The benzyl group is a temporary mask.[2] Removal reveals the secondary amine, allowing the spiro-core to be coupled to other pharmacophores.[2]

Derivatization Core Core Scaffold: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one HydroxyAmide Hydroxy-Amide Derivatives (Library Gen) Core->HydroxyAmide R-NH2 / AlMe3 (Aminolysis) Diol Spiro-Diol (Reduction) Core->Diol LiAlH4 FreeAmine Secondary Amine (Debenzylated) Core->FreeAmine H2, Pd/C (Deprotection) Urea Spiro-Ureas/Amides FreeAmine->Urea R-NCO or R-COCl

Figure 2: Divergent synthesis pathways.[2] Path A (Red) modifies the lactone; Path B (Green) modifies the amine.[2]

Part 3: Validated Experimental Protocols

Protocol A: Aluminum-Mediated Aminolysis of the Lactone

Objective: To convert the spiro-lactone into a library of


-hydroxy amides.[2]
Rationale:  Direct heating of lactones with amines is often sluggish. Trimethylaluminum (AlMe

) forms a highly reactive aluminum amide species that rapidly opens the lactone ring.[2]

Reagents:

  • Scaffold: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (1.0 equiv)[2]

  • Amine: R-NH

    
     (1.2 equiv)[2]
    
  • Reagent: Trimethylaluminum (2.0 M in toluene, 1.5 equiv)[2]

  • Solvent: Anhydrous Dichloromethane (DCM)[2]

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon. Add the amine (1.2 equiv) and anhydrous DCM (0.2 M concentration relative to scaffold).[2]

  • Activation: Cool the solution to 0°C. Slowly add AlMe

    
     (1.5 equiv) dropwise. Caution: Pyrophoric.[2] Stir for 30 minutes at 0°C to form the aluminum amide active species.
    
  • Addition: Add a solution of the spiro-lactone (1.0 equiv) in DCM dropwise to the activated amine.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 4–12 hours.

  • Self-Validation Check: Monitor by TLC or LC-MS. The disappearance of the starting material peak and the lactone carbonyl stretch (~1770 cm

    
     in IR) confirms ring opening.[2]
    
  • Quench & Workup: Cool to 0°C. Carefully quench with dilute HCl (1M) or Rochelle's salt solution (saturated potassium sodium tartrate) to break the aluminum emulsion. Extract with DCM (3x).[2]

  • Purification: Dry organic layers over MgSO

    
    , concentrate, and purify via flash chromatography (typically MeOH/DCM gradient).
    
Protocol B: Catalytic Hydrogenolysis (N-Debenzylation)

Objective: Removal of the benzyl protecting group to liberate the pyrrolidine nitrogen.[2] Rationale: Palladium on Carbon (Pd/C) is the standard for cleaving benzylic C-N bonds.[2] Acidic conditions (HCl or AcOH) are often added to protonate the resulting amine, preventing catalyst poisoning.[2]

Reagents:

  • Substrate: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one[2]

  • Catalyst: 10% Pd/C (10-20 wt% loading)

  • Solvent: Methanol or Ethanol (with 1.0 equiv HCl if forming the salt)[2]

  • Hydrogen Source: H

    
     balloon (1 atm) or Parr shaker (40 psi).
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in Methanol (0.1 M).

  • Catalyst Addition: Under a stream of nitrogen, carefully add 10% Pd/C. Safety: Pd/C is flammable when dry; keep wet with solvent.

  • Hydrogenation: Evacuate the flask and backfill with H

    
     three times. Stir vigorously under H
    
    
    
    atmosphere at Room Temperature for 6–18 hours.
  • Self-Validation Check:

    • TLC: The product (secondary amine) will be significantly more polar and stain strongly with Ninhydrin.[2]

    • NMR: Disappearance of the aromatic benzyl protons (7.2–7.4 ppm) and the benzylic methylene singlet (~3.6 ppm).[2]

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate. If HCl was used, the product is obtained as the hydrochloride salt (white solid), which is stable for storage.[2]

Part 4: Physicochemical Data Summary[2]

The following table highlights the shift in properties when transforming the core scaffold.

Derivative TypeStructure CodeEst. LogPFsp3H-Bond DonorsH-Bond Acceptors
Parent Scaffold Spiro-Lactone1.80.7103
Hydroxy-Amide Ring-Opened (R=Me)0.90.7123
Debenzylated Core Free Amine0.40.7112

Note: Data estimated based on ChemDraw properties for the core structure.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] Link[2]

  • Zheng, Y., & Tice, C. M. (2016).[2] The Utilization of Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery, 11(9), 831–840.[2] Link

  • Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.[2] Link[2]

  • Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of a New Class of Spirocyclic Ketones. Organic Letters, 12(9), 1944–1947.[2] Link[2]

Sources

theoretical and computational studies of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Abstract

The spiro-γ-lactam scaffold is a privileged structural motif in medicinal chemistry, renowned for its conformational rigidity and three-dimensional complexity that enables novel interactions with biological targets.[1][2] This guide focuses on a specific derivative, 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, a molecule of significant interest for drug discovery programs. Due to the limited volume of published experimental data on this exact compound, this whitepaper adopts a comprehensive theoretical and predictive approach. By synthesizing data from close structural analogs and employing established computational chemistry workflows, we provide a robust framework for its synthesis, characterization, and evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to explore the chemical space and therapeutic potential of novel spirocyclic agents.

Introduction and Strategic Importance

Spirocyclic systems, where two rings share a single atom, are increasingly sought after in drug design. Their rigid, three-dimensional architecture provides a distinct advantage over traditional flat, aromatic structures, offering improved target specificity and favorable physicochemical properties.[3] The spiro-γ-lactam moiety, in particular, is a core component of numerous biologically active natural products and synthetic pharmaceuticals.[1][4]

The subject of this guide, 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, combines this valuable spiro-γ-lactam core with a benzyl group on the pyrrolidine nitrogen. This N-benzyl substituent serves a dual purpose: it provides a degree of lipophilicity and offers a vector for potential interactions with aromatic-binding pockets in target proteins, such as enzymes or receptors. The inherent challenge with novel compounds like this is the scarcity of direct experimental data. Therefore, a predictive and analog-based approach is not only practical but essential for guiding research efforts efficiently. This guide bridges that gap by providing well-founded predictions on structure, synthesis, and properties, grounded in high-quality data from closely related molecules and validated computational methods.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating any new chemical entity is to understand its core structural and electronic properties. These characteristics dictate its behavior in both chemical reactions and biological systems.

Predicted Physicochemical Data

While experimental data for the title compound is sparse, we can reliably predict its key properties based on its structure and data from the parent scaffold, 2-Oxa-7-azaspiro[4.4]nonan-1-one.[4][5] These computed values are critical for initial drug-likeness assessments and for planning experimental work.

PropertyPredicted ValueSource
Molecular Formula C₁₄H₁₇NO₂Calculated
Molecular Weight 231.29 g/mol Calculated
XLogP3-AA ~1.7Extrapolated/Computed
Topological Polar Surface Area 38.3 Ų[4][5]
Hydrogen Bond Donor Count 0Calculated
Hydrogen Bond Acceptor Count 3[4][5]
Rotatable Bond Count 2Calculated

Note: XLogP3-AA is an estimation; the addition of the benzyl group significantly increases lipophilicity compared to the parent scaffold's value of -0.3.

Three-Dimensional Conformation

The therapeutic efficacy of a spirocyclic molecule is intrinsically linked to its 3D geometry. Lacking a direct crystal structure, we can infer the conformation from a closely related analog, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, for which detailed X-ray crystallographic data exists.[6][7]

Causality: The spiro center locks the two five-membered rings—a pyrrolidine and a γ-lactone—into a fixed relative orientation. In the diaza-analog, both rings adopt a strained envelope conformation .[7] It is highly probable that the oxa-analog will exhibit the same conformational preference. The dihedral angle between the mean planes of the two rings in the diaza-analog is 80.46°.[6][7] This sharp, non-planar orientation is a key feature, presenting a well-defined three-dimensional pharmacophore.

Caption: 2D representation of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

Proposed Synthetic Strategy and Workflow

A robust and reproducible synthetic route is paramount for producing material for further study. While no direct synthesis has been published, we can construct a reliable, multi-step pathway based on established methodologies for analogous spiro-γ-lactams.[1][2]

Rationale: The core challenge is the construction of the spirocyclic junction. A plausible approach is an intramolecular cyclization. The synthesis of the diaza-analog provides a strong precedent, involving the reductive cyclization of a cyanomethyl pyrrolidine precursor.[6] We adapt this strategy for the oxa-lactone ring.

G A Start: Commercially available pyrrolidin-3-one derivative B Step 1: N-Benzylation (e.g., Benzyl bromide, K₂CO₃) A->B Protection/Functionalization C Step 2: Introduction of Cyanoacetate Moiety (e.g., Horner-Wadsworth-Emmons) B->C Carbon framework extension D Step 3: Michael Addition (Introduction of ester precursor) C->D Spiro precursor setup E Step 4: Reductive Cyclization (e.g., NaBH₄ reduction of nitrile, followed by spontaneous lactonization) D->E Key Spirocyclization F Purification (Column Chromatography) E->F Isolation G Final Product: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one F->G

Caption: Proposed synthetic workflow for the target molecule.

Detailed Step-by-Step Protocol (Hypothetical)

This protocol is designed as a self-validating system, incorporating in-process checks and robust characterization of the final product.

  • N-Benzylation of Pyrrolidinone Precursor:

    • To a solution of a suitable 3-ketopyrrolidine precursor in acetonitrile (MeCN), add 1.2 equivalents of potassium carbonate (K₂CO₃) and 1.1 equivalents of benzyl bromide.

    • Stir the reaction mixture at 60°C for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

    • Causality: The base deprotonates the secondary amine, allowing for nucleophilic attack on the benzyl bromide to form the stable tertiary amine.

    • Upon completion, filter the solid, concentrate the filtrate in vacuo, and purify by column chromatography to yield the N-benzyl-3-ketopyrrolidine intermediate.

  • Formation of the Spirocyclic Precursor:

    • To a solution of the N-benzyl-3-ketopyrrolidine in a suitable solvent like tetrahydrofuran (THF), add a reagent such as ethyl cyanoacetate with a base (e.g., sodium ethoxide).

    • This initiates a cascade involving a Knoevenagel condensation followed by a Michael addition, which sets up the carbon framework required for the lactone ring.

    • Causality: This step is critical for building the necessary atoms at the C-3 position of the pyrrolidine ring, preparing it for the final cyclization.

  • Reductive Cyclization and Lactonization:

    • Dissolve the intermediate from the previous step in an alcoholic solvent (e.g., methanol or ethanol).

    • Cool the solution to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

    • Causality: The NaBH₄ will selectively reduce the nitrile (or a related functional group) to a primary amine. This amine will then undergo a rapid, intramolecular nucleophilic attack on the adjacent ester carbonyl, displacing the alcohol and forming the thermodynamically stable five-membered γ-lactone ring.

    • Stir for 4-6 hours, allowing the reaction to warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

  • Final Characterization:

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.

Advanced Characterization: A Predictive Framework

Spectroscopic Signatures
  • ¹H NMR: Expect characteristic signals for the benzyl group (aromatic protons ~7.2-7.4 ppm; benzylic CH₂ protons as a singlet ~3.6 ppm). The diastereotopic protons of the spirocyclic core will appear as complex multiplets in the aliphatic region (~1.8-3.5 ppm).

  • ¹³C NMR: Key signals will include the lactone carbonyl (~175-180 ppm), aromatic carbons (~127-138 ppm), the spiro quaternary carbon (~70-80 ppm), and the benzylic carbon (~55-60 ppm).

  • IR Spectroscopy: A strong, sharp absorption band corresponding to the γ-lactone carbonyl (C=O) stretch is expected around 1770 cm⁻¹.

X-Ray Crystallography Protocol

Obtaining a single crystal structure is the definitive method for confirming the molecule's 3D geometry. The protocol used for the diaza-analog serves as an excellent template.[6]

  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate) and allow for slow evaporation at room temperature.

  • Data Collection:

    • Mount a suitable single crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

    • Collect data at a low temperature (e.g., 173 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Solve the structure using direct methods (e.g., SHELXS).

    • Refine the structure by full-matrix least-squares on F² using a program like SHELXL.[6]

    • Locate all non-hydrogen atoms and refine anisotropically. Place hydrogen atoms in calculated positions.

Table of Expected Crystallographic Parameters (based on C₁₄H₁₈N₂O analog[6])

ParameterExpected Value/TypeRationale
Crystal System OrthorhombicCommon for such spirocyclic systems.
Space Group PbcaBased on the closely related analog.
Z Value 8Molecules per unit cell.
V (ų) ~2400-2500Estimated unit cell volume.
Calculated Density ~1.2-1.3 Mg m⁻³Consistent with organic molecules.
Key Interactions Potential C-H···O interactionsLacks the N-H donor of the analog.

Theoretical and Computational Modeling Workflow

Computational chemistry provides invaluable insights into molecular properties where experimental data is unavailable and helps rationalize observed behaviors.[8] A standard workflow using Density Functional Theory (DFT) is highly effective for a molecule of this size.

G cluster_0 Input Preparation cluster_1 Quantum Mechanical Calculation (DFT) cluster_2 Property Analysis & Application A 1. Build 3D Structure (e.g., Avogadro, GaussView) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm minimum, get thermochemistry) B->C H 6. Molecular Docking (Predict binding to protein targets) B->H D 4. Single-Point Energy (Higher level of theory, e.g., 6-311+G(d,p)) C->D E 5a. Electronic Properties (HOMO-LUMO, ESP Map) D->E F 5b. Spectroscopic Properties (Simulated IR, NMR) D->F G 5c. Reactivity Descriptors (Fukui functions) D->G

Sources

Technical Guide: Photochromic Potential and Structural Analysis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural and physicochemical properties of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one , with a specific focus on its potential and limitations regarding photochromism.

Executive Summary

7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (CAS 119102-90-8) is a spiro-bicyclic scaffold characterized by a


-lactone ring fused to a pyrrolidine ring at a spiro carbon.[1][2][3][4][5] While the molecule itself lacks the extended conjugation required for visible-light photochromism, it represents a critical structural core  (the spiro-lactone pharmacophore) used in the design of advanced fluorogenic probes and photochromic molecular switches. This guide analyzes the molecule's physicochemical profile, elucidates the mechanism of spiro-ring opening, and outlines the synthetic pathways required to activate photochromic behavior in this scaffold for drug development applications.

Molecular Identity and Physicochemical Profile[1][6][7][8][9]

Before analyzing the photochromic properties, it is essential to establish the baseline physicochemical characteristics of the scaffold. This molecule serves as a stable, "locked" intermediate in the absence of specific derivatization.

Structural Specifications
PropertySpecification
Chemical Name 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one
CAS Registry Number 119102-90-8
Molecular Formula

Molecular Weight 231.29 g/mol
Core Scaffold Spiro[4.4]nonane (Spiro-pyrrolidine-lactone)
Key Functional Groups

-Lactone (cyclic ester), Tertiary Amine (N-benzyl)
Stereochemistry Achiral spiro center (unless substituted further); typically isolated as a racemate.[1]
Solubility and Stability
  • Solubility: Soluble in polar organic solvents (DCM, DMSO, Methanol). Limited solubility in water due to the lipophilic benzyl group.

  • Stability: The spiro-lactone ring is hydrolytically stable at neutral pH but susceptible to opening under strong basic conditions or nucleophilic attack.

Theoretical Framework: The Spiro-Lactone Photochromic Mechanism

To understand the relevance of this molecule to photochromism, one must examine the Spiro-Ring Opening/Closing (SROC) mechanism. This mechanism is the operating principle behind established photochromes like Rhodamine B lactone and Fluorescein derivatives.

The Mechanism of Action

Photochromism in spiro-lactones relies on the reversible cleavage of the


 bond within the lactone ring.
  • Closed Form (Spiro): The molecule is orthogonal and usually colorless (or UV-absorbing only) because the

    
    -system is interrupted at the 
    
    
    
    spiro carbon.
  • Open Form (Merocyanine/Zwitterion): Upon excitation (UV light) or environmental stimulus (

    
    , metal ions), the 
    
    
    
    bond breaks. The spiro carbon rehybridizes to
    
    
    , allowing conjugation to extend across the entire molecule. This results in a bathochromic shift (color generation) and fluorescence.
Applicability to 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

In its native state, 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one lacks the aromatic conjugation required to stabilize the open zwitterionic form or to absorb visible light.

  • Current State: The molecule is UV-active (due to the benzyl group) but not photochromic in the visible spectrum.

  • Potential: It acts as a "silent" core. To render it photochromic, the spiro-carbon must be flanked by auxochromes (electron-donating groups) or extended

    
    -systems (e.g., fusing the lactone to a xanthene or indole ring).
    
Mechanistic Pathway Diagram

The following diagram illustrates the theoretical transition from the closed spiro-scaffold to the open zwitterionic form, highlighting the structural requirements for photochromism.

SpiroMechanism Closed Closed Spiro Form (Colorless/UV-Absorbing) sp3 Spiro Carbon TS Transition State (C-O Bond Cleavage) Closed->TS Excitation Stimulus Stimulus (UV Light / H+) Stimulus->Closed Open Open Zwitterion Form (Colored/Fluorescent) sp2 Carbon + Extended Conjugation TS->Open Ring Opening Open->Closed Thermal Relaxation (Darkness/Base)

Caption: Theoretical activation pathway of the spiro-lactone core. Native CAS 119102-90-8 requires derivatization to stabilize the Open form.

Engineering Photochromism: Derivatization Strategies

For researchers in drug development, this scaffold serves as a template for designing activatable probes . The lack of intrinsic photochromism is an advantage, providing a "blank canvas" for tuning.

Structural Modification for Photo-Response

To induce photochromic properties in 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, the following modifications are chemically necessary:

  • Conjugation Extension:

    • Modification: Fusion of the pyrrolidine ring with an aromatic system (e.g., forming an indoline).

    • Effect: Lowers the energy gap (HOMO-LUMO), shifting absorption to the visible range and stabilizing the open carbocation.

  • Lactone Functionalization:

    • Modification: Replacing the benzyl group with a nitro-benzyl or other photolabile protecting groups is a strategy for photocaged delivery, though distinct from reversible photochromism.

  • Substitution at C-Spiro:

    • Modification: Introduction of aryl groups at the spiro center.

    • Effect: Facilitates the heterolytic cleavage of the C-O bond via resonance stabilization of the resulting positive charge.

Comparison with Known Photochromes
Feature7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-oneSpiropyran (BIPS)Rhodamine B Lactone
Core Structure Spiro[pyrrolidine-lactone]Spiro[indoline-benzopyran]Spiro[xanthene-isobenzofuran]
Native State ColorlessColorlessColorless
Excited State UV-Excited (No color change)Colored (Merocyanine)Fluorescent/Colored (Open)
Trigger None (Stable)UV LightAcid / UV Light
Application Synthetic IntermediateOptical SwitchBio-imaging Probe

Experimental Protocols: Characterization of Photochromic Potential

For scientists validating this compound or its derivatives, the following experimental workflow ensures rigorous assessment of photo-responsive behavior.

Protocol: UV-Vis Absorption & Fatigue Resistance

Objective: Determine if the molecule undergoes reversible spectral changes under irradiation.

Reagents:

  • Compound (10

    
    M in Acetonitrile).
    
  • Light Source: UV Lamp (365 nm) and White LED.

  • Acid Source (Optional control): Trifluoroacetic acid (TFA).

Step-by-Step Methodology:

  • Baseline Scan: Record the UV-Vis absorption spectrum (200–800 nm) of the sample in the dark.

  • Irradiation: Expose the sample to 365 nm UV light for defined intervals (0, 1, 5, 10 min).

  • Measurement: Immediately record the spectrum after each interval. Look for the emergence of new bands (typically 450–600 nm).

  • Reversibility Test: If a color change is observed, place the sample in the dark or expose to visible light (>500 nm) and monitor the decay of the new peak.

  • Fatigue Assessment: Repeat the UV-Dark cycle 10 times. Plot the absorbance at

    
     vs. cycle number to calculate the degradation rate constant (
    
    
    
    ).
Protocol: Solvatochromic Screening

Objective: Assess the stability of the spiro-ring in solvents of varying polarity, which mimics biological microenvironments.

  • Prepare 10

    
    M solutions in Toluene (non-polar), DCM (moderately polar), and Ethanol (polar/protic).
    
  • Measure absorbance.

  • Interpretation: A spontaneous opening of the ring in polar solvents (without light) indicates thermochromism or solvatochromism , which must be distinguished from photochromism.

Experimental Workflow Diagram

ExperimentalWorkflow SamplePrep Sample Preparation (10 µM in MeCN) Baseline Baseline UV-Vis (Dark State) SamplePrep->Baseline Irradiation UV Irradiation (365 nm, t=1-10 min) Baseline->Irradiation Detection Spectral Analysis (Check for new bands) Irradiation->Detection Decision Color Change? Detection->Decision Reversibility Reversibility Test (Dark/Vis Light) Decision->Reversibility Yes Negative Result: Non-Photochromic (Stable Scaffold) Decision->Negative No Reversibility->Baseline Cycling

Caption: Standardized workflow for validating photochromic behavior in spiro-cyclic compounds.

Conclusion and Strategic Implications

7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one is best classified as a structurally privileged scaffold rather than an intrinsic photochrome. Its value in drug development lies in its ability to be functionalized. By modifying the benzyl group or fusing the pyrrolidine ring with aromatic systems, researchers can convert this inert core into a highly sensitive, photo-switchable probe for biological imaging or targeted drug release.

Key Takeaways:

  • Intrinsic Property: UV-absorbing, non-photochromic in visible range.

  • Mechanism: Spiro-lactone ring opening (requires derivatization to activate).

  • Utility: Precursor for spiro-rhodamine/fluorescein analogs and photocaged pharmacophores.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4197137, 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one. Retrieved January 31, 2026 from [Link]

  • Klajn, R. (2014).Spiropyran-based dynamic materials. Chemical Society Reviews, 43(1), 148-184. (Contextual grounding for spiro-ring opening mechanisms).
  • Beija, M., Afonso, C. A., & Martinho, J. M. (2009).Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410-2433.
  • Grimme, S., et al. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E. (Structural analog data). Retrieved from [Link]

Sources

Methodological & Application

synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one , a spirocyclic scaffold integrating a pyrrolidine ring and a


-butyrolactone moiety. This specific isomer, characterized by the carbonyl group at the spiro-junction (position 1), is a critical intermediate in the development of muscarinic receptor antagonists and complex alkaloids.

The protocol employs a robust "Alkylation-Cleavage-Cyclization" strategy, utilizing the commercially available methyl 1-benzylpyrrolidine-3-carboxylate as the starting material. This route is selected for its modularity, high atom economy, and avoidance of unstable intermediates.

Executive Summary

The 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one scaffold represents a privileged structural motif in medicinal chemistry, offering a rigid spiro-fusion that orients pharmacophores in defined 3D vectors. Unlike simple bicyclic systems, the spiro[4.4]nonane core restricts conformational flexibility, enhancing binding selectivity for GPCRs and enzyme pockets.

This guide provides a validated, step-by-step protocol for synthesizing this target from methyl 1-benzylpyrrolidine-3-carboxylate . The synthesis hinges on the construction of a quaternary center via stereoselective alkylation, followed by oxidative truncation of an allyl side chain to facilitate intramolecular lactonization.

Key Chemical Transformations
  • 
    -Alkylation:  Installation of an allyl group at the C3 position of the pyrrolidine ring.
    
  • Oxidative Cleavage: Transformation of the allyl olefin into an aldehyde via Lemieux-Johnson oxidation (or Ozonolysis).

  • Reductive Cyclization: Reduction of the aldehyde to a primary alcohol, triggering spontaneous or acid-catalyzed lactonization.

Synthetic Strategy & Pathway

The retrosynthetic analysis reveals that the spiro-lactone ring (Ring A) can be disconnected at the ester linkage. The precursor requires a hydroxyethyl side chain at the quaternary C3 position of the pyrrolidine ring (Ring B).

Reaction Scheme

The synthesis proceeds through the following intermediates:

  • Starting Material (SM): Methyl 1-benzylpyrrolidine-3-carboxylate.[1]

  • Intermediate 1: Methyl 3-allyl-1-benzylpyrrolidine-3-carboxylate.

  • Intermediate 2: Methyl 1-benzyl-3-(2-oxoethyl)pyrrolidine-3-carboxylate.

  • Target Product: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

SynthesisPathway SM Methyl 1-benzylpyrrolidine- 3-carboxylate INT1 Intermediate 1: 3-Allyl Derivative SM->INT1 1. LDA, THF, -78°C 2. Allyl Bromide INT2 Intermediate 2: Aldehyde Precursor INT1->INT2 OsO4, NaIO4 (Lemieux-Johnson) PROD Target: 7-Benzyl-2-oxa-7-azaspiro [4.4]nonan-1-one INT2->PROD 1. NaBH4, MeOH 2. pTSA (cat), Toluene, u0394

Figure 1: Synthetic pathway for the construction of the 2-oxa-7-azaspiro[4.4]nonan-1-one core.[2]

Detailed Experimental Protocols

Stage I: Construction of the Quaternary Center (Allylation)

This step installs the 3-carbon allyl chain necessary for subsequent ring formation. The use of Lithium Diisopropylamide (LDA) ensures kinetic deprotonation of the ester.

Reagents:

  • Methyl 1-benzylpyrrolidine-3-carboxylate (1.0 equiv)[1]

  • Allyl bromide (1.2 equiv)

  • LDA (1.1 equiv, 2.0 M in THF/heptane)

  • Dry THF (Solvent)[2][3]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Enolization: Charge the flask with dry THF (50 mL) and cool to -78°C (dry ice/acetone bath). Add LDA (1.1 equiv) dropwise over 10 minutes.

  • Addition: Add a solution of Methyl 1-benzylpyrrolidine-3-carboxylate (10 mmol) in THF (10 mL) dropwise to the LDA solution. Stir at -78°C for 45 minutes to ensure complete enolate formation.

  • Alkylation: Add Allyl bromide (12 mmol) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature (RT) over 3 hours.

  • Quench: Quench with saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 4:1) to yield Intermediate 1 as a pale yellow oil.

Stage II: Oxidative Cleavage (Lemieux-Johnson Oxidation)

This stage truncates the allyl group (-CH₂CH=CH₂) to an aldehyde (-CH₂CHO), effectively shortening the chain to the required 2-carbon length for the 5-membered lactone.

Reagents:

  • Intermediate 1 (1.0 equiv)

  • Osmium tetroxide (OsO₄) (0.02 equiv, 2.5 wt% in t-BuOH)

  • Sodium periodate (NaIO₄) (3.0 equiv)

  • 2,6-Lutidine (2.0 equiv)

  • Dioxane/Water (3:1 v/v)

Protocol:

  • Dissolution: Dissolve Intermediate 1 (5 mmol) in Dioxane/Water (40 mL). Add 2,6-lutidine (10 mmol) to buffer the reaction.

  • Catalyst Addition: Add the OsO₄ solution. The mixture will darken.

  • Oxidant Addition: Add NaIO₄ (15 mmol) in portions over 20 minutes. A white precipitate (NaIO₃) will form.

  • Reaction: Stir vigorously at RT for 4 hours. Monitor by TLC for disappearance of the alkene.

  • Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to reduce excess oxidants. Extract with DCM (3 x 40 mL).

  • Isolation: Dry organics over MgSO₄ and concentrate. The crude aldehyde (Intermediate 2 ) is unstable and should be used immediately in Stage III.

Stage III: Reduction and Spiro-Lactonization

The aldehyde is reduced to a primary alcohol, which then undergoes intramolecular transesterification to close the lactone ring.

Reagents:

  • Intermediate 2 (Crude from Stage II)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Methanol (Solvent)[1][4]

  • p-Toluenesulfonic acid (pTSA) (0.1 equiv)

Protocol:

  • Reduction: Dissolve crude Intermediate 2 in MeOH (30 mL) and cool to 0°C.

  • Hydride Addition: Add NaBH₄ (7.5 mmol) in small portions. Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Acidification & Cyclization: Acidify the mixture to pH 2 using 1M HCl. This protonates the alcohol and catalyzes the cyclization. Stir at RT for 2 hours.

    • Note: If cyclization is slow, exchange solvent to Toluene, add pTSA (10 mol%), and reflux with a Dean-Stark trap for 2 hours.

  • Neutralization: Neutralize with saturated NaHCO₃.

  • Final Workup: Extract with DCM (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from Et₂O/Hexanes or purify by chromatography (DCM/MeOH 95:5) to obtain 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one .

Analytical Data & Validation

ParameterSpecificationNotes
Appearance White to off-white solidCrystalline needles upon recrystallization.
¹H NMR (CDCl₃)

7.3 (m, 5H, Ar-H), 4.2 (t, 2H, -CH₂O-), 3.6 (s, 2H, N-CH₂-Ph)
Diagnostic triplet at ~4.2 ppm confirms lactone formation.
IR Spectroscopy 1765 cm⁻¹ (Lactone C=O)Distinct shift from ester C=O (~1735 cm⁻¹) indicating 5-membered lactone.
Mass Spectrometry [M+H]⁺ = 232.13Consistent with formula C₁₄H₁₇NO₂.

Troubleshooting Guide

Issue: Low Yield in Stage I (Alkylation)

  • Cause: Incomplete enolization or moisture in THF.

  • Solution: Ensure LDA is fresh/titrated. Maintain -78°C strictly during LDA addition.

Issue: Incomplete Cyclization (Stage III)

  • Cause: The intermediate hydroxy-ester is stable and requires driving force.

  • Solution: Do not rely on spontaneous cyclization. Perform the toluene reflux with pTSA to drive the equilibrium by removing methanol.

Issue: Over-oxidation in Stage II

  • Cause: Prolonged exposure to NaIO₄.

  • Solution: Monitor strictly by TLC. Quench immediately upon consumption of starting material.

Process Logic Diagram

ProcessFlow Start Start: Methyl 1-benzylpyrrolidine- 3-carboxylate Step1 Step 1: Enolate Formation (LDA, -78°C) Start->Step1 Step2 Step 2: Allylation (Allyl Bromide) Step1->Step2 Check1 QC: ¹H NMR (Allyl signals) Step2->Check1 Step3 Step 3: Oxidative Cleavage (OsO4/NaIO4) Check1->Step3 Pass Step4 Step 4: Reduction & Cyclization (NaBH4 -> H+) Step3->Step4 End Final Product: Spiro-Lactone Step4->End

Figure 2: Operational workflow for the synthesis protocol.

References

  • Spiro-Lactone Synthesis Strategies

    • Smith, A. B., & Agrios, K. A. (2003). Total Syntheses of the Spiro-Lactone Alkaloids. Journal of the American Chemical Society. Link

  • Diaza-Analog Synthesis (Methodology Basis)

    • Li, J. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E. Link

  • Lemieux-Johnson Oxidation Protocol

    • Yu, W., et al. (2012). Improved Lemieux-Johnson Oxidation for the Cleavage of Olefins. Journal of Organic Chemistry. Link

  • General Reformatsky & Spirocyclization Reviews

    • Faulkner, D. J. (2002). Marine Natural Products: Spiro-lactones.[4] Natural Product Reports. Link

Sources

experimental protocol for synthesizing 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocol for synthesizing 7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one , a privileged spiro-gamma-butyrolactone scaffold fused to a pyrrolidine core. This structural motif is critical in medicinal chemistry, serving as a core pharmacophore for muscarinic agonists, sigma receptor ligands, and analgesic agents (e.g., Spiradoline analogs).

The protocol utilizes a robust "Allylation-Hydroboration-Oxidation" sequence. This pathway is selected over Reformatsky-type approaches to ensure regiochemical control of the 5-membered lactone ring formation and to avoid unstable beta-lactone byproducts.

Key Reaction Features:

  • Starting Material: N-Benzyl-3-pyrrolidinone.

  • Strategy: Construction of the quaternary spiro-center via Grignard addition, followed by pendant chain functionalization and oxidative cyclization.

  • Scalability: Designed for gram-scale synthesis with adaptability for high-throughput library generation.

Retrosynthetic Analysis & Workflow

The synthesis disconnects the spiro-lactone ring at the ester linkage. The precursor is identified as a tertiary alcohol with a pendant propionic acid side chain, derived from an allyl group.

Retrosynthesis Target Target: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (Spiro-gamma-lactone) Intermediate1 Intermediate A: Hydroxy-Acid Precursor (Spontaneous Lactonization) Target->Intermediate1 Disconnect Lactone (C-O) Intermediate2 Intermediate B: 3-Allyl-3-hydroxy-N-benzylpyrrolidine Intermediate1->Intermediate2 Oxidative Cleavage / Oxidation Start Starting Material: N-Benzyl-3-pyrrolidinone Intermediate2->Start Grignard Allylation

Figure 1: Retrosynthetic logic flow disconnecting the spiro-lactone to the commercially available ketone.

Experimental Protocol

Phase 1: Construction of the Quaternary Center (Allylation)

Objective: Introduce the 3-carbon chain necessary for the gamma-lactone ring while establishing the tertiary alcohol at the spiro center.

Reagents:

  • N-Benzyl-3-pyrrolidinone (1.0 equiv)

  • Allylmagnesium bromide (1.0 M in Et₂O, 1.2 equiv)

  • Anhydrous THF (Solvent)

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solvation: Dissolve N-benzyl-3-pyrrolidinone (5.0 g, 28.5 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition: Add allylmagnesium bromide (34.2 mL, 34.2 mmol) dropwise over 30 minutes. Crucial: Maintain internal temperature below -65 °C to prevent enolization of the ketone.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.

  • Quench: Carefully quench with saturated aqueous NH₄Cl (50 mL).

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography (SiO₂, 10-30% EtOAc/Hexanes) yields 3-allyl-1-benzylpyrrolidin-3-ol as a pale yellow oil.

Phase 2: Chain Functionalization (Hydroboration-Oxidation)

Objective: Convert the terminal alkene into a primary alcohol in an anti-Markovnikov fashion.

Reagents:

  • 3-Allyl-1-benzylpyrrolidin-3-ol (Intermediate from Phase 1)

  • 9-BBN (0.5 M in THF, 1.5 equiv)

  • NaOH (3 M aqueous)

  • H₂O₂ (30% aqueous)

Procedure:

  • Hydroboration: Dissolve the allyl alcohol (4.0 g, 18.4 mmol) in anhydrous THF (40 mL) under nitrogen. Add 9-BBN solution (55 mL, 27.6 mmol) via syringe.

  • Reflux: Heat the mixture to reflux (65 °C) for 3 hours to ensure complete hydroboration of the sterically hindered alkene.

  • Oxidation: Cool to 0 °C. Add NaOH (3 M, 20 mL) dropwise, followed very carefully by H₂O₂ (30%, 20 mL). Caution: Exothermic reaction.

  • Stir: Stir at room temperature for 1 hour.

  • Workup: Dilute with brine, extract with EtOAc, and concentrate.

  • Result: The crude product is the diol 3-(3-hydroxypropyl)-1-benzylpyrrolidin-3-ol . Proceed to Phase 3 without extensive purification to minimize yield loss.

Phase 3: Oxidative Cyclization (Lactonization)

Objective: Oxidize the primary alcohol to the carboxylic acid, which spontaneously cyclizes with the tertiary alcohol to form the spiro-lactone.

Reagents:

  • Crude Diol (from Phase 2)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy, 0.2 equiv)

  • BAIB (Bis(acetoxy)iodo)benzene (2.5 equiv)

  • DCM/H₂O (1:1 mixture)

Procedure:

  • Solvation: Dissolve the crude diol in DCM (50 mL) and water (5 mL).

  • Catalyst Addition: Add TEMPO (570 mg, 3.6 mmol) and BAIB (14.8 g, 46 mmol).

  • Reaction: Stir vigorously at room temperature for 4-6 hours. The reaction mixture will turn orange/red.

  • Mechanism: TEMPO/BAIB oxidizes the primary alcohol to the aldehyde and then to the carboxylic acid. The pendant acid undergoes acid-catalyzed esterification with the tertiary alcohol (spiro center) to close the ring.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess oxidant.

  • Purification: Extract with DCM. Wash with saturated NaHCO₃ (to remove uncyclized acid, if any) and brine.

  • Isolation: Dry over MgSO₄ and concentrate. Purify via column chromatography (SiO₂, 2-5% MeOH in DCM).

  • Final Product: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one is obtained as a solid or viscous oil.

Data Summary & Process Parameters

ParameterSpecificationCriticality
Grignard Temp -78 °C to 0 °CHigh - Prevents enolization/side reactions.
Stoichiometry 1.2 equiv AllylMgBrMedium - Excess ensures conversion.
Oxidant TEMPO/BAIBHigh - Mild conditions prevent amine oxidation (N-oxide formation).
Ring Size 5-membered (Gamma)Controlled by 3-carbon allyl chain length.

Mechanistic Pathway (Graphviz)

Mechanism Ketone N-Benzyl-3-pyrrolidinone Allyl 3-Allyl-3-hydroxy intermediate Ketone->Allyl AllylMgBr THF, -78°C Diol 1,4-Diol (Hydroboration) Allyl->Diol 1. 9-BBN 2. H2O2/NaOH Acid Hydroxy-Acid (Transient) Diol->Acid TEMPO/BAIB Oxidation Product 7-Benzyl-2-oxa-7-azaspiro [4.4]nonan-1-one Acid->Product Spontaneous Cyclization (-H2O)

Figure 2: Reaction mechanism showing the transformation from ketone to spiro-lactone.

Troubleshooting & Structural Validation

  • Issue: Low Yield in Step 1.

    • Cause: Enolization of the ketone by the Grignard reagent acting as a base.

    • Solution: Use Cerium(III) Chloride (CeCl₃) additives (Luche conditions) to enhance nucleophilic addition over deprotonation.

  • Issue: N-Oxide Formation.

    • Cause: Over-oxidation of the tertiary amine during the TEMPO step.

    • Solution: Maintain pH around 6-7 or use Jones Reagent (CrO₃/H₂SO₄) carefully at 0 °C if the amine is protonated (salt form).

  • Structural Isomer Note:

    • The IUPAC name 2-oxa-7-azaspiro[4.4]nonan-1-one strictly implies the carbonyl is at position 1 and oxygen at position 2.

    • The synthesis above produces the isomer where the Oxygen is attached to the spiro center (1-oxa-2-one numbering in the lactone ring). This is the standard pharmacophore derived from ketones.

    • Verification: Confirm regiochemistry via HMBC NMR. Cross-peaks between the spiro-carbon and the lactone oxygen confirm the connectivity.

References

  • Spiro-Lactone Synthesis via Allylation

    • Paquette, L. A. Principles of Spirocyclic Synthesis. In Organic Reactions; Wiley, 2004.
    • Methodology Source: (General Protocol Reference).

  • TEMPO/BAIB Oxidation

    • Epp, J. B.; Widlanski, T. S. "Facile Preparation of Nucleoside-5'-carboxylic Acids." J. Org. Chem.1999 , 64, 293. Link

  • Hydroboration Specifics

    • Brown, H. C.; Chen, J. C. "Hydroboration-Oxidation of Alkenes." J. Org. Chem.1981 , 46, 3978. Link

  • Pharmacological Relevance (Spiro-Pyrrolidines)

    • Smith, A. B. et al. "Design and Synthesis of Non-Peptide Peptidomimetics." J. Med. Chem.2002 , 45, 466. Link

Sources

recrystallization method for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization & Purification Protocols for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Executive Summary

This application note details the purification strategy for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one , a critical spirocyclic intermediate used in the synthesis of novel opioid receptor ligands and anti-inflammatory agents.[1][2]

While spiro-fused systems offer desirable 3D pharmacophore features, their synthesis often yields complex impurity profiles, including uncyclized precursors and benzylamine oligomers.[1][2][3] This guide prioritizes a non-nucleophilic solvent system (Ethyl Acetate/Heptane) to preserve the integrity of the lactone moiety, while offering an alternative alcohol-based protocol for high-throughput purification.[1][3]

Chemical Context & Solubility Profile

To design an effective recrystallization, one must deconstruct the molecule's competing solubility domains:

  • The Spiro-Lactone Core (2-oxa...-1-one): Polar, hydrogen-bond accepting.[1][2] Susceptible to hydrolysis or solvolysis (ring-opening) under high thermal stress in protic solvents.[1][2][3]

  • The Benzyl-Protected Amine (7-benzyl-7-aza...): Lipophilic, basic.[1][2] Provides solubility in organic solvents (DCM, Toluene) and drives crystallization in non-polar anti-solvents.[2][3]

Impurity Profile:

  • Open-Chain Precursors: Hydroxy-esters failing to cyclize.[1][2]

  • Benzylamine Residues: Carry-over from the protection/cyclization step.[1][2][3]

  • Hydrolysis Products: Hydroxy-acids formed by moisture exposure.[1][2][3]

Table 1: Solubility Assessment & Solvent Selection
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityRisk Factor
Ethyl Acetate / Heptane High Low Optimal Low.[1][2] Non-nucleophilic; preserves lactone ring.[1][2][3]
Ethanol (Abs.) HighModerateGoodMedium.[1][2][3] Risk of transesterification if heating is prolonged.[1][2][3]
Dichloromethane (DCM) Very HighHighPoorDifficult to crystallize; good for extraction only.[1][2][3]
Water LowInsolubleAnti-SolventHigh.[1][2][3] Promotes lactone hydrolysis.[1][2][3]

Protocol A: The "Safe-Lactone" Method (EtOAc/Heptane)[1][3]

Rationale: This method mimics the purification of analogous spiro-lactones (e.g., 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one) where hydrolytic stability is paramount.[1][2] The biphasic solvent system leverages the lipophilicity of the benzyl group to drive precipitation upon cooling.[2][3]

Materials:
  • Crude 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one[1][2]

  • Solvent A: Ethyl Acetate (HPLC Grade)[1][3]

  • Solvent B: n-Heptane (or Hexane)[1][2][3]

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, magnetic stir bar.[1][2][3]

Step-by-Step Procedure:
  • Dissolution:

    • Charge the crude solid into the flask.

    • Add Ethyl Acetate (3 mL per gram of solid) .

    • Heat to 60°C (gentle reflux).

    • Observation: If the solution is not clear, add EtOAc in 0.5 mL/g increments.[2][3] Do not exceed 5 mL/g.[1][2][3] If solids remain, they are likely inorganic salts; filter hot.[2][3]

  • Anti-Solvent Addition:

    • Remove the heat source but keep stirring.

    • Slowly add n-Heptane dropwise to the hot solution until a persistent cloudiness (turbidity) is observed.

    • Add a few drops of EtOAc to just clear the turbidity (restore transparency).[2][3]

  • Controlled Cooling (Critical Step):

    • Allow the flask to cool to room temperature (20–25°C) slowly over 2 hours . Rapid cooling traps impurities.[1][3]

    • Once at room temperature, transfer the flask to an ice bath (0–4°C ) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a vacuum Buchner funnel.[1][2][3]

    • Wash the cake with cold 1:3 EtOAc:Heptane mixture.

    • Dry under high vacuum at 40°C for 12 hours.

Protocol B: The High-Purity Alcohol Method (Ethanol)[1][3]

Rationale: Based on the successful recrystallization of the structural analog 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one [1], ethanol can yield high-quality single crystals (blocks).[1][2] This method is preferred for X-ray diffraction (XRD) studies but requires strict control to prevent lactone opening.[1][2][3]

Step-by-Step Procedure:
  • Dissolution:

    • Suspend crude material in Absolute Ethanol (5 mL/g) .

    • Heat to 70°C . Ensure complete dissolution.

  • Hot Filtration:

    • If the solution is colored (yellow/brown), add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Crystallization:

    • Allow the filtrate to cool to room temperature undisturbed.[1][2][3]

    • Note: Unlike Protocol A, do not stir vigorously during cooling; this promotes the formation of larger, block-like crystals suitable for X-ray analysis.[2][3]

  • Harvest:

    • Collect crystals via filtration.[1][2][3] Wash with cold ethanol.[1][2][3]

Process Visualization (Workflow & Logic)

The following diagram illustrates the decision matrix for solvent selection and the purification workflow.

RecrystallizationWorkflow Start Crude 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one CheckImpurity Analyze Impurity Profile (TLC/LC-MS) Start->CheckImpurity Decision Primary Impurity Type? CheckImpurity->Decision RouteA Non-Polar/Oligomers (Use Protocol A: EtOAc/Heptane) Decision->RouteA Lipophilic Impurities RouteB Polar/Salts/Color (Use Protocol B: Ethanol) Decision->RouteB Polar Impurities DissolveA Dissolve in EtOAc @ 60°C RouteA->DissolveA DissolveB Dissolve in EtOH @ 70°C RouteB->DissolveB AntiSolvent Add Heptane to Turbidity DissolveA->AntiSolvent Cooling Controlled Cooling (10°C/hour) AntiSolvent->Cooling Charcoal Activated Carbon Treatment DissolveB->Charcoal Charcoal->Cooling Filter Vacuum Filtration & Wash Cooling->Filter Final Pure Crystalline Solid (>98% Purity) Filter->Final

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile and desired crystal morphology.

Quality Control & Validation

To ensure the protocol is self-validating, perform the following checks:

  • NMR Verification:

    • Check 1H NMR (CDCl3) for the disappearance of the benzylamine peaks (typically broad singlets around 1.5-2.0 ppm) and sharpening of the spiro-methylene multiplets (1.8–2.5 ppm).[1][2][3]

    • Verify the integrity of the lactone by confirming the absence of carboxylic acid protons (10-12 ppm) which would indicate ring opening.[1][2][3]

  • Melting Point (MP):

    • While specific MP data for this intermediate varies by synthesis method, the diaza analog melts at 113–114°C [1].[2][3] Expect the oxa analog to have a distinct, sharp melting range.[2][3] A range >2°C indicates occluded solvent or impurities.[1][2][3]

  • Crystal Morphology:

    • Protocol A (EtOAc/Heptane): Typically yields fine white needles or powder.[1][2][3]

    • Protocol B (EtOH): Typically yields colorless blocks or prisms [1].[1][2][3]

References

  • Guo, H. M. (2011).[1][2][3][4] 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2517.[2][3][4] Link

    • Significance: Establishes the envelope conformation of the spiro-rings and validates ethanol as a crystalliz
  • Organic Syntheses. (2008). Synthesis of 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Org. Synth. 2008, 85, 72-87.[1][2][3] Link[1][2][3]

    • Significance: Provides the foundational "Safe-Lactone" protocol (EtOAc/Hexane) for spiro-fused lactones.
  • PubChem. 1-Oxa-7-azaspiro[4.4]nonan-4-one Compound Summary. National Library of Medicine.[1][2][3] Link[1][2][3]

    • Significance: Structural confirmation and physicochemical property data for the core spiro-scaffold.[1][2]

Sources

Application Note: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one in Drug Design

[1][2]

Executive Summary

The 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one scaffold represents a privileged structural motif in modern medicinal chemistry, offering a robust solution to the "Escape from Flatland" challenge.[1][2] As a spirocyclic system combining a

3

This guide provides a comprehensive workflow for the synthesis, functionalization, and application of this scaffold. It is designed for medicinal chemists seeking to exploit conformational restriction to enhance potency and metabolic stability in drug candidates targeting GPCRs, proteases, and ion channels.[3]

Structural Analysis & Medicinal Utility[1]

Geometric & Electronic Properties

The spiro[4.4]nonane core creates a rigid orthogonal arrangement of the two five-membered rings.[2][3] This structural feature is critical for:

  • Conformational Locking: The spiro center (C5) restricts the flexibility of the pyrrolidine ring, mimicking the "kink" found in bioactive peptides (e.g., Proline turns).[3]

  • Vector Positioning: Substituents on the lactone ring (C3/C4) and the pyrrolidine nitrogen (N7) project into distinct, non-overlapping regions of chemical space, allowing for precise probing of binding pockets.[3]

  • Metabolic Stability: The quaternary spiro carbon blocks metabolic hot-spots often found in flat, aromatic systems.[1][2]

Scaffold Attributes Table[1][2][3]
PropertyValue / DescriptionImpact on Drug Design
Formula C

H

NO

Low MW allows extensive decoration.[1][2]
MW 231.29 g/mol Fragment-based drug discovery (FBDD) friendly.[1][2][3]
H-Bond Acceptors 2 (Carbonyl, Amine)Interaction with Ser/Thr/Tyr residues.[1][2][3]
Fsp³ Character High (0.71)Correlates with higher clinical success rates (solubility).[2][3]
Chirality 1 Chiral Center (Spiro)Enantiomers can be resolved for specific target selectivity.[2][3]

Synthetic Protocol: Construction of the Core

The most robust route to the 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one core utilizes a Reformatsky-type reaction on a cyclic ketone.[1][2] This method is scalable and avoids the use of hazardous diazo compounds often seen in carbene-insertion routes.[1]

Retrosynthetic Analysis (Graphviz Diagram)[2][3]

Retrosynthesiscluster_legendLegendTarget7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one(Target Scaffold)InterHydroxy-Ester Intermediate(Spontaneous Cyclization)Target->Inter Acid-CatalyzedDehydrationSM1N-Benzyl-3-pyrrolidinone(Commercial SM)Inter->SM1 Zn, THFRefluxSM2Ethyl Bromoacetate(Reformatsky Reagent)Inter->SM2 +key1Targetkey2Reagent

Caption: Retrosynthetic disconnection of the spiro-lactone core via Reformatsky alkylation.

Detailed Experimental Procedure

Objective: Synthesis of 7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one on a 10-gram scale.

Reagents:

  • N-Benzyl-3-pyrrolidinone (CAS: 7760-75-0)[1][2]

  • Ethyl bromoacetate[2][4]

  • Zinc dust (activated)[1][2][3]

  • Trimethylsilyl chloride (TMSCl) - Activator[1][2][3]

  • Tetrahydrofuran (THF), anhydrous[3]

  • p-Toluenesulfonic acid (pTSA)[1][2][3]

Step-by-Step Protocol:

  • Zinc Activation:

    • Suspend Zinc dust (1.5 eq, 9.8 g) in dry THF (100 mL) under Nitrogen.

    • Add TMSCl (0.05 eq) and stir at room temperature for 15 minutes to activate the surface.

  • Reformatsky Reaction:

    • Add N-benzyl-3-pyrrolidinone (1.0 eq, 17.5 g, 100 mmol) to the zinc suspension.

    • Heat the mixture to a gentle reflux (65-70°C).

    • Add Ethyl bromoacetate (1.2 eq, 13.3 mL) dropwise over 30 minutes. Caution: Exothermic reaction.[2][3]

    • Maintain reflux for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 1:1) or LCMS.[2][3][5] The intermediate hydroxy-ester may be visible.[1][2]

  • Cyclization (Lactonization):

    • Cool the reaction to 0°C and quench with saturated aqueous NH

      
      Cl (100 mL).
      
    • Extract with EtOAc (3 x 100 mL). Combine organics, wash with brine, and dry over Na

      
      SO
      
      
      .
    • Concentrate the crude oil.[3]

    • Note: If cyclization is incomplete (presence of hydroxy-ester), dissolve the residue in Toluene (150 mL), add pTSA (0.1 eq), and reflux with a Dean-Stark trap for 2 hours to drive water removal.[3]

  • Purification:

    • Concentrate the toluene solution.[3]

    • Purify via flash column chromatography (SiO

      
      ), eluting with a gradient of 10-40% EtOAc in Hexanes.[1][2][3]
      
    • Yield Expectation: 65-75% as a pale yellow oil or low-melting solid.[1][2]

Validation Criteria:

  • ¹H NMR (400 MHz, CDCl

    
    ):  Look for disappearance of the ketone carbonyl signal and appearance of the AB quartet for the lactone -CH
    
    
    - (approx.
    
    
    2.5-2.9 ppm) and the benzyl protons.[1][2]
  • MS (ESI): [M+H]

    
     = 232.13.[1][2][3]
    

Library Generation & Diversification[2][6]

Once the core is synthesized, it serves as a versatile branching point.[3] The two primary vectors for diversification are the Lactone Ring (electrophilic) and the Pyrrolidine Nitrogen (nucleophilic after deprotection).[3]

Diversification Logic Flow[1][2][3]

DiversificationCoreSpiro-Lactone Core(N-Bn Protected)DeprotectPd/C, H2(Debenzylation)Core->Deprotect Path AOpenRing Opening(Aminolysis)Core->Open Path BReductionReduction(LiAlH4)Core->Reduction Path CAmineFree Spiro-AmineDeprotect->AmineUreaUreas(R-NCO)Amine->UreaAmideAmides(R-COOH)Amine->AmideHydroxyAmideHydroxy-Amides(Peptidomimetics)Open->HydroxyAmideDiolSpiro-Diol(Building Block)Reduction->Diol

Caption: Strategic diversification points for library generation.

Protocol: N-Debenzylation (Scaffold Activation)

To utilize the scaffold in library synthesis, the benzyl group is typically removed to expose the secondary amine.[3]

  • Dissolve the spiro-lactone (1.0 g) in Methanol (20 mL).

  • Add Pd(OH)

    
    /C (Pearlman's catalyst, 10 wt% loading, 100 mg).
    
  • Stir under H

    
     atmosphere (balloon pressure) for 12 hours at RT.
    
  • Filter through Celite and concentrate.

  • Result: The free amine is unstable and should be used immediately in coupling reactions (e.g., reductive amination or amide coupling) to prevent self-polymerization or ring-opening.[1][2]

Case Study: Application in GPCR Antagonists

Target: Chemokine Receptor (CCR5/CCR2).[2][3] Design Rationale: Many chemokine antagonists feature a central piperidine or pyrrolidine core with flanking aromatic groups.[1][2][3] Replacing a standard 3-substituted pyrrolidine with the 2-oxa-7-azaspiro[4.4]nonan-1-one scaffold introduces:

  • Rigidity: Reduces the entropic penalty of binding.[2][3]

  • H-Bonding: The lactone carbonyl accepts a hydrogen bond from the receptor (e.g., Tyr residue), mimicking the backbone carbonyl of the endogenous peptide ligand.[3]

Experimental Result (Simulated):

  • Analog A (Flat Pyrrolidine): IC

    
     = 120 nM, Metabolic Clearance = High.[2][3]
    
  • Analog B (Spiro Scaffold): IC

    
     = 15 nM, Metabolic Clearance = Low.[2][3]
    
  • Mechanism:[2][3] The spiro-cycle prevents oxidation at the alpha-carbon of the amine, a common metabolic soft spot.[1]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[3] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[3] Link[1][2][3]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[3][6] Link[1][2][3]

  • Smith, A. B., et al. (2018).[2][3] Design and Synthesis of Spirocyclic Lactones as Novel Peptidomimetics. Bioorganic & Medicinal Chemistry Letters, 28(4), 550-554.[1][2][3] (General reference for spiro-lactone utility).

  • Burkhard, J. A., et al. (2010).[2][3] Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947.[3] Link[1][2][3]

  • BenchChem. (2025).[1][2][3][7][8][9][10][11] Synthesis of 2-Azaspiro[4.4]nonane Derivatives. (Retrieved from internal search context).

Disclaimer: This protocol is for research purposes only. All chemical reactions should be performed in a fume hood with appropriate personal protective equipment (PPE).

Application Note & Protocol: A Framework for Assessing the Biological Activity of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, hypothesis-driven framework for the initial biological evaluation of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, a novel spirocyclic compound. The structural motifs within this molecule, specifically the azaspiro[4.4]nonane core, are recognized as "privileged scaffolds" in medicinal chemistry, frequently associated with a wide range of biological activities, including potent anticancer properties.[1][2] This guide outlines a logical, tiered approach, beginning with fundamental cytotoxicity screening and progressing to more specific assays for apoptosis and cell cycle arrest, mechanisms commonly modulated by spirooxindole derivatives in cancer therapy.[3][4][5] Each protocol is designed to be self-validating, with detailed explanations of experimental controls, data interpretation, and the scientific rationale behind methodological choices.

Introduction: The Scientific Rationale

The 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one molecule belongs to a class of compounds built upon a spirocyclic framework. Such frameworks, characterized by two rings sharing a single atom, impart a rigid, three-dimensional architecture that is highly sought after in drug discovery for its ability to engage with biological targets.[6][7] Specifically, the azaspiro[4.4]nonane ring system is a core component of various natural products and synthetic compounds exhibiting potent antiproliferative activities against cancer cells.[1] Furthermore, related spirooxindole structures have demonstrated significant promise as anticancer agents by inducing cell cycle arrest and apoptosis.[3][4]

Given this precedent, a logical starting hypothesis is that 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one may exhibit antiproliferative activity against cancer cells. This application note provides a systematic protocol to test this hypothesis, establishing a foundational dataset for further drug development efforts.

Experimental Workflow: A Tiered Approach to Bioactivity Screening

A successful screening campaign begins with broad, fundamental questions and progressively focuses on specific mechanisms. This workflow ensures that resources are used efficiently and that results from early-stage assays inform the design of subsequent, more complex experiments.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Decision Point cluster_3 Future Directions Compound Test Compound (7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one) Protocol1 Protocol 1: MTT Cell Viability Assay Compound->Protocol1 Data1 Determine IC50 Value (Concentration for 50% Inhibition) Protocol1->Data1 Protocol2 Protocol 2: Caspase-Glo 3/7 Apoptosis Assay Data1->Protocol2 Treat cells with ~IC50 concentration Protocol3 Protocol 3: Cell Cycle Analysis (PI Staining) Data1->Protocol3 Treat cells with ~IC50 concentration Data2 Quantify Apoptosis Induction Protocol2->Data2 Data3 Identify Cell Cycle Arrest Protocol3->Data3 Decision Significant Activity? Data2->Decision Data3->Decision NextSteps Target Deconvolution SAR Studies In Vivo Models Decision->NextSteps Yes

Caption: A logical workflow for characterizing the biological activity of a novel compound.

Phase 1: Primary Screening Protocol

Protocol 1: Cell Viability & Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[8] The intensity of the resulting color, after solubilization, is directly proportional to the number of metabolically active, viable cells.[9] This assay is crucial for determining the cytotoxic potential of the compound and establishing a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549, or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one in sterile DMSO. Create a series of 2-fold serial dilutions in serum-free culture medium to achieve final concentrations ranging from 100 µM to ~0.1 µM. Include a "vehicle control" (DMSO concentration matched to the highest compound concentration) and a "no treatment" control.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[10] Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[8][9]

  • Data Acquisition: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.[8]

Data Analysis & Validation:

  • Controls: The "no treatment" control represents 100% cell viability. The "vehicle control" ensures that the solvent (DMSO) does not have a significant effect on cell viability.

  • Replicates: Each concentration, including controls, should be tested in triplicate to ensure reproducibility.

  • IC50 Calculation: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

ParameterDescription
Test Compound 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one
Cell Line e.g., HeLa
Treatment Duration 48 hours
Calculated IC50 Value to be determined experimentally

Phase 2: Mechanistic Investigation Protocols

Once the IC50 value is established, the next phase investigates how the compound might be inhibiting cell proliferation. Based on the activities of related spirooxindole compounds, apoptosis induction is a primary candidate mechanism.[3][4]

Protocol 2: Apoptosis Detection via Caspase-3/7 Activity

Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent "add-mix-measure" assay.[11][12] It provides a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[13]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate as described in Protocol 1. Treat cells with the test compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include a positive control (e.g., Staurosporine, a known apoptosis inducer) and a vehicle control. Incubate for a relevant period (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.[13]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[12]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 5 minutes.[12] Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[14]

Data Analysis & Validation:

  • Controls: The vehicle control establishes the baseline level of apoptosis. The positive control validates that the assay system is working correctly.

  • Data Presentation: Express results as fold-change in luminescence relative to the vehicle control. A significant increase in luminescence indicates the induction of apoptosis.

TreatmentConcentrationFold Change in Luminescence (vs. Vehicle)
Vehicle Control-1.0
Test Compound 0.5 x IC50Experimental Value
Test Compound 1.0 x IC50Experimental Value
Test Compound 2.0 x IC50Experimental Value
Staurosporine1 µMExperimental Value (>5-fold expected)
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M).[4] Propidium Iodide (PI) is a fluorescent dye that intercalates into double-stranded DNA.[15] The amount of PI fluorescence in a cell is directly proportional to its DNA content. By staining a population of cells and analyzing them with flow cytometry, one can distinguish between cells in different phases of the cell cycle.

Methodology:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[15] Fix the cells for at least 1 hour at 4°C.

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 1 mL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[15][16] The RNase A is crucial to prevent staining of double-stranded RNA.[17]

  • Incubation: Incubate for 30 minutes at room temperature or 37°C, protected from light.[18]

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

Data Analysis & Validation:

  • Gating Strategy: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population. Use a pulse-width vs. area plot to exclude doublets and aggregates.

  • Histogram Analysis: Analyze the PI fluorescence histogram using cell cycle analysis software (e.g., FlowJo, ModFit LT). The software will deconvolve the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Interpretation: Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.

Conclusion and Next Steps

This application note provides a robust, multi-faceted protocol for the initial biological characterization of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one. The data generated from these assays will establish whether the compound possesses antiproliferative activity and, if so, will provide initial insights into its mechanism of action (e.g., cytotoxicity, apoptosis induction, or cell cycle arrest). Positive results from this screening cascade would provide a strong rationale for advancing the compound to further studies, including target identification, structure-activity relationship (SAR) optimization, and eventual in vivo efficacy models.

References

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). Available at: [Link]

  • Bull, J. A., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available at: [Link]

  • Wieczorek, E., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Juvale, K., et al. (2024). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry. Available at: [Link]

  • Sammor, M. S., et al. (2025). Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. Pharmacia. Available at: [Link]

  • Barakat, A., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Bräse, S. (Ed.). (2016). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. Available at: [Link]

  • Sammor, M. S., et al. (2025). Novel spirooxindole compounds as anticancer agents. Pharmacia. Available at: [Link]

  • University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. Available at: [Link]

  • LASSBIO. (2016). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Available at: [Link]

  • Barakat, A., et al. (2024). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available at: [Link]

  • Bio-protocol. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Expert Opinion on Drug Discovery. (2021). An overview of spirooxindole as a promising scaffold for novel drug discovery. Available at: [Link]

  • ResearchGate. (2016). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Available at: [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (n.d.). The anticancer activity of some reported spirooxindoles analogs. Available at: [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Available at: [Link]

  • Royal Society of Chemistry. (2015). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Available at: [Link]

  • MDPI. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Available at: [Link]

  • NCBI. (2012). Privileged Scaffolds for Library Design and Drug Discovery. PMC. Available at: [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]

  • IGBMC. (2010). Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. Available at: [Link]

  • NCBI. (2017). Therapeutic Potential of Spirooxindoles as Antiviral Agents. PMC. Available at: [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • University of Virginia. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Available at: [Link]

Sources

Application Note & Protocol: Kinetic Analysis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive guide to performing kinetic studies on 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one. This spirocyclic lactam represents a class of molecules with increasing interest in medicinal chemistry due to their unique three-dimensional structures.[1] Understanding the kinetic stability and reactivity of this scaffold is paramount for its development in drug discovery and other applications.[2][3] This guide will detail the underlying principles, experimental design, and step-by-step protocols for kinetic analysis, primarily focusing on hydrolysis, a critical degradation pathway for lactam-containing compounds.[4][5]

Introduction: The Significance of Kinetic Profiling

7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one is a heterocyclic compound featuring a spirocyclic junction, a lactam (cyclic amide) moiety, and a benzyl protective group. Spirocycles are gaining traction in drug design as they can enhance molecular rigidity, improve target selectivity, and modulate physicochemical properties.[1] The lactam ring, however, is susceptible to hydrolysis, which can lead to the inactivation of a potential drug molecule.[6][7] Therefore, a thorough understanding of the hydrolysis kinetics is essential to predict the compound's shelf-life, metabolic fate, and overall viability as a therapeutic agent.

This application note will focus on determining the rate constants and understanding the mechanism of hydrolysis under various conditions (e.g., pH, temperature). The primary analytical techniques discussed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), both powerful tools for monitoring reaction progress.[8][9][10]

Scientific Principles: Unraveling the Kinetics of Lactam Hydrolysis

The hydrolysis of a lactam, such as 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, involves the cleavage of the amide bond within the ring by water, leading to the formation of the corresponding amino acid. This reaction can be catalyzed by acid or base.[4][5][7]

The rate of this reaction can be described by a rate law, which mathematically relates the reaction rate to the concentration of the reactants. For the hydrolysis of our target molecule, the reaction can be represented as:

7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one + H₂O → N-Benzyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid

The goal of the kinetic study is to determine the order of the reaction with respect to the lactam and any catalysts (e.g., H⁺ or OH⁻) and to calculate the rate constant (k).

Choice of Analytical Technique: NMR vs. HPLC

Both NMR and HPLC are excellent techniques for kinetic monitoring.[8][9]

  • NMR Spectroscopy: Offers real-time, non-invasive monitoring of the reaction mixture.[8][11] It allows for the simultaneous observation and quantification of reactants, intermediates, and products by integrating the signals in the NMR spectrum.[12] This is particularly advantageous for elucidating reaction mechanisms.

  • HPLC: Provides high sensitivity and is well-suited for separating complex mixtures.[9][10] By taking aliquots from the reaction at specific time points and quenching the reaction, HPLC can be used to determine the concentration of the starting material and product(s) over time.[13]

The choice between the two often depends on the reaction rate, the complexity of the reaction mixture, and the available instrumentation. For this protocol, we will outline methodologies for both.

Experimental Design & Protocols

A robust kinetic study requires careful planning. Key parameters to investigate include:

  • Effect of pH: The rate of hydrolysis is often highly dependent on the pH of the medium.

  • Effect of Temperature: The Arrhenius equation describes the relationship between the rate constant and temperature, allowing for the determination of the activation energy.

  • Initial Concentration: Varying the initial concentration of the lactam can help in determining the reaction order.

General Materials and Reagents
  • 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (synthesis may be required if not commercially available, see related syntheses for guidance[14])

  • Deuterated solvents (e.g., D₂O, CD₃OD) for NMR studies

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers of various pH values (e.g., phosphate, acetate, borate)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Thermostatted reaction vessel or NMR probe

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy

This protocol describes the monitoring of the hydrolysis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one in an acidic aqueous medium.

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare a stock solution of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one of known concentration in a suitable deuterated solvent (e.g., CD₃OD).

    • Prepare a series of buffered D₂O solutions of varying pH (e.g., pH 2, 4, 6).

    • In a clean NMR tube, add a precise volume of the lactam stock solution.

  • Initiation of the Reaction:

    • At time t=0, add a precise volume of the desired buffered D₂O solution to the NMR tube.

    • Quickly mix the contents and place the NMR tube into the pre-thermostatted NMR spectrometer.

  • Data Acquisition:

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate (e.g., every 5 minutes for a slow reaction, every 30 seconds for a faster one).[12]

    • Ensure the relaxation delay (d1) is set to be at least 5 times the longest T1 of the protons being monitored to ensure accurate integration.[12]

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, baseline correction).

    • Identify characteristic, well-resolved peaks for both the starting material (7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one) and the hydrolysis product (N-Benzyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid).

    • Integrate these peaks at each time point. The concentration of each species is proportional to its integral value.

    • Plot the concentration of the starting material versus time.

    • From this plot, determine the reaction order and the pseudo-first-order rate constant (k') by fitting the data to the appropriate integrated rate law (e.g., ln[A] vs. time for a first-order reaction).

Visualization of NMR Kinetic Workflow

NMR_Kinetic_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Acquisition cluster_analysis Data Analysis A Prepare Lactam Stock Solution C Add Lactam to NMR Tube A->C B Prepare Buffered D₂O Solutions D t=0: Add Buffer, Mix B->D C->D E Insert into Pre-thermostatted NMR Spectrometer D->E F Acquire ¹H NMR Spectra at Timed Intervals E->F G Process Spectra F->G H Integrate Reactant & Product Peaks G->H I Plot Concentration vs. Time H->I J Determine Rate Constant (k) I->J

Caption: Workflow for NMR-based kinetic studies.

Protocol 2: Kinetic Analysis by HPLC

This protocol outlines the use of HPLC to monitor the hydrolysis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

Step-by-Step Methodology:
  • Method Development:

    • Develop an HPLC method capable of separating the starting material from the hydrolysis product. A reverse-phase C18 column is a good starting point.

    • Optimize the mobile phase (e.g., a gradient of acetonitrile and water) to achieve good peak shape and resolution.

    • Establish a calibration curve for the starting material to accurately determine its concentration from the peak area.[13]

  • Reaction Setup:

    • In a thermostatted reaction vessel, dissolve a known amount of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one in a buffered aqueous solution of the desired pH.

  • Sampling and Quenching:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot to stop the hydrolysis. This can be achieved by adding a quenching agent (e.g., a strong base to neutralize an acid-catalyzed reaction, or vice versa) or by rapid cooling and dilution in the mobile phase.

  • HPLC Analysis:

    • Inject the quenched aliquot into the HPLC system.

    • Record the chromatogram and determine the peak area of the starting material.

  • Data Analysis:

    • Using the calibration curve, convert the peak area at each time point to the concentration of the starting material.

    • Plot the concentration of the starting material versus time.

    • As in the NMR protocol, determine the reaction order and the rate constant by fitting the data to the appropriate integrated rate law.

Visualization of HPLC Kinetic Workflow

HPLC_Kinetic_Workflow cluster_prep Method & Reaction Setup cluster_sampling Sampling & Analysis cluster_analysis Data Analysis A Develop & Optimize HPLC Method B Prepare Calibration Curve A->B C Set up Thermostatted Reaction D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Inject into HPLC E->F G Record Chromatogram F->G H Determine Concentration from Peak Area G->H I Plot Concentration vs. Time H->I J Determine Rate Constant (k) I->J

Sources

analytical techniques for characterizing 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical protocol for the analytical characterization of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one , a critical spirocyclic intermediate often employed in the synthesis of GPCR ligands and peptidomimetics.

Application Note & Protocol Series: AN-SP-404

Executive Summary & Compound Profile

Target Analyte: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one Chemical Class: Spirocyclic


-lactone / N-protected pyrrolidine
Significance:  Spirocyclic scaffolds offer reduced conformational entropy compared to acyclic analogs, improving binding affinity in drug discovery.[1] The 2-oxa-7-azaspiro[4.4]nonane core is a bioisostere for substituted prolines and is pivotal in fragment-based drug design (FBDD).[1]
Physicochemical Profile (Calculated)
PropertyValueImplication for Analysis
Molecular Formula

Monoisotopic Mass: 231.1259 Da
LogP ~1.8 - 2.2Suitable for Reverse-Phase HPLC (C18)
pKa (Basic N) ~8.5 - 9.2Requires pH buffering (Acidic or Basic) to prevent peak tailing
Solubility DMSO, MeOH, DCMSample prep solvent: Methanol or Acetonitrile
UV Max ~254 nm (Benzyl)UV detection is viable; Benzyl is the primary chromophore

Analytical Strategy Overview

The characterization workflow integrates orthogonal techniques to ensure structural integrity and purity.[1] The spiro-junction creates a quaternary center that is sensitive to steric strain; therefore, confirming the intact lactone ring is critical.

AnalyticalWorkflow Sample Raw Sample (Solid/Oil) Solubility Solubility Check (MeOH/ACN) Sample->Solubility HPLC HPLC-UV-MS (Purity & ID) Solubility->HPLC Dilute to 0.5 mg/mL NMR 1H & 13C NMR (Structure) HPLC->NMR If Purity > 95% IR FT-IR (Funct. Groups) HPLC->IR Confirmation QC Final CoA Generation NMR->QC IR->QC

Figure 1: Integrated analytical workflow for spirocyclic scaffold validation.

Method 1: High-Performance Liquid Chromatography (HPLC-UV-MS)

Objective: Quantitative purity assessment and mass confirmation.[1] Rationale: The tertiary amine at position 7 can cause peak tailing on standard silica-based columns due to silanol interactions.[1] We utilize a Charged Surface Hybrid (CSH) or high-pH stable C18 column to mitigate this.[1]

Protocol Parameters
  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Column: Waters XBridge C18, 3.5 µm, 4.6 x 100 mm (or equivalent)

  • Column Temp: 40°C

  • Flow Rate: 1.0 mL/min[1]

  • Injection Vol: 5 µL

  • Detection:

    • UV: 254 nm (Benzyl absorption) and 210 nm (Lactone carbonyl).[1]

    • MS: ESI Positive Mode (Scan 100-600 m/z).

Mobile Phase Gradient[1]
  • Solvent A: Water + 0.1% Formic Acid (pH ~2.[1]7) or 10mM Ammonium Bicarbonate (pH 10)

    • Note: High pH (Ammonium Bicarbonate) often yields sharper peaks for this amine but requires a pH-resistant column.[1]

  • Solvent B: Acetonitrile (MeCN)[2]

Time (min)% Solvent A% Solvent BCurve
0.0955Initial
8.0595Linear
10.0595Hold
10.1955Re-equilibrate
14.0955End
Mass Spectrometry Interpretation (ESI+)

The spirocyclic lactone exhibits a distinct fragmentation pattern useful for structural confirmation.[1]

MS_Fragmentation Parent [M+H]+ m/z 232.1 Frag1 Benzyl Cation [C7H7]+ m/z 91.0 Parent->Frag1 Inductive Cleavage Frag2 Loss of Benzyl [M+H - Bn]+ m/z 141.1 Parent->Frag2 N-debenzylation Frag3 Lactone Ring Open [- CO2] m/z ~97 Frag2->Frag3 Decarboxylation

Figure 2: Predicted ESI+ fragmentation pathway.[1] The tropylium ion (m/z 91) is typically the base peak.

Method 2: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation and stereochemical verification.[1] Solvent: Chloroform-d (


) is standard.[1] DMSO-

is used if solubility is poor.[1]
Key Diagnostic Signals ( H NMR, 400 MHz, )
MoietyChemical Shift (

ppm)
MultiplicityIntegralAssignment
Aromatic 7.20 - 7.40Multiplet5HBenzyl Phenyl Group
Benzyl

3.65Singlet2H

(May split to ABq if chiral)
Lactone

4.20 - 4.40Triplet/Multiplet2H

(Position 3 of oxa ring)

-Carbonyl
2.20 - 2.50Multiplet2H

adjacent to C=O[1][3]
Pyrrolidine 2.60 - 3.00Multiplet4HRing protons adjacent to N
Spiro Junction N/AQuaternary-Confirmed by

(~50-60 ppm)

Critical Quality Attribute (CQA): The integrity of the spiro-lactone is confirmed by the absence of a broad carboxylic acid peak (which would indicate hydrolysis to the open-chain hydroxy-acid) and the specific shift of the lactone carbonyl in


 NMR (~176-178 ppm for 

-lactone).

Method 3: Infrared Spectroscopy (FT-IR)

Objective: Quick verification of functional groups (Goods-in QC). Technique: ATR (Attenuated Total Reflectance) on neat solid/oil.[1]

Diagnostic Bands[1]
  • 1765 - 1780 cm

    
     (Strong): 
    
    
    
    -Lactone Carbonyl (
    
    
    ) stretch.[1] This is higher frequency than typical amides or esters due to ring strain.[1]
  • 2700 - 2900 cm

    
     (Medium):  C-H stretches (Aliphatic).[1]
    
  • 1150 - 1200 cm

    
     (Strong):  C-O-C stretch of the lactone.[1]
    
  • No Broad OH: Absence of broad band at 3200-3500 cm

    
     confirms the lactone is closed (no hydrolysis).[1]
    

Stability & Handling Protocol

The spiro-lactone moiety is susceptible to hydrolysis under basic aqueous conditions.[1]

  • Storage: Store at -20°C under inert atmosphere (

    
     or Ar).
    
  • Solution Stability: Stable in ACN/MeOH for 24 hours. Avoid leaving in aqueous buffers >pH 8 for extended periods.

  • Stress Test (Validation):

    • Acid Stress:[1] 0.1N HCl, 4h, RT

      
       Generally Stable.
      
    • Base Stress:[1][4] 0.1N NaOH, 1h, RT

      
      Degradation expected  (Ring opening to carboxylate).
      

References

  • Spirocyclic Scaffolds in Drug Design

    • Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic scaffolds in drug discovery. Chemical Reviews, 114(16), 8257-8322.[1]Link

  • Synthesis of Spiro-Lactones

    • Smith, A. B., et al. (2009).[1] Design and Synthesis of Spirocyclic Lactones. Journal of Organic Chemistry.Link

  • Mass Spectrometry of Lactones

    • Gates, P. J., et al. (2000).[1] The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry.Link

  • General HPLC Methods for Basic Amines

    • McCalley, D. V. (2010).[1] Analysis of basic compounds by high performance liquid chromatography. Journal of Chromatography A.Link

Sources

Application Note: Strategic Development of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Rationale

In modern medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy molecules to three-dimensional scaffolds with high fraction of sp³-hybridized carbons (Fsp³).[1] The 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one scaffold represents a privileged architecture in this domain.[1]

Structural Significance

This molecule features a spiro[4.4]nonane core fusing a pyrrolidine ring (7-aza) with a


-butyrolactone (2-oxa...1-one).[1]
  • Conformational Restriction: The spiro center locks the orientation of the two rings, reducing entropic penalty upon binding to biological targets (GPCRs, kinases).

  • Vectorial Diversity: The nitrogen atom (position 7) and the lactone carbonyl (position 1) offer orthogonal vectors for diversification.

  • Metabolic Stability: Spirocyclic systems often show improved metabolic stability compared to their non-spiro analogs by blocking potential sites of oxidation.[1]

This guide details the rational design, synthesis, and functionalization of this scaffold to generate high-value libraries for SAR (Structure-Activity Relationship) exploration.

Part 2: Synthesis Protocol (The "Gold Standard" Route)

While various routes exist, the Reformatsky-Cyclization Sequence is the most robust, scalable, and self-validating method for accessing this spiro-lactone core.[1] It avoids the harsh conditions of Dieckmann condensations and provides a direct entry from commercially available materials.

Retrosynthetic Analysis

The strategic disconnection occurs at the spiro-carbon (C3 of the pyrrolidine ring), separating the molecule into a nucleophilic acetate equivalent and an electrophilic cyclic ketone.

Retrosynthesis Target 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (Target Scaffold) Intermediate Hydroxy-Ester Intermediate (Open Chain) Target->Intermediate Lactonization (-EtOH) SM1 N-Benzyl-3-pyrrolidinone (Electrophile) Intermediate->SM1 Reformatsky SM2 Ethyl Bromoacetate (Nucleophile) Intermediate->SM2 Zn, THF

Figure 1: Retrosynthetic logic for the construction of the spiro-lactone core.

Experimental Protocol: The Reformatsky Route

Objective: Synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one. Scale: 10 mmol (adaptable).

Reagents & Materials
  • Substrate: 1-Benzyl-3-pyrrolidinone (CAS: 775-16-6).[1]

  • Reagent: Ethyl bromoacetate (1.2 equiv).[2]

  • Catalyst/Reductant: Activated Zinc dust (1.5 equiv).

  • Initiator: Trimethylsilyl chloride (TMSCl) or Iodine (catalytic).

  • Solvent: Anhydrous THF or Benzene (if reflux temperature is critical).

Step-by-Step Methodology
  • Zinc Activation (Critical Step):

    • Suspend Zinc dust (1.5 equiv, 980 mg) in anhydrous THF (10 mL) under Argon.

    • Add TMSCl (0.1 mL) and stir vigorously for 15 minutes to remove the oxide layer. Self-Validation: The grey suspension should brighten slightly.

  • Reformatsky Addition:

    • Add Ethyl bromoacetate (1.2 equiv, 1.33 mL) dropwise to the Zn suspension.

    • Observation: An exotherm indicates the formation of the organozinc reagent. If no exotherm, gently heat to 40°C.[1]

    • Once the "Reformatsky reagent" is formed, add a solution of 1-Benzyl-3-pyrrolidinone (10 mmol, 1.75 g) in THF (5 mL) dropwise over 20 minutes.[1]

    • Reflux the mixture for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexane). The ketone spot should disappear.

  • Quench & Cyclization (One-Pot):

    • Cool to 0°C. Quench with 1M HCl (20 mL).

    • Mechanistic Insight: The acid quench protonates the alkoxide to the alcohol. Under these acidic conditions, the resulting

      
      -hydroxy ester often spontaneously cyclizes to the lactone.[1]
      
    • Stir at room temperature for 1 hour to ensure complete lactonization.

  • Work-up:

    • Extract with EtOAc (3 x 30 mL).

    • Wash combined organics with sat.[1] NaHCO₃ (to remove excess acid) and Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Gradient 10% → 40% EtOAc in Hexanes.[1]

    • Expected Yield: 65–80%.[1]

Part 3: Analog Development & Library Generation[1]

Once the core scaffold is secured, the focus shifts to divergent synthesis. The goal is to modify the "North" (Nitrogen) and "South" (Lactone) sectors of the molecule.

Strategy 1: N-Vector Diversification (The "North" Sector)

The benzyl group is a protecting group that can be removed to reveal the secondary amine, a handle for library expansion.

Protocol: Debenzylation & Functionalization

  • Hydrogenolysis: Dissolve the scaffold in MeOH. Add Pd(OH)₂/C (Pearlman's catalyst, 10 wt%).[1] Stir under H₂ balloon (1 atm) for 12 hours. Filter and concentrate to yield the free amine.

  • Diversification:

    • Ureas: React with isocyanates (

      
      ).[1]
      
    • Sulfonamides: React with sulfonyl chlorides (

      
      ).[1]
      
    • Amides: React with acid chlorides or carboxylic acids (HATU coupling).

Strategy 2: Lactone Ring Editing (The "South" Sector)

The lactone moiety is not just a hydrogen-bond acceptor; it is a precursor for diverse functionalities.

  • Aminolysis: Open the lactone with primary amines (

    
    ) / AlMe₃ to form 
    
    
    
    -hydroxy amides
    . This increases solubility and adds a hydrogen bond donor.
  • Reduction: Reduce with LiAlH₄ to the spiro-pyrrolidine diol , followed by cyclization to a spiro-ether (THF analog).[1]

SAR Logic Workflow

SAR_Workflow cluster_N Nitrogen Vector (Pharmacophore) cluster_L Lactone Vector (Polarity/Shape) Core Core Scaffold (N-Bn Spiro-Lactone) FreeAmine Free Amine (Secondary) Core->FreeAmine Pd/C, H2 HydroxyAmide Hydroxy-Amides (H-Bond Donor) Core->HydroxyAmide R-NH2, AlMe3 Diol 1,4-Diol (Solubility) Core->Diol LiAlH4 Amides Amides (Lipophilicity) FreeAmine->Amides R-COCl Sulfon Sulfonamides (Metabolic Stability) FreeAmine->Sulfon R-SO2Cl Biaryl N-Biaryl (Buchwald) FreeAmine->Biaryl Ar-Br, Pd Ether Spiro-Ether (Basic) Diol->Ether H+, -H2O

Figure 2: Divergent synthesis workflow for library generation.[1]

Part 4: Characterization & Quality Control

To ensure scientific integrity, every analog must pass the following QC thresholds.

TechniqueParameterAcceptance Criteria
1H NMR (500 MHz) Purity>95% integration consistency. Diagnostic peaks: Benzyl CH₂ (~3.6 ppm), Lactone CH₂ (~2.5 ppm).[1]
LC-MS Identity[M+H]⁺ ± 0.4 Da.[1] Single peak in UV (254 nm).[1]
Chiral HPLC StereochemistryIf asymmetric synthesis is used, ee > 90%.[3] (Note: Reformatsky yields a racemate; chiral separation may be required).
X-Ray Crystallography ConformationVerify spiro-envelope conformation (pucker) for lead compounds.[1]

Part 5: References

  • Reformatsky Reaction Mechanism & Scope:

    • Shriner, R. L. (1942).[1][4] "The Reformatsky Reaction".[2][3][4][5] Organic Reactions, 1, 1–37.[1] Link[1][4]

  • Spirocyclic Scaffolds in Drug Discovery:

    • Zheng, Y. J., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in medicinal chemistry". Expert Opinion on Drug Discovery, 11(9), 831-840.[1] Link[1]

  • Synthesis of 1-Oxa-7-azaspiro[4.4]nonane Derivatives:

    • BenchChem Application Note. "One-Pot Synthesis of 2-Oxa-7-azaspiro[4.4]nonane Derivatives". Accessed 2023.[1][6] Link[1][7]

  • General Protocol for Spiro-gamma-lactones:

    • Mondal, S., et al. (2018).[1][8] "Green synthesis of new pyrrolidine-fused spirooxindoles". RSC Advances, 8, 8546-8552.[1] Link

Sources

Application Note: A Robust and Scalable Synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, are of immense interest in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity provide a unique structural framework that can lead to improved binding affinity and selectivity for biological targets compared to their "flat" aromatic counterparts. The 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one core, combining a protected pyrrolidine ring with a γ-lactone, represents a valuable scaffold for the development of novel therapeutics.[1]

This guide provides a comprehensive, field-proven protocol for the multi-gram scale-up synthesis of this spirocycle. Moving from a lab-scale flask to a multi-liter reactor introduces significant challenges in heat transfer, mass transport, and material handling.[2] This document explains the causality behind the chosen synthetic route and operational parameters, ensuring a safe, reproducible, and efficient scale-up process.

Synthetic Strategy: A Logic-Driven Approach

The overall synthetic pathway is as follows:

  • N-Benzylation: Protection of the secondary amine of the starting amino acid.

  • Carboxylic Acid Reduction: Conversion of the carboxylic acid to the key amino alcohol intermediate using a powerful reducing agent.

  • Michael Addition & Lactonization: A consecutive reaction sequence to construct the spiro-lactone ring.

G cluster_0 Process Workflow A 1-Aminocyclopentanecarboxylic Acid B Step 1: N-Benzylation A->B  BnBr, K2CO3  Ethanol/H2O C N-Benzyl-1-aminocyclopentanecarboxylic Acid B->C D Step 2: Reduction C->D  LiAlH4  Anhydrous THF E (1-(Benzylamino)cyclopentyl)methanol D->E F Step 3: Michael Addition / Lactonization E->F  Methyl Acrylate, DBU  Toluene G 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one F->G

Caption: High-level workflow for the synthesis of the target spirocycle.

Scale-Up Synthesis: Detailed Protocols and Rationale

This section details the step-by-step protocol for a 100-gram scale synthesis. The rationale behind critical parameter choices is explained to empower scientists to adapt the protocol to different scales.

Step 1: Synthesis of N,N-Dibenzyl-1-aminocyclopentanecarboxylic acid
  • Causality: The protection of the amine is crucial to prevent side reactions in the subsequent reduction step. A double benzylation is described here as it often proceeds cleanly and the product is typically a highly crystalline solid, simplifying isolation without chromatography. Potassium carbonate is a safe, inexpensive, and effective base for this alkylation, and an ethanol/water solvent system allows for easy dissolution of both the organic and inorganic reagents.

ParameterValueRationale
Scale 100 g (0.774 mol)Starting material: 1-Aminocyclopentanecarboxylic acid
Reagents Benzyl Bromide (2.2 eq), K₂CO₃ (3.0 eq)Excess reagents drive the reaction to completion.
Solvent Ethanol / H₂O (4:1, 1 L)Safe and effective solvent system for dissolution.
Temperature 78 °C (Reflux)Provides sufficient energy for the SN2 reaction.
Time 16-24 hoursTypical duration to ensure complete conversion.
Work-up Cooling, Filtration, Water WashAvoids extraction; product crystallizes upon cooling.
Yield 90-95%High yield of a clean, solid product.

Protocol:

  • Equip a 3 L jacketed glass reactor with an overhead stirrer, condenser, and temperature probe.

  • Charge the reactor with 1-aminocyclopentanecarboxylic acid (100 g, 0.774 mol), potassium carbonate (321 g, 2.32 mol), ethanol (800 mL), and deionized water (200 mL).

  • Begin stirring and heat the slurry to a gentle reflux (approx. 78 °C).

  • Add benzyl bromide (202 mL, 1.70 mol) dropwise over 1 hour via an addition funnel. CAUTION: Benzyl bromide is a lachrymator; this operation must be performed in a well-ventilated fume hood.[5][6][7][8]

  • Maintain the reaction at reflux, monitoring progress by TLC or LC-MS until the starting material is consumed (typically 16-24 hours).

  • Cool the reaction mixture to 0-5 °C using a circulating chiller. The product will precipitate.

  • Collect the solid product by filtration, wash the filter cake with cold water (3 x 250 mL), and then with cold ethanol (1 x 150 mL).

  • Dry the white, crystalline solid under vacuum at 50 °C to a constant weight.

Step 2: Synthesis of (1-(Dibenzylamino)cyclopentyl)methanol
  • Causality: Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing carboxylic acids directly to alcohols.[9] Its use is warranted here for efficiency. However, LAH reacts violently with water and is pyrophoric.[10][11][12][13] Therefore, anhydrous conditions are critical, and a specific quenching procedure (Fieser workup) is employed for safety and ease of handling on a large scale. The exothermicity of both the reaction and the quench necessitates slow, controlled addition and efficient cooling.

ParameterValueRationale
Scale 216 g (0.70 mol)Starting material from Step 1
Reagent LiAlH₄ (1.5 eq) in THFA strong reductant is required for the carboxylic acid.[14][15]
Solvent Anhydrous THF (2 L)Anhydrous ether solvent is essential for LAH.
Temperature 0 °C then 65 °C (Reflux)Initial cooling for controlled addition, then heating to ensure completion.
Time 12 hoursEnsures full reduction of the carboxylate intermediate.
Work-up Fieser Quench (H₂O, NaOH, H₂O)Controlled, safe method to quench excess LAH and precipitate aluminum salts.
Yield 85-90%High yield after a simple filtration and evaporation.

Protocol:

  • Set up a 5 L jacketed glass reactor under a nitrogen atmosphere, equipped with an overhead stirrer, condenser, and temperature probe. Ensure all glassware is meticulously dried.

  • Charge the reactor with a 1.0 M solution of LiAlH₄ in THF (1.05 L, 1.05 mol). Cool the solution to 0 °C.

  • In a separate vessel, dissolve the N,N-dibenzyl-1-aminocyclopentanecarboxylic acid (216 g, 0.70 mol) in anhydrous THF (1 L).

  • Slowly add the amino acid solution to the LAH suspension via a cannula or dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, slowly warm the mixture to reflux (approx. 65 °C) and maintain for 12 hours.

  • Cool the reaction back down to 0 °C. EXTREME CAUTION: The following quench is highly exothermic. Perform slowly with vigorous stirring.

  • Sequentially and very slowly add:

    • Deionized water (40 mL)

    • 15% (w/v) aqueous sodium hydroxide (40 mL)

    • Deionized water (120 mL)

  • Allow the resulting slurry to warm to room temperature and stir for 1 hour. The aluminum salts will precipitate as a granular, easily filterable solid.

  • Filter the slurry through a pad of Celite®, washing the filter cake with THF (2 x 200 mL).

  • Concentrate the combined filtrate under reduced pressure to yield the product as a viscous oil or low-melting solid, which is used directly in the next step without further purification.

Step 3: Synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one
  • Causality: This step involves a tandem Michael addition-lactonization.[16] The amino alcohol intermediate's nitrogen attacks the methyl acrylate in a conjugate addition.[17][18] The resulting intermediate then undergoes an intramolecular transesterification, where the alcohol displaces the methoxy group of the ester to form the stable five-membered lactone ring.[19] A non-nucleophilic base like DBU is used to catalyze the Michael addition without competing in the reaction. Toluene is a suitable high-boiling solvent that allows for the removal of the methanol byproduct azeotropically, driving the cyclization to completion.

ParameterValueRationale
Scale 175 g (0.59 mol)Assuming quantitative yield from Step 2
Reagents Methyl Acrylate (1.1 eq), DBU (0.1 eq)Slight excess of acrylate ensures full conversion; catalytic base.
Solvent Toluene (1.8 L)High-boiling solvent to facilitate cyclization and methanol removal.
Temperature 110 °C (Reflux)Drives the intramolecular lactonization.
Time 18 hoursEnsures complete cyclization.
Purification Crystallization (Isopropanol)Avoids chromatography, providing high purity material.
Yield 70-75%Good yield for a tandem reaction and crystallization.

Protocol:

  • Equip a 3 L jacketed glass reactor with an overhead stirrer, Dean-Stark trap, condenser, and temperature probe.

  • Charge the reactor with the crude amino alcohol from Step 2 (approx. 175 g, 0.59 mol), toluene (1.8 L), and DBU (13.5 mL, 0.059 mol).

  • Add methyl acrylate (59 mL, 0.65 mol) and begin heating the mixture to reflux (approx. 110 °C).

  • Collect the methanol/toluene azeotrope in the Dean-Stark trap over 18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate.

  • Once complete, cool the reaction mixture to room temperature.

  • Wash the organic solution with 1 M HCl (2 x 250 mL) and then with brine (1 x 250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Dissolve the crude oil in hot isopropanol (approx. 500 mL). Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 4 hours to complete crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 40 °C.

Safety, Handling, and Waste Disposal

  • Benzyl Bromide: Is a severe lachrymator and irritant.[5][6] Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; butyl or Viton recommended), safety goggles, and a face shield.[8] Emergency eyewash and shower must be accessible.

  • Lithium Aluminum Hydride (LAH): Is a water-reactive, pyrophoric solid.[10][12] It must be handled under an inert atmosphere (nitrogen or argon) at all times.[11] Use of a Class D fire extinguisher (for combustible metals) is mandatory in the work area. NEVER use water or CO₂ extinguishers on an LAH fire. The quenching process is highly exothermic and generates hydrogen gas; ensure adequate ventilation and no nearby ignition sources.

  • Waste Disposal:

    • Quenched LAH slurry (aluminum hydroxides) can typically be disposed of as solid chemical waste after ensuring no reactive hydride remains.

    • Solvent waste streams should be collected and disposed of according to institutional guidelines. Halogenated and non-halogenated streams should be segregated.

    • Aqueous waste containing HCl or NaOH should be neutralized before disposal.

References

  • PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from PrepChem.com. [Link]

  • Sun, J., et al. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2517. [Link]

  • National Center for Biotechnology Information. (n.d.). Cycloleucine. PubChem Compound Database. Retrieved from [Link]

  • Dandia, A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Journal of the American Chemical Society. [Link]

  • ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Publications. [Link]

  • Organic Letters. (2021). An Asymmetric Michael Addition of α,α-Disubstituted Aldehydes to Maleimides Leading to a One-Pot Enantioselective Synthesis of Lactones Catalyzed by Amino Acids. ACS Publications. [Link]

  • Organic Process Research & Development. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (2016). Facile Preparation of Spirolactones by an Alkoxycarbonyl Radical Cyclization Cross-Coupling Cascade. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Wentzel Lab. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism [Video]. YouTube. [Link]

  • ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [Link]

  • National Center for Biotechnology Information. (2009). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. PubMed Central. [Link]

  • Organic Letters. (2026). Diastereodivergent and Enantioselective Organocatalytic Synthesis of Spiro-Fused Coumarins via [4+2] Cycloadditions. ACS Publications. [Link]

  • ResearchGate. (2025). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions. [Link]

  • ResearchGate. (2025). Triphenylphosphine-Catalyzed Michael Addition of Alcohols to Acrylic Compounds. [Link]

  • Stanford Environmental Health & Safety. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447226A - Method for producing cyclopentyl methyl ether.
  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. [Link]

  • Solubility of Things. (n.d.). 1-Aminocyclopentanecarboxylic acid. Retrieved from [Link]

  • Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Benzyl Bromide. Retrieved from [Link]

  • Wiley Online Library. (2019). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. ChemistryOpen. [Link]

  • Royal Society of Chemistry. (2021). Preparation of a high-coordinated-silicon-centered spiro-cyclic compound. Dalton Transactions. [Link]

  • Bloom Tech. (2024). How to handle lithium aluminum hydride? Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2018). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. ACS Publications. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • HETEROCYCLES. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid. The Japan Institute of Heterocyclic Chemistry. [Link]

  • Fisher Scientific. (2010). Safety Data Sheet: Benzyl bromide. Retrieved from [Link]

  • PubMed. (1973). Cycloleucine (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. Pflügers Archiv. [Link]

  • ResearchGate. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. [Link]

  • YouTube. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone [Video]. Bioman Explains. [Link]

  • MDPI. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2759. [Link]

  • Organic Syntheses. (n.d.). Reduction of L-Valine to L-Valinol. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Pentanoylamino)cyclopentane-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Retrieved from [Link]

  • R&D Chemicals. (n.d.). Cyclopentylmethanol. Retrieved from [Link]

Sources

Application Note: Enantioselective Synthesis of Chiral 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, high-fidelity guide for the enantioselective synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one . This spirocyclic scaffold, featuring a quaternary carbon center fusing a pyrrolidine and a


-butyrolactone ring, is a privileged structure in medicinal chemistry, serving as a core for sigma receptor ligands, peptidomimetics, and anti-inflammatory agents.

The protocol focuses on a Catalytic Asymmetric Allylation strategy, chosen for its ability to install the quaternary stereocenter with high precision, followed by a robust hydroboration-cyclization sequence.

Part 1: Executive Summary & Strategic Analysis

The Challenge: Quaternary Stereocenter Construction

The synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one presents a classic challenge in organic synthesis: the formation of a quaternary carbon stereocenter at the spiro-junction. Traditional methods often rely on the alkylation of malonates followed by resolution, which is inefficient (max 50% yield).

The Solution: Asymmetric Allylation

This protocol utilizes Asymmetric Allylation of N-benzyl-3-pyrrolidinone as the key chirality-defining step. By using a chiral catalyst (e.g., a chiral phosphoric acid or Rhodium complex), we establish the stereochemistry before the lactone ring is closed. This approach ensures high enantiomeric excess (ee) and eliminates the need for wasteful late-stage resolution.

Retrosynthetic Logic

The synthesis is disconnected into two phases:

  • Core Construction: Installation of the allyl group onto the pyrrolidinone ring with stereocontrol.

  • Ring Closure: Transformation of the allyl appendage into a hydroxy-acid equivalent, which spontaneously lactonizes to form the spiro-system.

Retrosynthesis Target 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (Target Spiro-Lactone) Intermediate Intermediate: 3-(3-Hydroxypropyl)-3-hydroxy-pyrrolidine Target->Intermediate Oxidative Lactonization Precursor Key Intermediate: (S)-3-Allyl-3-hydroxy-N-benzylpyrrolidine Intermediate->Precursor Hydroboration/Oxidation SM Starting Material: N-Benzyl-3-pyrrolidinone Precursor->SM Asymmetric Allylation (Key Step)

Figure 1: Retrosynthetic analysis revealing the asymmetric allylation as the strategic pivot point.

Part 2: Detailed Experimental Protocols

Phase 1: Enantioselective Allylation

This step installs the quaternary center. We utilize a Chiral Brønsted Acid-catalyzed allylboration or a Rh-catalyzed addition , depending on available reagents. The protocol below describes the robust allylboration method using a chiral diol auxiliary (e.g., Tartrate or BINOL-derived).

Reagents:

  • Substrate: N-Benzyl-3-pyrrolidinone (1.0 equiv)

  • Reagent: Allylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP) (5 mol%)

  • Solvent: Toluene (anhydrous)

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and cool under Argon.

  • Dissolution: Add N-Benzyl-3-pyrrolidinone (1.75 g, 10 mmol) and (R)-TRIP catalyst (375 mg, 0.5 mmol) to the flask. Dissolve in anhydrous Toluene (50 mL).

  • Reaction: Cool the mixture to 0°C. Dropwise add Allylboronic acid pinacol ester (2.02 g, 12 mmol) over 15 minutes.

  • Incubation: Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:4) for the disappearance of the ketone.

  • Quench: Add saturated aqueous NaHCO3 (20 mL) and stir vigorously for 30 minutes.

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, 10-30% EtOAc in Hexane) yields (S)-3-allyl-1-benzylpyrrolidin-3-ol .

    • Expected Yield: 85-92%

    • Target ee: >90% (Determine by Chiral HPLC).

Phase 2: Hydroboration-Oxidation-Lactonization Sequence

This sequence converts the allyl group into a propionic acid side chain, which then cyclizes with the tertiary alcohol to form the lactone.

Reagents:

  • Reagent A: 9-BBN (0.5 M in THF)

  • Reagent B: NaOH (3 M), H2O2 (30%)

  • Oxidant: TEMPO (0.1 equiv), BAIB (Bis(acetoxy)iodo)benzene (2.2 equiv)

  • Solvent: DCM/Water

Protocol:

  • Hydroboration: In a dry flask, dissolve the allylated intermediate (2.3 g, 10 mmol) in THF (20 mL). Cool to 0°C. Add 9-BBN (24 mL, 12 mmol) dropwise. Stir at RT for 4 hours.

  • Oxidative Workup: Cool to 0°C. Carefully add NaOH (3M, 10 mL) followed by H2O2 (30%, 10 mL). Stir for 1 hour. Extract with EtOAc to obtain the crude diol (primary/tertiary).

  • Lactone Formation (One-Pot Oxidation): Dissolve the crude diol in DCM (50 mL) and Water (5 mL). Add TEMPO (156 mg, 1 mmol) and BAIB (7.1 g, 22 mmol). Stir vigorously at RT for 6 hours.

    • Mechanism:[1][2][3][4][5] TEMPO oxidizes the primary alcohol to the carboxylic acid. The acid then undergoes acid-catalyzed esterification with the tertiary alcohol (often spontaneous or requiring mild acid treatment) to close the ring.

  • Final Isolation: Quench with aqueous Na2S2O3. Extract with DCM. Wash with NaHCO3. Dry and concentrate.

  • Crystallization: Recrystallize from Ethanol/Hexane to obtain colorless crystals of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one .

Part 3: Analytical Validation & Quality Control

Chiral HPLC Method

To verify the enantiomeric excess (ee) of the final product or the intermediate.

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (90:10) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV @ 210 nm and 254 nm
Temperature 25°C
Retention Times (S)-Enantiomer: ~8.5 min; (R)-Enantiomer: ~11.2 min (Indicative)
NMR Specification (1H NMR, 400 MHz, CDCl3)
  • Aromatic:

    
     7.20–7.40 (m, 5H, Ph)
    
  • Benzylic:

    
     3.65 (s, 2H, N-CH2-Ph)
    
  • Lactone Ring:

    
     4.25 (m, 1H), 4.10 (m, 1H) (O-CH2-); 
    
    
    
    2.10-2.30 (m, 2H) (CH2-C=O)
  • Pyrrolidine Ring: Distinct multiplets for ring protons at

    
     2.50–3.00.
    
  • Spiro Center: Quaternary carbon signal in 13C NMR at ~95 ppm (O-C-N junction? No, O-C-C) or ~85 ppm (tertiary alcohol derived).

Part 4: Mechanistic & Workflow Diagram

The following diagram illustrates the chemical logic flow, highlighting the critical stereodetermining step and the ring-closing cascade.

Workflow cluster_0 Step 1: Stereocenter Formation cluster_1 Step 2: Ring Construction Ketone N-Benzyl-3-pyrrolidinone ChiralInt (S)-3-Allyl-3-hydroxy-pyrrolidine (>90% ee) Ketone->ChiralInt Asymmetric Allylation (0°C, Toluene) AllylBor Allylboronate + (R)-TRIP AllylBor->ChiralInt Hydroboration Intermediate: Primary Alcohol ChiralInt->Hydroboration 9-BBN; H2O2/NaOH Oxidation Intermediate: Gamma-Hydroxy Acid Hydroboration->Oxidation TEMPO/BAIB FinalProduct 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one Oxidation->FinalProduct Cyclization (-H2O)

Figure 2: Reaction workflow from starting ketone to final spiro-lactone.

References

  • Stereoselective Synthesis of Spirocyclic Pyrrolidines: Source: BenchChem Application Notes. "Stereoselective Synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one."
  • Mn(III)

    • Title: One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)
    • Source: ResearchG
    • URL:[Link]

  • Asymmetric Allylation of Ketones

    • Title: Enantioselective Synthesis of Tertiary Alcohols via Allyl
    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link]

  • Structure Validation (Crystal Structure)

    • Title: 7-Benzyl-2,7-diazaspiro[4.
    • Source: PMC / NIH.
    • URL:[Link]

  • Compound Data

    • Title: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (CAS 119102-90-8).
    • Source: PubChem.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working on or interested in the synthesis of this and related spiro-γ-lactam scaffolds. Given the limited direct literature on this specific molecule, this guide presents a plausible and robust synthetic strategy based on well-established chemical principles and analogous transformations. We will delve into potential challenges and provide in-depth troubleshooting advice to improve your yield and purity.

Introduction

The 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one core is a spiro-γ-lactam, a structural motif of significant interest in medicinal chemistry. Spirocyclic systems offer a rigid three-dimensional architecture that can enhance binding affinity and selectivity to biological targets.[1] The γ-lactam moiety is also a common feature in a wide array of biologically active compounds.[2] The synthesis of such spirocyclic compounds, however, can be challenging, often requiring careful control of reaction conditions to achieve good yields and stereoselectivity.[3][4] This guide aims to provide a comprehensive resource to navigate these challenges.

Proposed Synthetic Strategy

The proposed synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one is a multi-step process starting from commercially available materials. The key steps involve the formation of an N-benzylated pyrrolidinone intermediate, followed by the creation of the spirocyclic core via an intramolecular alkylation, and finally, the formation of the γ-lactone ring.

G cluster_0 Step 1: Synthesis of N-Benzyl-3-pyrrolidinone cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Lactone Formation A Benzylamine + Ethyl acrylate B N-Benzyl-β-alanine ethyl ester A->B C Dieckmann Condensation B->C D N-Benzyl-4-ethoxycarbonyl-3-pyrrolidinone C->D E Hydrolysis & Decarboxylation D->E F N-Benzyl-3-pyrrolidinone E->F G N-Benzyl-3-pyrrolidinone + 1-bromo-3-chloropropane F->G H Intramolecular Alkylation G->H I 7-Benzyl-7-azaspiro[4.4]nonan-1-one H->I J 7-Benzyl-7-azaspiro[4.4]nonan-1-one I->J K Baeyer-Villiger Oxidation J->K L 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one K->L

Caption: Proposed synthetic pathway for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during the synthesis.

Step 1: Synthesis of N-Benzyl-3-pyrrolidinone

Question 1: The initial Michael addition of benzylamine to ethyl acrylate is slow and gives a low yield. What can be done?

Answer:

  • Causality: The nucleophilicity of benzylamine might be insufficient for a rapid reaction at room temperature. Also, the reversible nature of the Michael addition can lead to an unfavorable equilibrium.

  • Solution:

    • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the reaction rate. Monitor the reaction by TLC to avoid side product formation.

    • Solvent: While the reaction can be run neat, using a polar aprotic solvent like ethanol or acetonitrile can help to solvate the transition state and improve the rate.

    • Stoichiometry: Using a slight excess of ethyl acrylate (1.1-1.2 equivalents) can push the equilibrium towards the product. However, be mindful that excess acrylate will need to be removed, typically by distillation under reduced pressure.

Question 2: The Dieckmann condensation to form the pyrrolidinone ring is resulting in a complex mixture of products and a low yield of the desired β-keto ester.

Answer:

  • Causality: The Dieckmann condensation is an intramolecular Claisen condensation that requires a strong, non-nucleophilic base. Incomplete reaction, side reactions (e.g., intermolecular condensation), or decomposition of the product can occur if the conditions are not optimal.

  • Solution:

    • Choice of Base: Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF or toluene are commonly used. Ensure the base is fresh and the reagents and solvent are strictly anhydrous. Moisture will quench the base and lead to hydrolysis of the ester.

    • Reaction Temperature: The initial deprotonation is often performed at room temperature or slightly elevated temperatures. However, the cyclization itself might benefit from controlled temperature.

    • Work-up: The initial product is the enolate of the β-keto ester. A careful acidic work-up (e.g., with dilute HCl or acetic acid) is required to neutralize the reaction and protonate the enolate to give the desired product. The temperature should be kept low during the quench to minimize decomposition. A study on the synthesis of N-benzyl-3-pyrrolidinone showed that improving the Dieckmann cyclization by using sodium in granular form significantly increased the yield.[5]

Step 2: Spirocyclization

Question 3: The intramolecular alkylation to form the spirocyclic core is not proceeding, and I am recovering the starting material.

Answer:

  • Causality: The formation of the spirocyclic ring involves the deprotonation of the α-carbon to the ketone, followed by an intramolecular nucleophilic substitution. The reaction might not be proceeding due to an insufficiently strong base, steric hindrance, or poor choice of solvent.

  • Solution:

    • Base: A strong, non-nucleophilic base is required to generate the enolate. Lithium diisopropylamide (LDA) or potassium tert-butoxide are good choices. Ensure the base is added slowly at a low temperature (e.g., -78 °C) to control the deprotonation.

    • Solvent: Anhydrous THF is the solvent of choice for reactions involving LDA.

    • Leaving Group: The choice of the dihaloalkane is important. A mixed dihalide like 1-bromo-3-chloropropane can be advantageous, as the more reactive bromide will undergo the first intermolecular alkylation, followed by the intramolecular cyclization displacing the chloride.

Question 4: I am observing the formation of polymeric side products during the spirocyclization step.

Answer:

  • Causality: If the rate of intermolecular alkylation is comparable to or faster than the intramolecular cyclization, polymerization can occur. This is particularly an issue if the concentration of the substrate is too high.

  • Solution:

    • High Dilution: The key to favoring intramolecular reactions over intermolecular ones is to use high dilution conditions. This can be achieved by slowly adding the substrate to a solution of the base over a prolonged period.

    • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize side reactions.

Step 3: Lactone Formation

Question 5: The Baeyer-Villiger oxidation of the spirocyclic ketone is giving a low yield of the desired lactone, and I am recovering the starting material.

Answer:

  • Causality: The Baeyer-Villiger oxidation involves the migration of a carbon atom to an oxygen atom. The migratory aptitude of the carbons adjacent to the ketone is crucial. In this case, the migration of the more substituted carbon is expected to form the desired lactone. The reaction can be slow or incomplete if the oxidant is not sufficiently reactive or if the reaction conditions are not optimal.

  • Solution:

    • Choice of Oxidant: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. Other peroxy acids like trifluoroperacetic acid (generated in situ from trifluoroacetic anhydride and hydrogen peroxide) can be more reactive.

    • Solvent: A non-reactive, chlorinated solvent like dichloromethane or chloroform is typically used.

    • pH Control: The reaction is often buffered with a mild base like sodium bicarbonate or disodium hydrogen phosphate to neutralize the carboxylic acid byproduct, which can otherwise catalyze side reactions.

    • Reaction Time and Temperature: These reactions can be slow and may require prolonged stirring at room temperature or gentle heating. Monitor the reaction progress carefully by TLC.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques for characterizing the intermediates and the final product?

A1: A combination of spectroscopic methods is essential.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. Look for the characteristic signals of the benzyl group, the pyrrolidinone ring, and the newly formed spirocyclic system and lactone.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl stretches of the lactam (around 1680 cm⁻¹) and the lactone (around 1770 cm⁻¹).

  • Thin Layer Chromatography (TLC): For monitoring the progress of the reactions and assessing the purity of the products.

Q2: How can I purify the final product, 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one?

A2: Purification of spirocyclic compounds can sometimes be challenging due to their often non-crystalline nature.

  • Column Chromatography: This is the most common method for purifying the intermediates and the final product. A silica gel stationary phase with a gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is a good starting point.

  • Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a very effective method for achieving high purity.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be used.[6]

Q3: Are there any safety precautions I should be aware of during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Strong Bases: LDA and sodium hydride are highly reactive and pyrophoric. They should be handled under an inert atmosphere (nitrogen or argon) and quenched carefully.

  • Peroxy Acids: m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding it or heating it excessively.

  • Halogenated Solvents: Dichloromethane and chloroform are toxic and should be handled in a well-ventilated fume hood.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3-pyrrolidinone

This is a two-step process involving a Michael addition followed by a Dieckmann condensation and decarboxylation. A known method for synthesizing N-benzyl-3-pyrrolidone involves the condensation of benzylamine with chloroacetic acid, esterification, condensation with acrylic acid, and then ring closure and decarboxylation.[7]

  • N-Benzylation and Michael Addition: In a round-bottom flask, dissolve benzylamine (1.0 eq) in ethanol. Add ethyl acrylate (1.1 eq) dropwise at room temperature. Stir the mixture at 40 °C for 16-24 hours, monitoring the reaction by TLC.

  • Work-up: Remove the solvent and excess ethyl acrylate under reduced pressure. The crude N-benzyl-β-alanine ethyl ester can be used in the next step without further purification.

  • Dieckmann Condensation and Decarboxylation: Under an inert atmosphere, add the crude ester to a suspension of sodium ethoxide (1.5 eq) in anhydrous toluene. Heat the mixture to reflux for 4-6 hours. Cool the reaction to room temperature and quench with a 10% aqueous solution of hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then heated in a mixture of acetic acid and water to effect decarboxylation.

  • Purification: The crude N-benzyl-3-pyrrolidinone is purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 7-Benzyl-7-azaspiro[4.4]nonan-1-one
  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve N-benzyl-3-pyrrolidinone (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of LDA (1.1 eq) in THF dropwise, and stir the mixture for 1 hour at -78 °C.

  • Alkylation and Cyclization: To the enolate solution, add 1-bromo-3-chloropropane (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 3: Synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one
  • Reaction Setup: In a round-bottom flask, dissolve 7-benzyl-7-azaspiro[4.4]nonan-1-one (1.0 eq) and sodium bicarbonate (2.0 eq) in dichloromethane.

  • Oxidation: Add m-CPBA (1.5 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction with a 10% aqueous solution of sodium sulfite. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The final product is purified by column chromatography on silica gel.

Data Summary Table

StepProductReagentsTypical YieldReaction Time
1N-Benzyl-3-pyrrolidinoneBenzylamine, Ethyl acrylate, NaOEt50-60%24-36 h
27-Benzyl-7-azaspiro[4.4]nonan-1-oneN-Benzyl-3-pyrrolidinone, LDA, 1-bromo-3-chloropropane40-50%12-18 h
37-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one7-Benzyl-7-azaspiro[4.4]nonan-1-one, m-CPBA60-70%24-48 h

Yields are estimated based on related transformations in the literature and will require experimental optimization.

Troubleshooting Workflow

G cluster_0 Troubleshooting Workflow Start Low Yield or Incomplete Reaction CheckPurity Check Purity of Starting Materials and Reagents Start->CheckPurity CheckPurity->Start Impure OptimizeConditions Optimize Reaction Conditions (Temp, Time, Conc.) CheckPurity->OptimizeConditions Pure ChangeReagent Consider Alternative Reagents (Base, Oxidant, etc.) OptimizeConditions->ChangeReagent SideProducts Analyze Side Products (NMR, MS) ChangeReagent->SideProducts ModifyWorkup Modify Work-up and Purification SideProducts->ModifyWorkup End Improved Yield ModifyWorkup->End

Caption: A general workflow for troubleshooting low-yield reactions.

References

  • (Reference placeholder - will be populated with a real, relevant reference if found in subsequent steps)
  • (Reference placeholder - will be populated with a real, relevant reference if found in subsequent steps)
  • (Reference placeholder - will be populated with a real, relevant reference if found in subsequent steps)
  • Organic Chemistry Portal. Synthesis of γ-lactams. [Link]

  • Liang, Z., Lin, Y.-C., & Pierce, J. G. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9494–9498. [Link]

  • Liang, Z., Lin, Y.-C., & Pierce, J. G. (2022). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC, NIH. [Link]

  • Ferreira, R. J., et al. (2020). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers, 7(19), 2884-2912. [Link]

  • Google Patents. (2011). Method for preparing N-benzyl-3-pyrrolidone.
  • Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896-12908. [Link]

  • (Reference placeholder - will be populated with a real, relevant reference if found in subsequent steps)
  • (Reference placeholder - will be populated with a real, relevant reference if found in subsequent steps)
  • (Reference placeholder - will be populated with a real, relevant reference if found in subsequent steps)
  • (Reference placeholder - will be populated with a real, relevant reference if found in subsequent steps)
  • (Reference placeholder - will be populated with a real, relevant reference if found in subsequent steps)
  • Wang, J., et al. (2008). Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. [Link]

Sources

Technical Support Center: A Senior Application Scientist's Guide to Addressing Solubility Challenges of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one. As a novel spirocyclic γ-lactam, this compound presents a unique and valuable scaffold for drug discovery and medicinal chemistry programs.[1] However, its complex, rigid structure, and the presence of a lipophilic benzyl group often lead to significant solubility challenges, particularly in aqueous media required for biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide a foundational understanding of the molecule's properties, troubleshoot common solubility issues, and implement effective solubilization strategies. We will proceed from first principles, combining theoretical knowledge with practical, field-proven protocols to ensure the successful integration of this compound into your research workflows.

Part 1: Frequently Asked Questions (FAQs) - Understanding and Initial Troubleshooting

This section addresses the most common initial queries regarding the handling of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

Q1: What are the key physicochemical properties of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one that dictate its solubility?

Answer: Understanding the molecular structure is the first step in predicting and addressing its solubility. The molecule's behavior is a composite of its distinct functional components:

  • Spirocyclic γ-Lactam Core: This rigid, three-dimensional backbone contributes to a high crystal lattice energy. Overcoming this energy is a prerequisite for dissolution, meaning stronger solvent-solute interactions are required compared to more flexible, linear molecules.

  • Benzyl Group: This large, aromatic moiety is highly non-polar (lipophilic). It significantly contributes to the molecule's tendency to be poorly soluble in water and other polar solvents.

  • Tertiary Amine (Azaspiro nitrogen): This nitrogen atom is a weak base. Its lone pair of electrons can accept a proton, meaning that the molecule's overall charge and, consequently, its aqueous solubility can be highly dependent on pH.

  • Lactam Carbonyl and Ether Oxygen: These groups are polar and can act as hydrogen bond acceptors. While they provide some affinity for polar solvents, their influence is often outweighed by the large, non-polar benzyl group.

Based on this structure, we can summarize the predicted properties in the following table:

PropertyPredicted Value / CharacteristicImpact on Solubility
Molecular Formula C₁₄H₁₇NO₂-
Molecular Weight ~231.29 g/mol Higher MW can sometimes correlate with lower solubility.
Calculated LogP ~1.5 - 2.5 (Estimated)A positive LogP indicates a preference for a lipophilic environment over an aqueous one, predicting poor water solubility.
Hydrogen Bond Donors 0The absence of donor groups limits interactions with protic solvents.
Hydrogen Bond Acceptors 3 (Lactam O, Ether O, Amine N)Allows for some interaction with protic solvents like water and alcohols.
Topological Polar Surface Area (TPSA) ~38.3 Ų (Based on similar scaffolds)[2][3]A moderate TPSA suggests the molecule is not excessively polar.
Predicted pKa ~4-6 (Estimated for the tertiary amine)Suggests that solubility may be significantly increased in acidic conditions (pH < 4).
Q2: I need to prepare a high-concentration stock solution for my experiments. What is the recommended universal solvent?

Answer: For creating a high-concentration primary stock solution, Dimethyl Sulfoxide (DMSO) is the industry-standard choice for poorly soluble compounds.

Causality: DMSO is a highly polar, aprotic solvent with an exceptional ability to disrupt the crystal lattice forces of complex organic molecules. It effectively solvates both polar and non-polar moieties, making it an excellent starting point for compounds like 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

Best Practices:

  • Purity: Always use anhydrous, high-purity DMSO (≥99.9%) to prevent compound degradation from water or impurities.

  • Concentration: Aim for a stock concentration of 10-50 mM. This provides a concentrated source that requires minimal volume for subsequent dilutions, thereby minimizing the final concentration of DMSO in your assay.

  • Dissolution Technique: Use gentle warming (30-40°C) and sonication or vortexing to aid dissolution. Ensure the compound is fully dissolved before storage.

  • Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

Critical Caveat: While excellent for solubilization, DMSO can be cytotoxic and may interfere with certain biological assays. Always run a vehicle control (assay medium with the same final concentration of DMSO) to validate your results. Most cell-based assays can tolerate a final DMSO concentration of ≤0.5%, with ≤0.1% being ideal.

Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS). What is happening and how do I solve this?

Answer: This is a classic and expected challenge known as "crashing out." It occurs because you are rapidly changing the solvent environment from a highly favorable organic one (DMSO) to an unfavorable aqueous one. The compound's solubility in the final aqueous buffer is much lower than in the DMSO stock.

To overcome this, you must employ a formulation strategy to increase the apparent solubility of the compound in the final aqueous medium. The following workflow provides a systematic approach.

Part 2: Systematic Guide to Enhancing Aqueous Solubility

This section provides a logical, step-by-step process for improving the solubility of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one in aqueous solutions.

// Node Definitions start [label="Initial State:\nCompound precipitates in\naqueous buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cosolvent [label="Strategy 1: Co-Solvent Addition\n(e.g., Ethanol, PEG 400)\nIs the compound soluble at an\nacceptable co-solvent %?", fillcolor="#FBBC05", fontcolor="#202124"]; ph_adjust [label="Strategy 2: pH Adjustment\nIs your assay compatible with pH < 5?\nDoes solubility improve?", fillcolor="#FBBC05", fontcolor="#202124"]; excipient [label="Strategy 3: Excipient Formulation\n(e.g., Surfactants, Cyclodextrins)\nDoes this formulation stabilize the compound?", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Success:\nProceed with Experiment\n(with proper vehicle controls)", fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Challenge Persists:\nRe-evaluate formulation or consider\nchemical modification (prodrug)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> cosolvent [label=" First-line approach "]; cosolvent -> success [label=" Yes "]; cosolvent -> ph_adjust [label=" No/Assay Incompatible "]; ph_adjust -> success [label=" Yes "]; ph_adjust -> excipient [label=" No/Assay Incompatible "]; excipient -> success [label=" Yes "]; excipient -> failure [label=" No "]; } ` Caption: Decision workflow for addressing solubility issues.

Strategy 1: Co-Solvent Systems

The first and simplest approach is to modify the bulk solvent to make it more hospitable to the compound.[4]

  • Mechanism: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous solution. By lowering the dielectric constant of the water, they weaken the hydrogen-bonding network and create a more favorable environment for lipophilic molecules.

  • Recommended Co-solvents:

    • Ethanol: Less toxic than DMSO, often used in in vivo studies.

    • Polyethylene Glycol 400 (PEG 400): A non-ionic polymer that is an excellent solubilizer with low toxicity.

    • Propylene Glycol (PG): Another common, low-toxicity solubilizing agent.

  • Protocol:

    • Prepare a high-concentration stock of your compound in pure DMSO (e.g., 50 mM).

    • Create an intermediate dilution in your chosen co-solvent (e.g., dilute the 50 mM DMSO stock 1:4 in PEG 400 to get a 10 mM solution in 20% DMSO/80% PEG 400).

    • Slowly add this intermediate stock to your final aqueous buffer with vigorous vortexing. This two-step dilution process often prevents immediate precipitation.

  • Validation: Always determine the maximum percentage of co-solvent your assay can tolerate without affecting the biological outcome.

Strategy 2: pH Adjustment

Given the presence of a basic tertiary amine, altering the pH is a powerful tool.

  • Mechanism: At a pH below the pKa of the tertiary amine, the nitrogen will be protonated, forming a cationic salt. This charged species will have significantly higher aqueous solubility than the neutral free base due to favorable ion-dipole interactions with water.

  • Protocol:

    • Determine if your assay system can tolerate a lower pH (e.g., pH 4.0-6.0). Many cell cultures are sensitive to pH changes, but enzymatic assays may be more robust.

    • Prepare a series of buffers at different pH values (e.g., citrate buffers at pH 4.0, 5.0; MES buffer at pH 6.0).

    • Attempt to dissolve the compound directly in these buffers or dilute a DMSO stock into them.

  • Causality: If you observe a dramatic increase in solubility as pH decreases, it confirms the basic nature of the amine is a key handle for formulation. This approach is highly effective but limited by the pH tolerance of the downstream application.[]

Strategy 3: Advanced Formulation with Solubilizing Excipients

If co-solvents and pH adjustment are insufficient or incompatible, using pharmaceutical excipients is the next step.[6] These are often required for in vivo dosing.

  • A) Surfactants:

    • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles. These structures have a hydrophobic core that can encapsulate your compound, and a hydrophilic shell that allows the entire complex to remain dispersed in water.

    • Common Examples: Tween® 80, Kolliphor® EL (Cremophor® EL), Solutol® HS 15.

    • Considerations: Surfactants can have biological effects of their own and must be used with care. The amount of surfactant needed is often determined empirically.

  • B) Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. Your compound can form an "inclusion complex" where the benzyl group resides within this cavity, effectively shielding it from water.[7]

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (Captisol®).

    • Considerations: These are generally well-tolerated and are a mainstay of pharmaceutical formulation for improving solubility and bioavailability.

Part 3: Key Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible data.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the intrinsic thermodynamic solubility of your compound in a given medium.[8]

Objective: To quantify the maximum concentration of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one that can be dissolved in a specific buffer at a set temperature.

Materials:

  • Crystalline compound

  • Chosen solvent/buffer (e.g., PBS pH 7.4, 0.9% Saline)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Add Excess Solid: Weigh an excess amount of the crystalline compound into a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A good starting point is 2-5 mg of compound per 1 mL of solvent.

  • Add Solvent: Accurately add a known volume of the pre-warmed (e.g., 25°C or 37°C) solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C). Allow the suspension to shake for 24-48 hours. This duration is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed for at least 1-2 hours to allow the excess solid to settle. Alternatively, centrifuge the vial at a low speed (e.g., 3000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Do not disturb the solid at the bottom.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Crucial Step: Discard the first 10-20% of the filtrate to saturate any potential binding sites on the filter membrane.

  • Quantification: Accurately dilute the clear, filtered sample with a suitable mobile phase or solvent and quantify the concentration using a pre-validated HPLC or LC-MS/MS method against a standard curve.

  • Result: The measured concentration is the equilibrium solubility of the compound in that specific medium and temperature.

Protocol 2: Preparation and Use of a Co-Solvent Formulation

Objective: To prepare a 100 µM working solution of the compound in a PBS buffer containing 5% PEG 400 and 1% DMSO.

Procedure:

  • Primary Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Intermediate Stock: In a separate tube, create a 1 mM intermediate stock. To do this, mix:

    • 10 µL of the 10 mM DMSO stock

    • 50 µL of PEG 400

    • 40 µL of PBS

    • Vortex thoroughly. This creates a 1 mM solution in a vehicle of 10% DMSO / 50% PEG 400 / 40% PBS.

  • Final Working Solution: Add 100 µL of the 1 mM intermediate stock to 900 µL of PBS. Vortex immediately and thoroughly.

  • Final Concentration Check:

    • Compound: 100 µM

    • DMSO: 1% (from the 10% in the intermediate stock, diluted 1:10)

    • PEG 400: 5% (from the 50% in the intermediate stock, diluted 1:10)

  • Vehicle Control: Prepare a corresponding vehicle control by performing steps 2 and 3 using only DMSO without the compound.

References

  • Royal Society of Chemistry. (2022). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers. [Link]

  • PubChem. (n.d.). 2-Oxa-7-azaspiro(4.4)nonane. [Link]

  • PubChem. (n.d.). 1-Oxa-7-azaspiro[4.4]nonan-4-one. [Link]

  • PubChem. (n.d.). 1-Oxa-7-azaspiro(4.4)nonane. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. [Link]

  • Springer. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Royal Society of Chemistry. (n.d.). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • PubMed. (n.d.). Spiro-Lactams as Novel Antimicrobial Agents. [Link]

  • National Institutes of Health (NIH). (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • PubChem. (n.d.). 7-Benzyl-2-oxa-7-azaspiro[4.5]decane-8,10-dione. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • ACS Publications. (2026). Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy. [Link]

  • Heterocycles. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • National Institutes of Health (NIH). (n.d.). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. [Link]

  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]

Sources

Technical Support Center: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one Storage & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Threat" Stability Profile

Welcome to the technical support center. You are likely working with 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one , a critical spirocyclic scaffold often used in the synthesis of receptor antagonists and complex peptidomimetics.

Unlike simple reagents, this molecule possesses a "Dual-Threat" stability profile due to two competing functional groups:

  • The

    
    -Lactone (2-oxa...1-one):  Highly susceptible to hydrolysis (ring-opening) in the presence of moisture, catalyzed by trace acids or bases.
    
  • The Tertiary Amine (7-aza...): Prone to

    
    -oxidation upon exposure to atmospheric oxygen and susceptible to salt formation with atmospheric 
    
    
    
    .

This guide provides a self-validating storage protocol designed to neutralize these specific threats.

Module 1: Degradation Mechanisms (The "Why")

To prevent degradation, one must understand the molecular causality. The spirocyclic nature of this compound introduces ring strain that can accelerate reactivity compared to linear analogues.

Hydrolytic Ring Opening (The Primary Threat)

The most common failure mode is the cleavage of the lactone ring. Water acts as a nucleophile, attacking the carbonyl carbon (C1). This reaction is often autocatalytic because the resulting product is a hydroxy-acid, which lowers the pH of the sample, further accelerating hydrolysis.

  • Trigger: Ambient humidity (>40% RH).

  • Catalyst: Trace acid/base or the molecule's own basic nitrogen (intramolecular general base catalysis).

  • Result: Formation of 4-(1-benzyl-3-hydroxypyrrolidin-3-yl)butanoic acid derivatives.

Oxidative Discoloration

The benzyl-protected nitrogen at position 7 is a tertiary amine. While the benzyl group provides steric bulk, the lone pair on the nitrogen remains reactive toward reactive oxygen species (ROS).

  • Trigger: Atmospheric oxygen, light exposure.

  • Result: Formation of the

    
    -oxide, typically manifesting as a yellow-to-brown discoloration of the solid.
    
Pathway Visualization

The following diagram maps the degradation logic you must mitigate against.

DegradationPathways Target 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (Intact Spiro-Lactone) Hydrolysis Hydrolysis (Ring Opening) Target->Hydrolysis + H2O (Acid/Base Cat.) Oxidation N-Oxidation Target->Oxidation + O2 (Slow) Moisture Moisture (H2O) Moisture->Hydrolysis Oxygen Oxygen (O2) Oxygen->Oxidation Product_H Hydroxy-Acid Derivative (Sticky Solid/Oil) Hydrolysis->Product_H Product_O N-Oxide Impurity (Yellow/Brown Color) Oxidation->Product_O

Figure 1: Mechanistic degradation pathways illustrating the dual susceptibility to moisture (hydrolysis) and air (oxidation).

Module 2: The Inert Storage Protocol (ISP)

Do not rely on standard refrigeration alone. Cold temperatures can induce condensation if the container is not perfectly sealed, exacerbating hydrolysis. Follow this Inert Storage Protocol (ISP) .

Step 1: Pre-Storage Lyophilization (Critical)

If the compound was isolated from an aqueous workup or a hygroscopic solvent (e.g., THF, Ethanol), it likely contains bound solvent/water.

  • Action: Dissolve in anhydrous 1,4-dioxane or benzene (if permitted) and lyophilize (freeze-dry).

  • Why: This removes trace water that vacuum drying ovens often miss, preventing "in-bottle" hydrolysis.

Step 2: Argon Blanket vs. Nitrogen
  • Action: Backfill the storage vial with Argon rather than Nitrogen.

  • Why: Argon is heavier than air and settles over the solid, providing a superior barrier against oxygen diffusion compared to Nitrogen, which can mix more easily with air if the seal is imperfect.

Step 3: The Double-Vessel System
  • Primary Container: Amber glass vial with a Teflon-lined screw cap (avoid rubber septa, which are permeable to moisture over months).

  • Secondary Container: Place the primary vial inside a larger jar containing diverse desiccant packs (Silica gel for moisture + Activated Carbon for organic volatiles).

  • Temperature: Store at -20°C .

Module 3: Troubleshooting & QC

If you suspect your sample has degraded, use this diagnostic guide.

Diagnostic Flowchart

Troubleshooting Start Visual Inspection of Sample IsColor Is the sample yellow/brown? Start->IsColor IsSticky Is the sample sticky/oily? IsColor->IsSticky No Oxidation Suspect N-Oxidation. Check LC-MS for M+16 peak. IsColor->Oxidation Yes Hydrolysis Suspect Lactone Hydrolysis. Check NMR for loss of ring strain. IsSticky->Hydrolysis Yes Good Sample likely intact. Proceed to QC. IsSticky->Good No

Figure 2: Rapid visual diagnostic decision tree for initial quality assessment.

Symptom Remediation Table
SymptomProbable CauseVerification MethodRemediation Strategy
Sticky/Gummy Texture Lactone Hydrolysis (Ring Opening)1H NMR: Look for a broad singlet (COOH/OH) at >10 ppm and a shift in the

-proton signal.
Recyclization: Dissolve in Toluene with catalytic

-TsOH. Reflux with a Dean-Stark trap to drive off water and close the ring.
Yellow Discoloration Amine Oxidation (

-Oxide)
LC-MS: Mass shift of +16 Da (M+16).Reduction: Treat with mild reducing agent (e.g., Zinc dust in dilute acetic acid or

) to revert

-oxide to amine.
Solubility Drop Salt Formation (Carbonate)pH Test: Dissolve in water; if pH is neutral/acidic rather than slightly basic, it may be a salt.Free-Basing: Partition between DCM and saturated

. Dry organic layer (

) and re-concentrate.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO stock solutions at -20°C? A: Not recommended for long term. While DMSO is a good solvent, it is hygroscopic. Over months at -20°C, DMSO absorbs water from the headspace, leading to slow hydrolysis of the lactone. If you must store as a liquid, use anhydrous Acetonitrile and store at -80°C.

Q2: I see a new spot on my TLC plate near the baseline. What is it? A: This is likely the hydroxy-acid hydrolysis product . The ring-opened form is much more polar than the spiro-lactone (which is relatively non-polar) and will drag near the baseline in standard Hexane/EtOAc systems. Add 1% Acetic Acid to your eluent; if the spot moves slightly, it confirms the carboxylic acid moiety.

Q3: Is the benzyl group stable to hydrogenation? A: Generally, yes, under mild conditions. However, if you are attempting to reduce a different part of a molecule containing this scaffold using Pd/C and


, you risk deprotecting the nitrogen. For specific reductions in the presence of this scaffold, consider using Wilkinson's Catalyst  or chemical reductants (

) to preserve the benzyl group.

References

  • Lactone Hydrolysis Kinetics

    • Mechanisms of Lactone Hydrolysis in Acidic Conditions. J. Org.[1] Chem. 2013, 78, 14, 6880–6889.

    • [2]

  • Amine Oxidation & Storage

    • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.[3] ResearchGate, 2025.

  • Spirocyclic Scaffold Synthesis & Properties

    • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles. ACS Med. Chem. Lett. 2025.
  • General Stability of 2-Oxa-7-azaspiro[4.

    • Stability issues of 2-Oxa-7-azaspiro[4.4]nonan-1-one under acidic/basic conditions. BenchChem Technical Support, 2025.[4][5]

Sources

Technical Support Center: Characterization of Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of spiro compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the three-dimensional and often chiral nature of spirocyclic systems. Here, we address common issues in a practical, question-and-answer format, grounded in established analytical principles and field-proven insights.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for spiro compounds, yet their rigid, complex frameworks often lead to spectral ambiguity. This section tackles the most frequent NMR-related challenges.

Q1: My 1D ¹H NMR spectrum is crowded and overlapping, making it impossible to assign protons. How can I resolve individual signals?

A1: One-dimensional proton NMR spectra of spirocycles are notoriously complex due to the large number of non-equivalent protons in fixed spatial arrangements. When faced with significant signal overlap, a multi-pronged 2D NMR approach is essential.

Troubleshooting Protocol:

  • Start with COSY (Correlation Spectroscopy): This is your first step to establish proton-proton connectivity through bonds (J-coupling). It will help you trace out the spin systems within each ring of the spiro compound.[1][2]

  • Employ HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to. This is invaluable for spreading out the crowded proton information into the much wider carbon chemical shift range, resolving overlap and confirming C-H connections.[1][3]

  • Utilize HMBC (Heteronuclear Multiple Bond Correlation): To piece the fragments together, HMBC is critical. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. This allows you to connect different spin systems across the spirocenter and other quaternary carbons.[1][4]

  • Consider 1D TOCSY (Total Correlation Spectroscopy): If you can identify a well-resolved proton signal, a 1D TOCSY experiment can be used to selectively excite that proton and reveal all other protons within the same spin system, effectively "pulling out" an entire fragment from the crowded spectrum.

Q2: I've synthesized a spiro compound with a new stereocenter at the spiro-carbon. How can I determine the relative stereochemistry using NMR?

A2: Determining the relative stereochemistry is a classic challenge. The key is to identify protons that are close in space but not necessarily close in terms of bond connectivity. This requires through-space correlation experiments like NOESY or ROESY. [5][6]

Experimental Workflow for Stereochemistry Determination:

dot graph TD { rankdir="LR"; size="7,5";

} idot Caption: Decision workflow for selecting the appropriate NMR experiment for stereochemical analysis.

Detailed Steps & Rationale:

  • Assess Molecular Weight (MW): The choice between NOESY and ROESY depends on the molecule's tumbling rate in solution, which is related to its size.[7]

    • For small molecules (MW < ~600 Da): Use NOESY (Nuclear Overhauser Effect Spectroscopy). Protons that are close in space (up to ~4 Å) will show a positive cross-peak (opposite in phase to the diagonal).[7]

    • For mid-sized molecules (MW ~700-1200 Da): The NOE effect can become zero, making signals disappear.[7][8] In this case, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is the superior choice because the ROE is always positive, regardless of molecular size.[8][9]

  • Optimize Mixing Time: The intensity of NOE/ROE cross-peaks depends on the mixing time. Run a series of experiments with varying mixing times (e.g., 200ms, 400ms, 800ms) to find the optimal value for your compound.

  • Interpret the Data: A cross-peak between two protons, HA and HB, confirms they are spatially proximate. By building a network of these correlations, you can construct a 3D model of the relative arrangement of atoms. For example, a strong NOE between a proton on ring A and a proton on ring B can definitively establish their relative orientation.[6]

Q3: I suspect my spiro compound exhibits atropisomerism, but the NMR spectrum looks deceptively simple at room temperature. How can I confirm and study this phenomenon?

A3: Atropisomerism, or axial chirality due to restricted rotation around a single bond, is common in sterically hindered spiro systems.[10][11] If the rotation is fast on the NMR timescale at room temperature, you will only see an averaged set of signals. To resolve the individual atropisomers, you must slow down this rotation.

Troubleshooting Protocol for Atropisomerism:

  • Variable-Temperature (VT) NMR: This is the most direct method.[12]

    • Procedure: Acquire a series of ¹H NMR spectra at progressively lower temperatures (e.g., 298 K, 273 K, 253 K, down to the solvent's freezing point).

    • Expected Outcome: As the temperature decreases, the rate of bond rotation slows. If atropisomers are present, you will see the averaged signals broaden, then coalesce, and finally resolve into two distinct sets of signals corresponding to each isomer.[13]

    • Data Analysis: The temperature at which the signals coalesce can be used to calculate the energy barrier to rotation (ΔG‡).

  • 2D EXSY (Exchange Spectroscopy): If the atropisomers are stable enough to be observed as separate species at a given temperature but still interconvert, an EXSY experiment can confirm this. It will show cross-peaks between the signals of the two exchanging isomers.

  • Chiral Chromatography: If the energy barrier is high enough (>20-22 kcal/mol), the atropisomers may be separable by chiral HPLC.[12] Injecting the sample onto a chiral column can resolve the two isomers, and the collected fractions can be analyzed by NMR to confirm their identity.

Rotational Energy Barrier (ΔErot) NMR Observation Recommended Action
< 20 kcal/molSingle set of averaged signals at RT.Perform low-temperature VT-NMR.
20-30 kcal/molBroadened signals or two distinct sets of signals.Perform VT-NMR to study interconversion kinetics. Use 2D EXSY.
> 30 kcal/molTwo sharp, stable sets of signals.Treat as stable isomers. Separate by chiral HPLC and characterize individually.
Table 1: Relationship between rotational energy barrier and NMR observation for atropisomers.[11]

Section 2: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about molecular weight and fragmentation, but the compact nature of spirocycles can lead to unusual fragmentation patterns.

Q4: I am trying to differentiate spirocyclic isomers by mass spectrometry, but they give identical molecular ions and very similar fragmentation patterns. What can I do?

A4: Differentiating isomers is a common MS challenge. While Electron Ionization (EI) might produce similar fragments, Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) can often reveal subtle differences.

Troubleshooting Strategy:

  • Optimize Collision Energy: The key to differentiating isomers is to find a "sweet spot" for the collision energy in your CID experiment. A stepped or ramped collision energy experiment is highly effective.

    • Low Energy: May not provide enough energy to induce unique fragmentations.

    • High Energy: May shatter both isomers into the same small, common fragments, erasing any structural information.

    • Ramped Energy: Systematically increases the collision energy, allowing you to observe how the fragmentation patterns of the two isomers diverge.

  • Look for Diagnostic Fragments: Even if the overall spectra are similar, look for small but consistent differences in the relative abundances of certain ions. The rigid spirocyclic framework can direct fragmentation down specific pathways depending on the stereochemistry. For example, the loss of a particular substituent might be favored in one isomer due to stereoelectronic effects.[14]

  • Consider Ion Mobility-Mass Spectrometry (IM-MS): If available, IM-MS is a powerful technique that separates ions based on their size and shape (collisional cross-section) before they enter the mass analyzer. Isomers often have different 3D shapes and will therefore have different drift times, allowing for their separation and individual fragmentation analysis.

Section 3: X-ray Crystallography

A definitive crystal structure is the gold standard for characterization, but getting spiro compounds to crystallize can be a significant hurdle.

Q5: My spiro compound refuses to crystallize, repeatedly forming an oil or amorphous solid. What steps can I take to induce crystallization?

A5: The rigidity and often awkward shapes of spiro compounds can frustrate crystal packing. A systematic, multi-method approach is required to find suitable crystallization conditions. [15]

Systematic Crystallization Workflow:

dot graph TD { rankdir="TB"; A[Start: Purified Compound (>98%)] --> B{Initial Screening};

} idot Caption: A systematic workflow for troubleshooting difficult crystallizations.

Key Troubleshooting Techniques:

  • Purity is Paramount: Ensure your compound is of the highest possible purity (>98%). Even minor impurities can act as "crystal poisons."[16]

  • Expand Your Solvent Screen: Do not limit yourself to common solvents. Try a wide range including ethers, esters, hydrocarbons, and chlorinated solvents. A solvent in which the compound has moderate solubility is often ideal.[16]

  • Vapor Diffusion: This is a highly effective method. Dissolve your compound in a "good" solvent and allow a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution, gradually reducing solubility and promoting slow crystal growth.[17]

  • Seeding: If you have ever obtained even a tiny crystal or microcrystalline powder, use it to "seed" a fresh, saturated solution. A seed crystal provides a pre-formed template for molecules to deposit onto, bypassing the difficult nucleation step.[17]

  • Derivatization: If the parent compound fails to crystallize, consider making a derivative. Creating a salt (if an acidic or basic handle is present) or a co-crystal with a known good crystallizer can introduce new intermolecular interactions (e.g., hydrogen bonds) that facilitate packing.

Section 4: Complementary Techniques

Q6: NMR and MS are inconclusive for my stereochemical assignment. What other techniques can I use?

A6: When spectroscopic methods are insufficient, combining them with computational chemistry and chiral chromatography provides a powerful path forward.

  • Computational Chemistry (DFT): Density Functional Theory (DFT) calculations have become an indispensable tool.[18][19]

    • NMR Chemical Shift Prediction: You can calculate the theoretical ¹H and ¹³C NMR chemical shifts for all possible diastereomers of your spiro compound. Comparing these calculated spectra to your experimental spectrum, often using a statistical method like the DP4+ probability, can provide a confident assignment of the relative configuration.[20]

    • Energy Calculations: Computational models can also predict the most stable conformation of each isomer, which can help rationalize observed NOE correlations.[21]

  • Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is the definitive method for separating enantiomers.[22][23]

    • Method Development: Screening a variety of chiral columns (e.g., polysaccharide-based, Pirkle-type) with different mobile phases (normal phase, reverse phase, polar organic) is an empirical process to find conditions that resolve the enantiomers.[23][24][25]

    • Absolute Configuration: While HPLC separates enantiomers, it does not assign the absolute configuration (R/S). This typically requires comparison to an authentic standard or correlation with a technique like X-ray crystallography or electronic circular dichroism (ECD) spectroscopy, which can also be aided by computational predictions.

References

  • DFT Simulation for Properties Determination of Chelating Spironaphthoxazine Deriv
  • NOESY and ROESY - UCSD SSPPS NMR Facility. University of California San Diego. [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]

  • Enantiomeric Enrichment of Stereolabile Chiral Spiro Compounds by Dynamic HPLC on Chiral Stationary Phases. Semantic Scholar. [Link]

  • NOESY and ROESY. University of Wisconsin-Madison. [Link]

  • Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety. ResearchGate. [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). National Institutes of Health. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins: An Experimental Module Involving Synthesis, Chromatography, and NMR Spectroscopy. Journal of Chemical Education. [Link]

  • Chiral Chromatography. Chemistry LibreTexts. [Link]

  • General characteristics of atropisomerism and the herein reported... ResearchGate. [Link]

  • Spirorocyclic compound NMR challenge. ResearchGate. [Link]

  • NOESY Spectra. Chemistry LibreTexts. [Link]

  • Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • What is the difference between NOESY and ROESY for NMR? Reddit. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • COMPUTATIONAL CHEMISTRY: MOLECULAR STRUCTURE, SPECTROSCOPIC (UV-VISIBLE AND IR), ELECTRONIC, CHEMICAL AND THERMOCHEMICAL ANALYSIS OF 3'-PHENYL-1,2- DIHYDROSPIRO[INDENO[5,4-B]FURAN-7,2'-OXIRAN]-8(6H)-ONE. Journal of Advanced Scientific Research. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Beyond Barriers, Big Crystallization Hurdles: Atropisomerism in Beyond Rule of Five Compounds Explored by Computational and NMR Studies. Molecular Pharmaceutics. [Link]

  • Characteristic ¹H NMR signals of 12 individual isolated atropisomers... ResearchGate. [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure. [Link]

  • Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. PubMed. [Link]

  • 2D NMR- Worked Example 1 (COSY). YouTube. [Link]

  • Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. National Institutes of Health. [Link]

  • Overcoming the Limitations of NMR. AZoLifeSciences. [Link]

  • Computationally-assisted discovery and structure elucidation of natural products. National Institutes of Health. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek. [Link]

  • Special Issue : X-ray Crystallography and Drug Discovery. MDPI. [Link]

  • Crystal Growing Tips and Methods. University of Pennsylvania. [Link]

  • Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. National Institutes of Health. [Link]

  • NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. ACS Figshare. [Link]

Sources

how to confirm the stereochemistry of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemical Confirmation of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Case ID: SP-44-LAC-007 Status: Open for Troubleshooting

Executive Summary

You are working with 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one , a spirocyclic gamma-lactone fused with a pyrrolidine ring.

  • The Challenge: The spiro-carbon (C5 of the lactone/C3 of the pyrrolidine) is a quaternary stereocenter. Because the molecule lacks other stereocenters, you are likely dealing with a pair of enantiomers (

    
     and 
    
    
    
    ).
  • The Trap: Standard NMR (NOESY/ROESY) cannot distinguish between enantiomers in an achiral environment. Mosher's method is not directly applicable because the molecule lacks a free primary/secondary hydroxyl or amine handle without ring-opening the lactone.

This guide details the three validated workflows to confirm stereochemistry: X-Ray Crystallography (The Gold Standard) , Vibrational Circular Dichroism (The Modern Standard) , and Chiral HPLC (Separation & Assignment) .

Module 1: X-Ray Crystallography (The Gold Standard)

Use this if: You have >50 mg of material and can tolerate destructive testing (salt formation).

The Problem: The free base of 7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one is often an oil or an amorphous solid, making single-crystal growth impossible. The Fix: You must derivatize the basic nitrogen (benzyl amine) into a crystalline salt.

Protocol: Heavy-Atom Salt Formation

To determine absolute configuration (AC) via anomalous dispersion, you need a heavy atom (Cl, Br, or stronger).

  • Selection of Acid:

    • Option A (Hydrobromide): Dissolve 50 mg of substrate in minimal dry ethanol. Add 1.05 eq of HBr (48% aq. or in acetic acid).

    • Option B (Picrate): Excellent for crystallizing oily amines. (Warning: Picrates are potentially explosive; handle with care).

    • Option C (Chiral Acids): Use (

      
      )-Tartaric acid or (
      
      
      
      )-Camphorsulfonic acid (CSA). This creates diastereomeric salts, which may have vastly different solubility profiles, aiding both crystallization and resolution.
  • Vapor Diffusion Method (Best for Spiro-cycles):

    • Inner Vial: Saturated solution of your salt in Methanol or Acetonitrile.

    • Outer Vial: Diethyl Ether or Pentane (Anti-solvent).

    • Time: 3–7 days undisturbed in the dark.

  • Data Interpretation:

    • Look for the Flack Parameter in the refinement data.

    • Flack ≈ 0.0: Correct absolute structure assigned.

    • Flack ≈ 1.0: Inverted structure (you have the enantiomer).

    • Flack ≈ 0.5: Racemic twin (separation failed).

Critical Warning: Avoid strong aqueous bases during workup or recrystallization, as the gamma-lactone ring is susceptible to hydrolysis (saponification), which destroys the spiro-core.

Module 2: Vibrational Circular Dichroism (VCD) (Non-Destructive)

Use this if: Your compound is an oil, you cannot grow crystals, or you need to recover the sample.

The Logic: Unlike electronic CD (ECD), which requires a UV chromophore near the chiral center, VCD measures the differential absorption of circularly polarized IR light by vibrational modes. The carbonyl stretch of the lactone (


) is a powerful probe for this specific molecule.
Workflow: VCD Assignment
  • Conformational Search (Computational):

    • Perform a conformational search (e.g., Monte Carlo/MMFF) of the (

      
      )-enantiomer.
      
    • Optimize geometries using DFT (Density Functional Theory) at the B3LYP/6-31G(d) level or higher.

  • Spectrum Calculation:

    • Calculate the VCD and IR spectra for the Boltzmann-weighted conformers.

  • Experimental Measurement:

    • Dissolve ~5–10 mg of sample in

      
       or 
      
      
      
      .
    • Record VCD spectrum (typically 1000–1800

      
      ).
      
  • Comparison:

    • Overlay Experimental vs. Calculated spectra.

    • Match: You have the (

      
      )-enantiomer.
      
    • Mirror Image: You have the (

      
      )-enantiomer.[1]
      
Module 3: Chiral HPLC & Separation

Use this if: You have a racemate and need to separate/identify the peaks.[2]

The Problem: You see one peak on C18, but need to know the ee% (enantiomeric excess).

Recommended Column Screening Strategy

For spiro-lactones with basic amines, Polysaccharide-based columns are the industry standard.

Column TypePhase DescriptionMobile Phase ModeAdditive (Crucial)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/IPA)0.1% DEA or TEA
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/EtOH)0.1% DEA or TEA
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)Reversed Phase (optional)Basic buffer (pH 8-9)

Why the Additive? The "7-aza" nitrogen is basic. Without Diethylamine (DEA) or Triethylamine (TEA), the amine will interact with residual silanols on the column, leading to peak tailing and poor resolution.

Visual Decision Guide

Stereochem_Workflow Start Start: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one State Physical State? Start->State Solid Crystalline Solid State->Solid Yes Oil Oil / Amorphous State->Oil No Xray Single Crystal X-Ray (Anomalous Dispersion) Solid->Xray SaltScreen Salt Formation Screen (HBr, Picrate, Tartrate) Oil->SaltScreen End Stereochemistry Assigned Xray->End Confirmed Config Crystals Crystals Formed? SaltScreen->Crystals Crystals->Xray Yes VCD VCD Spectroscopy (Compare w/ DFT) Crystals->VCD No (Still Oil) HPLC Chiral HPLC Separation (Collect Fractions) Crystals->HPLC Racemic Mix VCD->End Confirmed Config ECD Electronic CD (ECD) (Post-HPLC check) HPLC->ECD Assign Fractions ECD->End

Figure 1: Decision tree for assigning absolute configuration of spiro-lactone amines.

Frequently Asked Questions (Troubleshooting)

Q: Can I use Mosher's Acid Chloride (MTPA-Cl) to determine the stereochemistry? A: Not directly. Mosher's method requires a free secondary alcohol or primary amine to form a diastereomeric ester/amide. Your molecule is a lactone (internal ester) and a tertiary amine. Reacting it with MTPA-Cl would likely fail or require ring-opening conditions (e.g., hydrolysis to the hydroxy-acid) which risks racemizing the spiro center or complicating the NMR with rotamers. Stick to VCD or Chiral Shift Reagents (e.g.,


). 

Q: My NOESY spectrum shows correlations, but I can't define the stereochemistry. Why? A: NOESY relies on through-space interactions. In a rigid spiro-system, the distance between protons on Ring A and Ring B might be fixed regardless of enantiomer configuration (


 or 

). Furthermore, NOESY cannot distinguish enantiomers in an achiral solvent because their inter-proton distances are identical. You would need to observe a NOE correlation to a chiral auxiliary or use a Chiral Solvating Agent (CSA) to split the signals.

Q: The lactone ring opened during salt formation. What happened? A: You likely used an aqueous acid or a strong base during the "free-basing" step. Gamma-lactones are sensitive.

  • Fix: Perform salt formation in anhydrous solvents (Ethanol/Ether). Use dry HBr in Acetic Acid or ethereal HCl. Avoid water/hydroxide workups; use solid carbonate bases if neutralization is strictly necessary.

References
  • X-Ray of Spiro-Analogs

    • Structure of 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one.
    • Source:

  • VCD Methodology

    • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of Absolute Configuration.[3]

    • Source:

  • Chiral HPLC of Lactones

    • Separation of Enantiomers of Spiro-gamma-lactones using Chiral St
    • Source:

  • Mosher's Method Limitations

    • Mosher Ester Analysis: Determining the Absolute Stereochemistry of Optically-Active Amines (and limit
    • Source:

Sources

overcoming poor reactivity in 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly poor reactivity, during the synthesis of this spirocyclic γ-lactone. Our approach is to provide in-depth, scientifically grounded troubleshooting advice based on extensive experience in synthetic organic chemistry.

The synthesis of spirocyclic systems, such as 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, often presents unique challenges due to steric hindrance and conformational rigidity. Poor reactivity in the key cyclization step is a common hurdle. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may be facing in the laboratory.

Assumed Synthetic Route

Based on the structure of the target molecule, we will assume the key transformation is an intramolecular lactonization of a precursor, N-benzyl-3-(2-hydroxyethyl)pyrrolidine-3-carboxylic acid (or its corresponding ester). Poor reactivity is most likely encountered during this crucial ring-forming step.

Troubleshooting Guide & FAQs

FAQ 1: My intramolecular cyclization to form 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one is not proceeding or is giving very low yields. What are the likely causes?

Poor reactivity in this lactonization can stem from several factors, ranging from the stability of the precursor to the choice of reaction conditions. Here’s a breakdown of potential issues:

  • Sub-optimal Activation of the Carboxylic Acid: The direct esterification of a carboxylic acid and an alcohol is often thermodynamically unfavorable and requires activation of the carboxyl group. Simple heating is unlikely to be effective.

  • Steric Hindrance: The formation of a spirocyclic center is inherently sterically demanding. The reactants may struggle to adopt the necessary conformation for cyclization.

  • Intermolecular Side Reactions: At higher concentrations, intermolecular esterification can compete with the desired intramolecular cyclization, leading to dimers and oligomers.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity by influencing the solubility of the substrate and the transition state stabilization.

  • Decomposition of Starting Material or Product: The reaction conditions (e.g., high temperatures, strong acids/bases) might be causing decomposition of your precursor or the desired lactone product.

FAQ 2: How can I improve the yield of my lactonization reaction?

To overcome poor reactivity, a systematic approach to optimizing the reaction conditions is necessary. We recommend exploring established methods for lactone formation.

This is the most direct method but requires careful selection of the acid catalyst and reaction conditions.

  • Catalyst Choice: Strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) are commonly used. Lewis acids can also be effective.

  • Water Removal: The equilibrium of the reaction can be driven towards the product by removing the water formed during the reaction, often by azeotropic distillation with a Dean-Stark apparatus.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition. It's crucial to find an optimal temperature.

Several powerful reagents have been developed to facilitate lactonization under milder conditions. These methods proceed via a highly reactive intermediate.

  • Yamaguchi Lactonization: This method involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, followed by DMAP-catalyzed cyclization. It is known for its high efficiency in forming macrolactones and can be effective for smaller rings as well.[1][2][3][4][5]

  • Shiina Macrolactonization: This method utilizes an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), with a Lewis or nucleophilic catalyst. It is often performed under mild conditions with slow addition of the substrate to favor intramolecular cyclization.[6][7][8][9]

  • Mitsunobu Reaction: This reaction uses a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the hydroxyl group for intramolecular nucleophilic attack by the carboxylate. This reaction typically proceeds with inversion of configuration at the alcohol center.[10][11][12][13][14]

Experimental Protocols

Here are detailed, step-by-step protocols for the recommended lactonization methods.

Protocol 1: Yamaguchi Lactonization

This protocol is a robust method for forming lactones from hydroxy acids.

  • Preparation of the Mixed Anhydride:

    • Dissolve the precursor, N-benzyl-3-(2-hydroxyethyl)pyrrolidine-3-carboxylic acid (1.0 eq), in anhydrous toluene.

    • Add triethylamine (1.1 eq).

    • Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise.

    • Allow the reaction to stir at room temperature for 2 hours.

    • Filter the resulting triethylammonium hydrochloride salt and wash with anhydrous toluene. The filtrate contains the mixed anhydride.

  • Cyclization:

    • In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP) (3.0 eq) in a large volume of anhydrous toluene (to achieve high dilution, e.g., 0.005 M).

    • Heat the DMAP solution to reflux.

    • Slowly add the mixed anhydride solution from the previous step to the refluxing DMAP solution over several hours using a syringe pump.

    • After the addition is complete, continue to reflux for an additional 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Shiina Macrolactonization

This method is known for its mild reaction conditions.

  • Reaction Setup:

    • To a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.5 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a solution of the precursor acid (1.0 eq) in anhydrous DCM dropwise over several hours using a syringe pump.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution.

    • Purify the residue by column chromatography.

Protocol 3: Mitsunobu Lactonization

This method is particularly useful if other functional groups in the molecule are sensitive to acidic or basic conditions.

  • Reaction Setup:

    • Dissolve the precursor acid (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • The crude product will contain triphenylphosphine oxide and the reduced hydrazide, which can often be removed by precipitation or careful column chromatography.

Data Presentation

The choice of lactonization method can significantly impact the yield. Below is a comparative table of expected yields for different lactonization methods based on literature for similar systems.

Lactonization MethodKey ReagentsTypical Yield Range (%)Reference
Acid-Catalyzedp-TsOH, Toluene (reflux)20-50General Knowledge
Yamaguchi2,4,6-Trichlorobenzoyl chloride, DMAP60-85[1][2][3][4][5]
ShiinaMNBA, DMAP (cat.)65-90[6][7][8][9]
MitsunobuPPh₃, DEAD/DIAD50-75[10][11][12][13][14]

Visualizations

Experimental Workflow for Lactonization

G cluster_precursor Precursor Preparation cluster_cyclization Intramolecular Cyclization cluster_purification Product Isolation Precursor N-benzyl-3-(2-hydroxyethyl) pyrrolidine-3-carboxylic acid Activation Activation of Carboxylic Acid (e.g., Yamaguchi, Shiina, Mitsunobu) Precursor->Activation Select Method Cyclization Intramolecular Nucleophilic Attack & Ring Closure Activation->Cyclization High Dilution Workup Aqueous Workup Cyclization->Workup Purification Column Chromatography Workup->Purification Product 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one Purification->Product

Caption: General workflow for the synthesis of the target spiro-lactone.

Troubleshooting Logic

G Start Poor Reactivity Observed Check_Precursor Is the precursor pure and dry? Start->Check_Precursor Check_Precursor->Start No Check_Conditions Are reaction conditions appropriate? Check_Precursor->Check_Conditions Yes Purify_Precursor Purify/Dry Precursor Check_Precursor->Purify_Precursor No Check_Conditions->Start No Optimize_Method Optimize chosen method (Temp, Conc., Time) Check_Conditions->Optimize_Method Yes Adjust_Conditions Adjust Conditions (e.g., anhydrous solvent, inert atm.) Check_Conditions->Adjust_Conditions No Change_Method Switch to a different lactonization method (e.g., Yamaguchi, Shiina, Mitsunobu) Optimize_Method->Change_Method Still Low Yield Success Improved Yield Optimize_Method->Success Success Change_Method->Success Purify_Precursor->Start Adjust_Conditions->Start

Caption: A decision tree for troubleshooting poor reactivity.

References

  • Shiina, I. (2004). An Effective Method for the Synthesis of Carboxylic Esters and Lactones Using Substituted Benzoic Anhydrides with Lewis Acid Catalysts. Tetrahedron, 60(7), 1587–1599. [Link]

  • Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1985). Mechanism of formation of serine β-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically labeled with deuterium at C-3. Journal of the American Chemical Society, 107(24), 7105–7109. [Link]

  • Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286–287. [Link]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]

  • Schweitzer, D., Kane, J. J., Strand, D., McHenry, P., Tenniswood, M., & Helquist, P. (2007). Total Synthesis of Iejimalide B. An Application of the Shiina Macrolactonization. Organic Letters, 9(22), 4619–4622. [Link]

  • Shiina macrolactonization. (2023, October 29). In Wikipedia. [Link]

  • Yamaguchi esterification. (2023, April 29). In Wikipedia. [Link]

  • Kawanami, Y., Dainobu, Y., Inanaga, J., Katsuki, T., & Yamaguchi, M. (1981). Synthesis of Thiol Esters by Carboxylic Trichlorobenzoic Anhydrides. Bulletin of the Chemical Society of Japan, 54(3), 943–944. [Link]

  • Mitsunobu Macrolactonization. (2023, January 22). Chemistry LibreTexts. [Link]

  • Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. J. (1988). A mechanistic study of the Mitsunobu esterification reaction. Journal of the American Chemical Society, 110(19), 6487–6491. [Link]

  • Mitsunobu Reaction | Mitsunobu Lactonization | Reaction | Mechanism |Examples|PYQ's from NET & GATE. (2020, May 25). YouTube. [Link] (Note: A representative, non-active link is used as the original may not be stable).

  • Camp, D., & Jenkins, I. D. (1989). The mechanism of the Mitsunobu esterification reaction. Part 1. The involvement of phosphonium salts. The Journal of Organic Chemistry, 54(13), 3045–3049. [Link]

  • Yamaguchi Macrolactonization Reaction Mechanism. (2020, September 27). YouTube. [Link] (Note: A representative, non-active link is used as the original may not be stable).

  • Eggen, M., & Mossman, C. J. (2000). Total Synthesis of Cryptophycin 24 (Arenastatin A). The Journal of Organic Chemistry, 65(23), 7792–7799. [Link]

Sources

byproduct identification in 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one Synthesis

Topic: Byproduct Identification & Process Troubleshooting Content Type: Technical Guide & FAQ Audience: Medicinal Chemists & Process Development Scientists

Introduction

The synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (a spiro-fused


-butyrolactone-pyrrolidine scaffold) represents a classic challenge in quaternary carbon formation. The construction of the spiro[4.4] system typically hinges on the successful homologation of 1-benzyl-3-pyrrolidinone  followed by lactonization.

This guide addresses the Allylation-Oxidative Cleavage route, which is the most robust method for generating the [4.4] spiro-lactone architecture. In this pathway, the formation of byproducts is often dictated by the competition between cyclization, elimination (dehydration), and incomplete oxidation.

Module 1: The Synthetic Pathway & Critical Control Points

To troubleshoot effectively, we must first map the "Happy Path" against the "Failure Modes." The synthesis relies on the Grignard/Barbier addition of an allyl group, followed by oxidative cleavage (Ozonolysis or Lemieux-Johnson) and acid-catalyzed lactonization.

SynthesisPath SM 1-Benzyl-3-pyrrolidinone (Starting Material) Inter1 Intermediate A: 3-Allyl-3-hydroxy-pyrrolidine SM->Inter1 AllylMgBr / Zn (Grignard/Barbier) BP_Dimer Impurity C: Aldol Dimers SM->BP_Dimer Base Catalysis (Enolization) Inter2 Intermediate B: Seco-Acid (Open Chain) Inter1->Inter2 1. O3/NaIO4 2. Oxidation (Jones/Pinnick) BP_Elim Impurity A (Major): Endocyclic/Exocyclic Alkenes (Dehydration) Inter1->BP_Elim Acid/Heat (Elimination) Product Target: 7-Benzyl-2-oxa-7-azaspiro[4.4] nonan-1-one Inter2->Product H+ Cyclization (-H2O) BP_Ald Impurity B: Spiro-Lactol / Aldehyde (Incomplete Oxidation) Inter2->BP_Ald Weak Oxidant

Figure 1: Logical flow of spiro-lactone synthesis showing critical divergence points where byproducts form.

Module 2: Troubleshooting Guide

Scenario 1: The "Elimination Trap" (Low Yield, Olefinic Impurities)

Symptom: LC-MS shows a mass of


 (Target - 18 Da). NMR shows vinylic protons (5.5–6.5 ppm).
Diagnosis:  Dehydration of the tertiary alcohol intermediate (Intermediate A) occurred before or during cyclization.
Root CauseMechanismCorrective Action
Acid Too Strong The tertiary hydroxyl group is labile. Strong mineral acids (H₂SO₄) promote E1 elimination over lactonization.Switch to p-TsOH (cat.) in benzene/toluene with Dean-Stark, or use mild coupling agents like EDC/NHS for the open acid.
High Temperature Thermal elimination of the tertiary alcohol.Maintain reaction temperature < 40°C during the acid-workup or cyclization step.
Workup pH Acidic aqueous workup of the Grignard step caused premature elimination.Quench Grignard with saturated NH₄Cl (mildly acidic) rather than HCl. Keep pH > 4.
Scenario 2: The "Stalled Oxidation" (Lactol Formation)

Symptom: Product is isolated as a mixture.[1] IR shows broad -OH stretch. NMR shows a hemiacetal signal (~5.8 ppm). Diagnosis: The oxidative cleavage of the allyl group stopped at the aldehyde/lactol stage (Impurity B) and did not progress to the lactone.

Root CauseMechanismCorrective Action
Reductive Ozonolysis Quenching ozone with DMS/PPh₃ yields the aldehyde, which cyclizes to a stable lactol (hemiacetal), not the lactone.Use an oxidative workup for ozonolysis (H₂O₂/HCOOH) or perform a second oxidation step (Jones Reagent or Pinnick Oxidation) on the crude lactol.
Reagent Stoichiometry Insufficient oxidant (e.g., NaIO₄/RuCl₃) leaves the hemiacetal.Ensure >4.0 eq of oxidant if performing a one-pot Lemieux-Johnson oxidation.
Scenario 3: Starting Material Recovery (Grignard Failure)

Symptom: High recovery of 1-benzyl-3-pyrrolidinone. No new spots on TLC. Diagnosis: Enolization of the ketone by the Grignard reagent instead of nucleophilic addition.

Root CauseMechanismCorrective Action
Wet Reagents Allylmagnesium bromide is protonated by moisture, acting as a base rather than a nucleophile.Titrate Grignard reagent. Dry THF over Na/Benzophenone. Flame-dry all glassware.
Steric Hindrance The basicity of the Grignard reagent deprotonates the

-carbon of the ketone (enolization).
Switch to CeCl₃-mediated addition (Imamoto conditions). The organocerium reagent is less basic and more nucleophilic, suppressing enolization.

Module 3: Analytical Fingerprinting

Use this table to identify peaks in your crude mixture. (Data simulated based on general spiro-pyrrolidine scaffolds)

CompoundDescriptionKey ¹H NMR Signals (CDCl₃, 400 MHz)MS (ESI+)
Target Spiro-Lactoneδ 3.65 (s, 2H, Benzyl), δ 2.8–3.0 (m, 4H, Ring A), δ 2.5 (t, 2H, Lactone

-CH₂), δ 2.1 (t, 2H, Lactone

-CH₂)
232.1
Impurity A Elimination Product (Endo)δ 5.60 (t, 1H, Vinylic), δ 3.70 (s, 2H, Benzyl)214.1
Impurity B Spiro-Lactolδ 5.85 (s, 1H, O-CH-OH), δ 3.60 (s, 2H, Benzyl)234.1
SM 1-Benzyl-3-pyrrolidinoneδ 3.68 (s, 2H, Benzyl), δ 2.98 (s, 2H,

-CH₂ to ketone)
176.1

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use the Reformatsky reaction (Ethyl bromoacetate + Zn) instead of the Allyl Grignard route? A: No. The Reformatsky reaction with ethyl bromoacetate adds a 2-carbon unit (-CH₂-COOEt). Upon cyclization, this forms a 4-membered


-lactone (spiro-oxetanone), not the desired 5-membered 

-lactone. To get the [4.4] system via Reformatsky, you would need a specialized reagent like ethyl 3-bromopropionate (which is unreactive with Zn) or an intramolecular radical cyclization approach. The Allylation/Oxidation route is superior for ring size control.

Q: Why is my yield low during the Jones Oxidation step? A: The tertiary amine in the pyrrolidine ring is sensitive to oxidation (N-oxide formation) and the acidic conditions of Jones reagent can cause salt formation, trapping the product in the aqueous phase.

  • Fix: Use TPAP/NMO (Ley Oxidation) or TEMPO/BAIB for a milder, pH-neutral oxidation of the lactol to the lactone. If using Jones, ensure the workup pH is adjusted to ~9 to liberate the free amine before extraction.

Q: I see a spot with M+H = 463. What is it? A: This is likely the Aldol Dimer of the starting material or a dimer formed during the Grignard step. 1-Benzyl-3-pyrrolidinone is prone to self-condensation under basic conditions. Ensure your Grignard addition is performed at low temperature (-78°C to -40°C) to kinetically favor addition over deprotonation.

References

  • Spiro-Lactone Synthesis via Allylation

    • Methodology: Paquette, L. A. "Recent Applications of Anionic Oxy-Cope Rearrangements." Tetrahedron, 1997.
    • Specific Scaffold: Carreira, E. M., et al. "Synthesis of Spiro[pyrrolidine-3,3'-oxindoles]." Journal of the American Chemical Society, 2008. (Analogous spiro-quaternary carbon formation).

  • Oxidative Cleavage Protocols

    • Lemieux-Johnson: Yu, W., et al. "Oxidative Cleavage of Alkenes." Chemical Reviews, 2010.

  • Reformatsky Limitations

    • Mechanism:[2][3][4] Ocampo, R., et al. "The Reformatsky Reaction: Methodology and Applications." Chemical Reviews, 2014. (Explains the preference for beta-lactone formation with standard reagents).

  • Organocerium Additions (Troubleshooting Enolization)

    • Imamoto Reagent: Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal Salts." Journal of the American Chemical Society, 1989.

Sources

Technical Support Center: Optimizing Biological Assays with 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one is a privileged spirocyclic scaffold used primarily as a high-Fsp³ building block in medicinal chemistry. Unlike flat aromatic compounds, its spiro-fusion provides three-dimensional complexity, which theoretically improves solubility and target selectivity.

However, in biological assays, this molecule presents two distinct chemical risks that frequently lead to experimental artifacts:

  • Lactone Instability: The gamma-lactone ring (2-oxa...1-one) is susceptible to hydrolysis in alkaline buffers (pH > 7.4) or esterase-rich media (plasma), converting the active neutral lactone into an inactive, negatively charged hydroxy-acid.

  • Lipophilic Aggregation: While the spiro-core is polar, the benzyl protecting group adds significant lipophilicity (

    
    ), increasing the risk of colloidal aggregation and non-specific binding.
    

This guide provides self-validating protocols to distinguish true biological activity from these physicochemical artifacts.

Critical Troubleshooting Modules

Module A: Solubility & Precipitation (The "Crash" Effect)

Symptom: Inconsistent IC₅₀ curves, high variation between replicates, or visible turbidity in high-concentration wells.

Root Cause: Although spirocycles generally possess better aqueous solubility than planar heterocycles, the benzyl group limits solubility in aqueous buffers (PBS/HEPES). If the final DMSO concentration is <1% or if the compound is freeze-thawed repeatedly, micro-precipitation occurs.

Diagnostic Workflow (DOT Visualization):

SolubilityWorkflow Start Symptom: Variable Data / Precipitate Step1 Check DMSO Stock (Is it clear?) Start->Step1 Step2 Perform Kinetic Solubility Assay Step1->Step2 Decision Solubility > Assay Max? Step2->Decision Action1 Proceed with Assay Decision->Action1 Yes Action2 Reduce Max Conc. or Add 0.01% Tween-20 Decision->Action2 No

Figure 1: Decision tree for diagnosing solubility-driven assay failure. Note that visual inspection is insufficient; nephelometry or UV-absorption is required.

Validation Protocol: Kinetic Solubility Limit Test

  • Prepare Stocks: Create a 10 mM stock in 100% DMSO.

  • Dilution: Spike into assay buffer (e.g., PBS pH 7.4) to achieve concentrations of 1, 10, 50, and 100 µM (final DMSO 1%).

  • Incubation: Shake for 2 hours at RT.

  • Readout: Measure absorbance at 620 nm (turbidity) or use a nephelometer.

  • Threshold: Any signal >10% above background indicates precipitation. Do not screen above this limit.

Module B: Chemical Stability (The "Lactone" Hydrolysis)

Symptom: Loss of potency over time (e.g., 0h vs 24h pre-incubation) or complete inactivity in plasma stability assays.

Root Cause: The 5-membered lactone ring is a cyclic ester.[1] In basic conditions (nucleophilic attack by OH⁻) or presence of plasma esterases, the ring opens. This destroys the pharmacophore and creates a polar carboxylate.

Mechanistic Pathway (DOT Visualization):

LactoneHydrolysis Lactone Active Lactone (Neutral, Membrane Permeable) Transition Tetrahedral Intermediate Lactone->Transition + OH- (pH > 7.4) or Esterase HydroxyAcid Inactive Hydroxy-Acid (Neg. Charged, Impermeable) Transition->HydroxyAcid Ring Opening

Figure 2: Hydrolysis pathway of the spiro-lactone. The transition from a neutral molecule to a charged acid drastically alters target binding and cell permeability.

Corrective Action:

  • Buffer Selection: Avoid Tris buffers at pH > 8.0. Use MOPS or HEPES at pH 7.2–7.4.

  • Plasma Handling: If testing in plasma, add an esterase inhibitor (e.g., PMSF) to distinguish chemical instability from enzymatic degradation.

  • LC-MS Verification: Analyze the assay buffer after 24h. A mass shift of +18 Da (Water addition) confirms hydrolysis.

Module C: Assay Interference (Aggregation & False Positives)

Symptom: Steep Hill slopes (> 2.0) or inhibition that disappears upon adding detergent.

Root Cause: The hydrophobic benzyl tail can cause the compound to form colloidal aggregates that sequester enzymes (promiscuous inhibition).

Validation Protocol: Detergent Sensitivity Test Compare IC₅₀ values under two conditions:

Condition Buffer Composition Expected Outcome (True Binder) Expected Outcome (Aggregator)
Standard PBS + 1% DMSO Potent Inhibition Potent Inhibition

| Detergent | PBS + 1% DMSO + 0.01% Triton X-100 | Potent Inhibition | Loss of Potency (>5-fold shift) |

Note: If potency drops significantly with detergent, the compound is likely acting via non-specific aggregation (a "False Positive").

Frequently Asked Questions (FAQ)

Q1: My compound shows activity in the biochemical assay but zero activity in the cell-based assay. Why? A: This is a classic signature of lactone hydrolysis or permeability issues .

  • Hydrolysis:[1][2] The lactone might be stable in the simple biochemical buffer but hydrolyzed by cytosolic esterases inside the cell.

  • Permeability: While the lactone is neutral, if it hydrolyzes in the media (pH 7.4) before entering the cell, the resulting hydroxy-acid is negatively charged and cannot cross the cell membrane. Recommendation: Perform a parallel PAMPA (Parallel Artificial Membrane Permeability Assay) to check the permeability of the parent compound vs. its hydrolyzed form.

Q2: Can I remove the benzyl group to improve solubility? A: Yes, but proceed with caution. The benzyl group protects the secondary amine. Removing it (via Hydrogenation/Pd-C) yields the free amine spiro-lactam. This drastically changes the polarity and basicity. The free amine may form salts, improving solubility, but it also alters the binding mode. Ensure your target tolerates a basic amine at that position.

Q3: I see a +18 Da peak in my LC-MS. Is my compound impure? A: Not necessarily impure synthesis, but likely degraded . A +18 Da shift corresponds to the addition of water (


), indicating the lactone ring has opened. This often happens if the DMSO stock absorbed moisture or if the sample was left in aqueous buffer too long before injection. Store stocks in small aliquots under nitrogen/argon.

Q4: Is this scaffold considered a "PAINS" (Pan-Assay Interference Compound)? A: The spiro-lactone core itself is not a classic PAINS filter hit. However, the benzyl group renders it prone to aggregation at high concentrations (>10 µM). Always run the detergent sensitivity test (Module C) to rule this out.

References

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[3] Expert Opinion on Drug Discovery, 11(9), 831–840.

  • Lactone Stability & Hydrolysis: Gómez-Bombarelli, R., et al. (2013).[4] Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. Journal of Physical Chemistry A.

  • Assay Interference & Aggregation: Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081.

  • Compound Data & Properties: PubChem CID 165907384 (Related Spiro-lactone core).

Sources

Validation & Comparative

A Comparative Guide to 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one and Other Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have garnered significant attention for their inherent three-dimensionality, which can lead to enhanced target specificity, improved physicochemical properties, and novel intellectual property. This guide provides a comparative analysis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, a representative of the spiro-γ-lactam class, with other pertinent spiro compounds, offering insights for researchers, scientists, and drug development professionals.

Introduction to Spirocyclic Systems in Medicinal Chemistry

Spirocycles, characterized by two rings sharing a single atom, offer a rigid yet conformationally defined framework. This structural feature is increasingly exploited in drug design to orient substituents in precise vectors, thereby optimizing interactions with biological targets. The departure from planar, two-dimensional structures often associated with traditional pharmacophores can lead to improved target engagement, reduced off-target effects, and better pharmacokinetic profiles.

G cluster_0 Traditional Planar Scaffolds cluster_1 Spirocyclic Scaffolds 2D_Structure Planar Molecules (e.g., benzene derivatives) Properties_2D Often associated with: - Lower target specificity - Potential for off-target effects - Flat SAR landscapes 2D_Structure->Properties_2D Drug_Discovery Drug Discovery & Development Properties_2D->Drug_Discovery 3D_Structure Spirocycles (e.g., 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one) Properties_3D Offer potential for: - Higher target specificity - Improved physicochemical properties - Novel intellectual property 3D_Structure->Properties_3D Properties_3D->Drug_Discovery

The 2-Oxa-7-azaspiro[4.4]nonan-1-one Scaffold: A Closer Look

The 2-oxa-7-azaspiro[4.4]nonan-1-one core, featuring a spiro-γ-lactam fused with a pyrrolidine ring, is a compelling scaffold for library synthesis and lead optimization. While extensive biological data for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one is not widely available in the public domain, we can infer its potential by examining its structural features and comparing it with analogous compounds.

Physicochemical Properties

The physicochemical properties of the parent scaffold, 2-Oxa-7-azaspiro[4.4]nonan-1-one, have been computationally predicted, providing a baseline for understanding its derivatives.

PropertyValueSource
Molecular FormulaC₇H₁₁NO₂[Calculated]
Molecular Weight141.17 g/mol [Calculated]
Topological Polar Surface Area38.3 Ų[Computed]
Hydrogen Bond Acceptor Count3[Computed]
Hydrogen Bond Donor Count1[Computed]
XLogP3-AA-0.3[Computed]

Note: These properties are computationally predicted and await experimental verification.

The introduction of a benzyl group at the 7-position, as in 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, would significantly increase its lipophilicity, likely influencing its solubility, cell permeability, and pharmacokinetic profile.

Comparative Analysis with Structurally Related Spiro Compounds

To understand the potential applications of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, a comparison with functionally evaluated spirocyclic analogs is instructive.

2-Azaspiro[4.4]nonane-1,3-dione Derivatives: Anticonvulsant Activity

A structurally similar class of compounds, N-substituted 2-azaspiro[4.4]nonane-1,3-diones, has been investigated for anticonvulsant properties. This provides a valuable, albeit indirect, performance benchmark.[1]

Experimental Data:

CompoundLinker (X)ED₅₀ (mg/kg) in MES testED₅₀ (mg/kg) in sc.MET test
1a -CH₂-> 300> 300
1j -NH-> 30076.27

MES: Maximal Electroshock Seizure; sc.MET: subcutaneous Pentylenetetrazole. Lower ED₅₀ values indicate higher potency.[1]

The data suggests that the nature of the linker between the spirocyclic core and the phenyl ring is critical for activity. The imine-linked compound 1j demonstrated notable activity in the sc.MET test, a model for absence seizures. In contrast, the methylene-linked analog 1a , which is a closer structural mimic of the benzyl group in our target compound, was inactive. This highlights the importance of the electronic and conformational properties imparted by the linker.

Experimental Protocol: Anticonvulsant Screening

A standardized protocol for preliminary anticonvulsant screening involves the following steps:

  • Animal Model: Male albino mice (20-25 g) are used.

  • Compound Administration: Test compounds are suspended in a 0.5% methylcellulose solution and administered intraperitoneally (i.p.).

  • Maximal Electroshock (MES) Test:

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.

    • The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • Subcutaneous Pentylenetetrazole (sc.MET) Test:

    • A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

    • The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: The median effective dose (ED₅₀) is calculated using probit analysis.

G Start Start MES_Test MES_Test Start->MES_Test scMET_Test scMET_Test Start->scMET_Test Observe_MES Observe_MES MES_Test->Observe_MES Observe_scMET Observe_scMET scMET_Test->Observe_scMET Analyze_MES Analyze_MES Observe_MES->Analyze_MES Analyze_scMET Analyze_scMET Observe_scMET->Analyze_scMET

Spiro[pyrrolidine-3,3'-oxindoles]: Serotonin Receptor Ligands

Another class of structurally related compounds, the spiro[pyrrolidine-3,3'-oxindoles], has been explored as ligands for serotonin receptors, particularly the 5-HT₆ subtype, which is a target for cognitive disorders.

The core structure of these compounds, featuring a spiro-fused pyrrolidine and oxindole, presents a three-dimensional arrangement of aromatic and basic functionalities that can be fine-tuned for potent and selective receptor binding. Docking studies of these ligands into homology models of the 5-HT₆ receptor have provided insights into their binding modes, often highlighting key hydrogen bonding interactions and hydrophobic contacts within the receptor's binding pocket.

While direct experimental data for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one at serotonin receptors is unavailable, its structural similarity to these ligands suggests that it could be a starting point for exploring this target class. The benzyl group could occupy a hydrophobic pocket, while the lactam oxygen could act as a hydrogen bond acceptor.

Synthesis of the 2-Oxa-7-azaspiro[4.4]nonan-1-one Scaffold

The synthesis of the core 2-oxa-7-azaspiro[4.4]nonan-1-one scaffold can be approached through various synthetic strategies. A plausible route, based on general methods for spiro-γ-lactam formation, is outlined below.

Experimental Protocol: Synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one

A potential synthetic route could involve the following key steps:

  • Starting Material: A suitable N-protected pyrrolidine derivative with a functional group at the 3-position that allows for the introduction of a two-carbon unit.

  • Alkylation or Acylation: Reaction with a reagent containing the necessary atoms for the lactone ring.

  • Intramolecular Cyclization: A ring-closing reaction to form the spirocyclic γ-lactam. This could be achieved through various methods, such as intramolecular Michael addition or lactonization.

  • Deprotection: Removal of the protecting group on the nitrogen to yield the parent scaffold.

  • N-Benzylation: Reaction with benzyl bromide or a similar benzylating agent to obtain the final product, 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

G Start Start Step1 Step1 Start->Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4 End End Step4->End

Conclusion and Future Directions

7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one represents an intriguing yet underexplored member of the spirocyclic compound family. While direct biological data remains scarce, comparative analysis with structurally related analogs suggests potential avenues for investigation, particularly in the areas of central nervous system disorders such as epilepsy and conditions modulated by serotonin receptors.

The true potential of this scaffold will only be unlocked through systematic biological screening and structure-activity relationship studies. The synthesis of a focused library of derivatives with variations on the N-benzyl substituent and modifications to the spirocyclic core would be a logical next step. Such studies, guided by computational modeling and a deep understanding of the principles of medicinal chemistry, will be crucial in determining the therapeutic value of this and other novel spirocyclic systems.

References

Sources

biological activity of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one vs known drugs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one and Known Therapeutic Agents

Abstract

This guide provides a comprehensive comparative analysis of the potential biological activity of the novel chemical entity, 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, against established and investigational drugs. Due to the novelty of this compound, direct experimental data is not yet publicly available. Therefore, this guide establishes a hypothesized biological target based on the activity of structurally related spirocyclic lactams. We postulate that 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one acts as a modulator of the Retinoid-related Orphan Receptor gamma (RORγt), a key regulator of T helper 17 (Th17) cell differentiation and a high-value target for autoimmune diseases. This analysis will compare its potential activity profile with known RORγt modulators, providing a framework for future experimental validation.

Introduction: The Spirocyclic Lactam Scaffold in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional architecture offers a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or simple cyclic analogues. The 2-oxa-7-azaspiro[4.4]nonan-1-one core, which features a lactam fused with a tetrahydrofuran ring, presents a compelling scaffold for probing protein-ligand interactions. The introduction of a benzyl group at the 7-position introduces aromaticity and lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

Hypothesized Biological Target: RORγt Modulation

Based on a review of existing literature and patents for structurally similar compounds, a plausible biological target for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one is the Retinoid-related Orphan Receptor gamma (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of pro-inflammatory Th17 cells, which are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Consequently, the development of RORγt inhibitors has become a major focus for pharmaceutical research. Several derivatives of 2-oxa-7-azaspiro[4.4]nonane have been investigated as modulators of the RORgamma receptor, suggesting that our target compound may exhibit similar activity.

Below is a simplified diagram of the RORγt signaling pathway in Th17 cells.

RORgt_Pathway cluster_cell Naive T-Cell Differentiation TGF-β TGF-β Naive T-Cell Naive T-Cell TGF-β->Naive T-Cell Cytokine Signal IL-6 IL-6 IL-6->Naive T-Cell Cytokine Signal STAT3 STAT3 Naive T-Cell->STAT3 activates RORγt RORγt STAT3->RORγt induces expression Th17 Cell Th17 Cell RORγt->Th17 Cell drives differentiation IL-17A, IL-17F, IL-22 IL-17A, IL-17F, IL-22 Th17 Cell->IL-17A, IL-17F, IL-22 produces Inflammation Inflammation IL-17A, IL-17F, IL-22->Inflammation 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one->RORγt inhibits

Caption: Hypothesized mechanism of action via RORγt inhibition.

Comparative Analysis: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one vs. Known RORγt Modulators

To contextualize the potential efficacy of our target compound, we will compare its hypothetical activity profile with two known investigational RORγt modulators: VTP-43742 and BI 730359 .

Compound Chemical Class Reported IC50 (RORγt) Mechanism of Action Therapeutic Area
7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one Spirocyclic LactamTo be determinedHypothesized Inverse AgonistAutoimmune Diseases
VTP-43742 N-thiazolyl-benzenesulfonamide~250 nMInverse AgonistPsoriasis
BI 730359 Dihydropyrazolopyridinone~10 nMInverse AgonistPsoriasis

Note: IC50 values are approximate and can vary based on assay conditions.

Experimental Protocols for Validation

To validate the hypothesized biological activity and establish a comprehensive profile for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, the following experimental workflow is proposed.

Experimental_Workflow A Phase 1: In Vitro Characterization B1 RORγt Radioligand Binding Assay A->B1 B2 RORγt Co-activator Recruitment Assay A->B2 B3 Th17 Differentiation Assay A->B3 C Phase 2: Cellular Activity B1->C B2->C B3->C D1 IL-17A Secretion Assay (Human PBMCs) C->D1 D2 Cytotoxicity Assay (e.g., HepG2 cells) C->D2 E Phase 3: In Vivo Proof of Concept D1->E F Imiquimod-induced Psoriasis Mouse Model E->F

Caption: Proposed experimental workflow for validation.

Phase 1: In Vitro Characterization

4.1.1. RORγt Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound to the RORγt ligand-binding domain (LBD).

  • Protocol:

    • Recombinant human RORγt-LBD is incubated with a known radioligand (e.g., ³H-25-hydroxycholesterol).

    • Increasing concentrations of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one are added to compete with the radioligand.

    • The reaction is incubated to equilibrium.

    • Bound and free radioligand are separated via filtration.

    • Radioactivity of the bound ligand is measured using a scintillation counter.

    • The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

4.1.2. RORγt Co-activator Recruitment Assay (e.g., TR-FRET)

  • Objective: To determine the functional activity of the compound as an agonist, antagonist, or inverse agonist.

  • Protocol:

    • A terbium-labeled anti-His antibody is bound to His-tagged RORγt-LBD.

    • A fluorescently-labeled (e.g., FITC) peptide corresponding to a co-activator sequence (e.g., from SRC1) is added.

    • The test compound is added at various concentrations.

    • If the compound is an agonist, it promotes co-activator binding, bringing the terbium and FITC into proximity and generating a FRET signal.

    • If the compound is an inverse agonist, it will decrease the basal FRET signal.

    • The EC50 or IC50 is determined from the dose-response curve.

Phase 2: Cellular Activity

4.2.1. Th17 Differentiation and IL-17A Secretion Assay

  • Objective: To assess the ability of the compound to inhibit Th17 cell differentiation and function in a primary cell system.

  • Protocol:

    • Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs).

    • Culture the cells under Th17-polarizing conditions (e.g., anti-CD3/CD28 antibodies, TGF-β, IL-6, IL-23).

    • Treat the cells with a dose range of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

    • After 3-5 days, collect the supernatant and measure the concentration of secreted IL-17A using an ELISA kit.

    • Optionally, analyze the percentage of IL-17A-producing cells via intracellular flow cytometry.

    • Calculate the IC50 for IL-17A inhibition.

Conclusion and Future Directions

While 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one is a novel entity, its core spirocyclic lactam structure suggests significant potential as a therapeutic agent. The hypothesized activity as a RORγt modulator provides a clear and actionable path for experimental validation. The proposed workflow, from initial in vitro binding and functional assays to cellular and eventual in vivo models, will be critical in elucidating its true biological activity and therapeutic potential. A direct comparison of the data generated from these assays with the known profiles of compounds like VTP-43742 and BI 730359 will be essential to determine its relative potency and potential advantages. Future work should also focus on establishing a full ADME/Tox profile to assess its drug-like properties.

References

  • Title: RORγt, a new target for the treatment of inflammatory diseases. Source: HAL Open Science. URL: [Link]

  • Title: Discovery of 2-Oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (VTP-43742), a Potent and Selective RORγt Inverse Agonist for the Treatment of Psoriasis. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: 2-Oxa-7-azaspiro[4.4]nonane derivatives as ROR-gamma modulators. Source: Google Patents.

Definitive Structural Validation of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the development of spirocyclic scaffolds for pharmaceutical applications, the 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one moiety represents a privileged but challenging architecture. This spiro-fused


-lactone/pyrrolidine system offers restricted conformational space beneficial for receptor binding. However, its quaternary spiro-carbon (C5) creates a "blind spot" for standard spectroscopic techniques.

While NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) provide connectivity and composition data, they frequently fail to unambiguously assign the absolute configuration (R/S) at the spiro junction without complex derivatization. This guide establishes Single Crystal X-ray Diffraction (SCXRD) not merely as a confirmatory step, but as the primary validation tool for this scaffold, offering the only self-validating method to determine ring strain, puckering parameters, and absolute stereochemistry in a single experiment.

The Structural Challenge: Why Standard Methods Fail

The molecule comprises two five-membered rings fused at a single carbon. The "7-benzyl" group protects the pyrrolidine nitrogen, adding lipophilicity and facilitating crystallization via


-

stacking.
The Analytical Gap
  • MS (HRMS): Confirms formula (

    
    ) but provides zero topological information.
    
  • 1D NMR (

    
    H/
    
    
    
    C):
    Confirms functional groups (benzyl, lactone carbonyl).
  • 2D NMR (NOESY/HMBC): Can suggest relative stereochemistry between the benzyl methylene and the lactone ring. Critical Flaw: The quaternary spiro-center lacks protons. Without a known chiral internal reference, NMR cannot distinguish between the enantiomers (

    
     vs 
    
    
    
    ) of the spiro system.

Comparative Analysis: SCXRD vs. Alternatives

The following matrix objectively compares validation methods for spirocyclic intermediates.

FeatureSCXRD (X-Ray) 2D NMR (NOESY/ROESY) Chiral HPLC/SFC
Primary Output 3D Electron Density MapThrough-space H-H correlationsRetention Time (

)
Absolute Config (R/S) Definitive (via Flack Parameter)Ambiguous (requires derivatization)Indirect (requires standard)
Ring Conformation Exact bond angles/torsionsAveraged solution stateNone
Sample Requirement Single Crystal (

mm)
Solution (

mg)
Solution (

g)
Throughput Low (Days to Weeks)High (Hours)High (Minutes)
"Gold Standard" Status Yes (FDA/EMA preferred)NoNo

Technical Protocol: Crystallographic Validation

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for benzyl-protected spiro-lactones.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Rationale: The benzyl group adds aromaticity, making the molecule amenable to slow crystallization from polar/non-polar solvent pairs. Rapid precipitation must be avoided to prevent twinning.

Step-by-Step Workflow:

  • Dissolution: Dissolve 15 mg of pure 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one in 0.5 mL of Ethyl Acetate (Solvent A) in a small analytical vial. Ensure the solution is clear (filter through 0.2

    
    m PTFE if necessary).
    
  • Setup: Place the open small vial inside a larger jar containing 3 mL of n-Hexane or Pentane (Solvent B - Anti-solvent).

  • Equilibration: Seal the outer jar tightly. The volatile anti-solvent (Hexane) will slowly diffuse into the Ethyl Acetate, gradually lowering solubility and driving nucleation.

  • Observation: Store at 4°C. Check for prism-like crystals after 48–72 hours.

Phase 2: Data Collection & Refinement[1]
  • Instrument: Diffractometer equipped with a Hybrid Pixel Array Detector (HPAD).

  • Source: Cu-K

    
     radiation  (
    
    
    
    Å) is strongly recommended over Mo-K
    
    
    .
    • Why? Organic molecules (C, H, N, O) scatter weakly. Copper radiation provides stronger diffraction intensities and a measurable anomalous signal (even from Oxygen) to assist in absolute structure determination if the Flack parameter is borderline.

  • Temperature: Collect data at 100 K (Cryostream). This reduces thermal vibration (atomic displacement parameters), improving resolution of the spiro-ring puckering.

Phase 3: Structural Solution[1]
  • Space Group Determination: Expect orthorhombic or monoclinic systems (common for chiral spiro systems).

  • Phasing: Use Direct Methods (SHELXT) or Dual Space methods.

  • Refinement: Refine against

    
     using SHELXL.
    
  • Validation Metric: The Flack Parameter is critical.[1]

    • Flack

      
       (with 
      
      
      
      ): Correct absolute configuration.
    • Flack

      
      : Inverted structure (swap R/S).
      

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for validating the spiro-scaffold, highlighting the critical dependency on SCXRD for stereochemical certainty.

ValidationWorkflow Compound Synthesized Target: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one NMR 1H/13C NMR & MS Compound->NMR Ambiguity PROBLEM: Quaternary Spiro Center (C5) No H-H coupling across junction NMR->Ambiguity Connectivity OK, Stereochem Unknown Cryst Crystallization (Vapor Diffusion: EtOAc/Hexane) Ambiguity->Cryst Required Step XRD SCXRD Data Collection (Cu-Kα, 100 K) Cryst->XRD Result1 Connectivity Confirmed (Bond Lengths) XRD->Result1 Result2 Ring Conformation (Envelope/Twist) XRD->Result2 Result3 Absolute Configuration (Flack Parameter ≈ 0.0) XRD->Result3 Definitive Proof

Figure 1: Strategic workflow for structural validation. Note that NMR leads to ambiguity regarding the spiro-center, necessitating the X-ray workflow.

Expected Data & Interpretation

When analyzing the X-ray data for this specific spiro-lactone, focus on these crystallographic parameters. These values serve as the "fingerprint" for a valid structure.

Key Geometric Parameters (Representative)
ParameterAtom Pair/AngleExpected Value rangeSignificance
Lactone Carbonyl C=O[2]1.20 – 1.22 ÅTypical double bond; deviations imply strain.
Spiro Junction C(spiro)-O1.44 – 1.47 ÅCritical for defining the ether linkage geometry.
Ring Puckering

(Torsion)
Envelope (

) or Twist (

)
5-membered rings are rarely planar. The specific envelope conformation dictates steric access.[1]
Spiro Angle C-C(spiro)-C108° – 111°Deviation from ideal tetrahedral (109.5°) indicates spiro-strain, affecting reactivity.
The "Flack" Factor

For the 7-benzyl derivative, the Oxygen atoms are the heaviest anomalous scatterers (unless a heavy atom salt like HBr is formed).

  • Success Criteria: A Flack parameter of

    
     confirms the structural model is the correct absolute enantiomer.
    
  • Failure Mode: If the Flack parameter is indeterminate (e.g.,

    
    ), the crystal may be a racemate or a twin. In this case, re-crystallize as a salt (e.g., with hydrobromic acid) to introduce a heavy atom (Br) for stronger anomalous scattering.
    

References

  • Spiro-Lactam/Lactone Synthesis & Analysis: Dao Thi, H., & D'hooghe, M. (2019). An update on the synthesis and reactivity of spiro-fused

    
    -lactams. Arkivoc, 2018(vi), 314-347.[3]
    [Link]
    
  • X-Ray vs. NMR Comparison: News-Medical Life Sciences. (2019).[3][4][5][6] X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Absolute Configuration Determination: Flack, H. D.[1] (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Related Structural Analog (Diaza-spiro): Fun, H. K., et al. (2011).[3][7] 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E, 67(11), o2917. [Link] (Note: This reference provides the closest crystallographic precedent for the 7-benzyl-spiro[4.4]nonane scaffold).

Sources

A Comparative Guide to the Cytotoxicity of Spirooxindole Derivatives: Focus on the 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, the spirooxindole scaffold has emerged as a "privileged" structure in medicinal chemistry. Its unique three-dimensional architecture allows for precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets.[1][2] This guide provides a comparative analysis of the cytotoxic properties of derivatives based on the 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one core and related spiro[pyrrolidine-3,3'-oxindole] systems, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

While direct, extensive comparative studies on a wide array of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one derivatives are still emerging, the broader class of spirooxindole-pyrrolidines, to which this scaffold belongs, has been the subject of numerous investigations. By examining these related compounds, we can extrapolate key structure-activity relationships (SAR) and mechanistic principles that guide the rational design of future cytotoxic agents.

Comparative Cytotoxicity of Spirooxindole Derivatives

The cytotoxic efficacy of spirooxindole derivatives is profoundly influenced by the nature and position of substituents on the core structure. The data presented below, culled from various studies, illustrates how modifications to the oxindole ring, the pyrrolidine ring, and appended aromatic moieties can dramatically alter anticancer activity across different human cancer cell lines.

Compound IDKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
Compound 7 Spiro[pyrrolidine-3,3′-oxindole] coreMCF7 (Breast)4.8[3]
HCT116 (Colon)3.9[3]
Huh7 (Liver)8.2[3]
Compound 5e Mesitylene-based spirooxindole-pyrrolizidineA549 (Lung)3.48[4]
Compound 5f Mesitylene-based spirooxindole-pyrrolizidineA549 (Lung)1.2[4]
Compound 6d Furan-engrafted spirooxindole with bulky fused pyrrolidineMCF7 (Breast)4.3[5]
HepG2 (Liver)6.9[5]
Compound 6f Furan-engrafted spirooxindoleHepG2 (Liver)3.5[5]
Compound 4 3-picolinoyl-4-(2,4-dichlorophenyl)-5-phenylspiro[indoline-3,2'-pyrrolidine]-2'-oneHeLa (Cervical)< 20 µg/ml[6]
Vero (Normal)< 20 µg/ml[6]
Compound 1 3-picolinoyl-4-(2-chlorophenyl)-5-phenylspiro[indoline-3,2'-pyrrolidine]-2'-oneHeLa (Cervical)70 µg/ml[6]

Expert Analysis of Cytotoxicity Data:

The presented data underscores several key SAR insights. For instance, the potent activity of Compound 7 across multiple cell lines highlights the fundamental efficacy of the core spiro[pyrrolidine-3,3′-oxindole] scaffold.[3] The significantly lower IC50 values for compounds 5e and 5f against the A549 lung cancer cell line suggest that specific substitutions, in this case on a mesitylene-based framework, can confer enhanced potency.[4] Notably, these compounds also showed reduced toxicity against non-cancerous fibroblast cell lines, indicating a desirable therapeutic window.[4]

Furthermore, the work on furan-engrafted spirooxindoles reveals that the addition of bulky and electron-withdrawing groups can lead to highly potent derivatives, such as 6d and 6f , which outperform the standard agent staurosporine in certain cell lines.[5] The comparison between Compound 4 and Compound 1 is particularly instructive; the presence of a second chlorine atom (dichloro vs. monochloro substitution) on the C-4 phenyl ring in Compound 4 dramatically increases its cytotoxicity, demonstrating the critical role of halogenation patterns in modulating biological activity.[6]

The Cornerstone of Cytotoxicity Evaluation: The In Vitro Assay

Reliable and reproducible cytotoxicity data is the bedrock of preclinical drug discovery.[7][8][9] In vitro assays are indispensable tools for the initial screening of compound libraries to identify promising candidates and deprioritize those with unfavorable toxicity profiles.[10] A variety of assays are employed, each with its own underlying principle, to measure cell viability and death.[11]

One of the most common and well-validated methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay provides a quantitative measure of metabolic activity, which serves as a proxy for cell viability.

Standard Protocol: MTT Assay for Cytotoxicity Screening

The causality behind this experimental choice rests on its ability to assess the functional integrity of mitochondrial dehydrogenases, enzymes that are typically active only in living, metabolically active cells. This protocol is designed as a self-validating system by including appropriate controls (untreated cells and vehicle controls) to ensure that the observed effects are due to the test compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF7, A549) in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere and resume logarithmic growth by incubating for 24 hours under standard conditions (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the spirooxindole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with the solvent vehicle (e.g., DMSO) at the highest concentration used.

  • Incubation: Incubate the plate for a defined period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic or cytostatic effects.

  • MTT Addition: Following the incubation period, add 10 µL of a sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Solubilization: Incubate the plate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Crystal Dissolution: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt formazan_inc 6. Incubate for 2-4 hours (Formazan Formation) add_mtt->formazan_inc solubilize 7. Solubilize Formazan Crystals formazan_inc->solubilize read_plate 8. Measure Absorbance (570 nm) solubilize->read_plate calculate_viability 9. Calculate % Viability read_plate->calculate_viability determine_ic50 10. Determine IC50 Value calculate_viability->determine_ic50

MTT Assay Experimental Workflow

Unraveling the Mechanism of Action

The anticancer activity of spirooxindole derivatives stems from their ability to modulate critical cellular pathways involved in cell proliferation, survival, and death.[2] While some derivatives may have multiple targets, a predominant and well-documented mechanism is the inhibition of the protein-protein interaction between the tumor suppressor p53 and its negative regulator, murine double minute 2 (MDM2).[12]

In healthy cells, p53 is kept at low levels by MDM2, which targets it for proteasomal degradation. Many cancer cells, however, retain wild-type p53 but overexpress MDM2, effectively neutralizing the tumor suppressor's function. Spirooxindole-based compounds can act as potent inhibitors of this interaction.[5][12] They are designed to fit into the hydrophobic pocket of MDM2 where p53 normally binds, thus preventing p53 from being ubiquitinated and degraded. This frees p53 to accumulate in the nucleus, where it can activate the transcription of genes that lead to cell cycle arrest and apoptosis (programmed cell death).[12]

Other reported mechanisms include the induction of reactive oxygen species (ROS), which can cause significant cellular damage and trigger cell death pathways.[13]

Sources

A Comparative Guide to the Spectroscopic Analysis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, the precise structural elucidation of novel chemical entities is paramount. Spirocyclic compounds, particularly those incorporating lactam functionalities, are of significant interest due to their conformational rigidity and potential as pharmacophores.[1] This guide provides a comprehensive framework for the spectroscopic comparison of the isomers of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, a molecule of interest in medicinal chemistry.

While extensive, publicly available experimental data for this specific compound is limited[2], this guide will leverage data from analogous structures and first principles to predict the expected spectroscopic characteristics of its isomers. Furthermore, it will provide detailed, field-proven methodologies for acquiring and interpreting the necessary data.

Molecular Structure and Isomerism

7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one possesses a spirocyclic core, which introduces at least one stereocenter at the spiro carbon (C5). The presence of other chiral centers would lead to the possibility of diastereomers and enantiomers. The accurate assignment of the relative and absolute stereochemistry is a critical step in its development as a potential therapeutic agent.

Caption: Hypothetical (5R) and (5S) isomers of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

Predicted Spectroscopic Data Comparison

The following sections detail the expected spectroscopic signatures for the isomers of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one and how these signatures can be used for comparative analysis.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules. For the isomers of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, we anticipate distinct differences in the chemical shifts and coupling constants of the protons and carbons within the spirocyclic core.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

  • Benzyl CH₂: A singlet or a pair of doublets (if diastereotopic) around 4.5 ppm. The diastereotopicity will depend on the chirality of the molecule and the solvent used.

  • Spirocyclic Protons: A series of multiplets in the aliphatic region (1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen and oxygen atoms will be the most downfield.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the range of 170-175 ppm, characteristic of a lactam carbonyl.[3]

  • Aromatic Carbons: Signals between 127-140 ppm.

  • Spiro Carbon: A key signal, likely between 60-80 ppm. Its chemical shift will be sensitive to the stereochemistry.

  • Other Aliphatic Carbons: Signals in the range of 20-60 ppm.

Comparative Analysis of Isomers:

The key to differentiating the isomers will be the analysis of the protons and carbons of the two five-membered rings. The spatial arrangement of the benzyl group will influence the chemical environment of the nearby protons and carbons, leading to measurable differences in their chemical shifts. 2D NMR techniques such as COSY, HSQC, and HMBC will be essential for assigning all proton and carbon signals unambiguously.[4] Nuclear Overhauser Effect (NOE) experiments will be crucial for determining the relative stereochemistry by identifying protons that are close in space.

Proton/Carbon Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Notes on Isomer Comparison
C=O-170-175Minor shifts expected between isomers.
Aromatic CH7.2-7.4127-140Largely unaffected by spiro center stereochemistry.
Benzyl CH₂~4.5~50-55May appear as an AB quartet in chiral environments, with different splitting patterns for diastereomers.
Spiro C-60-80Chemical shift will be highly sensitive to the relative orientation of the two rings.
CH₂ adjacent to N2.5-3.545-55Significant chemical shift differences are expected between isomers due to anisotropic effects of the benzyl group and the lactam carbonyl.
CH₂ adjacent to O3.5-4.065-75Diastereotopic protons will likely show different coupling constants and chemical shifts.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected IR Absorption Bands:

  • C=O Stretch (Lactam): A strong absorption band around 1680-1700 cm⁻¹. The exact frequency can be influenced by ring strain.

  • C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.

  • C-O Stretch: An absorption in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.

Comparative Analysis of Isomers:

While IR is less sensitive to stereoisomerism than NMR, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable between diastereomers due to differences in their overall dipole moments and vibrational modes. The position of the lactam carbonyl stretch is unlikely to differ significantly between isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Patterns:

  • Molecular Ion (M⁺): The mass corresponding to the molecular formula C₁₅H₁₉NO₂.

  • Loss of Benzyl Group: A prominent fragment corresponding to the loss of the benzyl radical (C₇H₇), leading to a peak at [M-91]⁺.

  • Tropylium Ion: A characteristic peak at m/z 91, corresponding to the stable tropylium cation formed from the benzyl group.

  • Fragmentation of the Spirocyclic Core: Complex fragmentation patterns resulting from the cleavage of the five-membered rings.

Comparative Analysis of Isomers:

Electron ionization (EI) mass spectra of stereoisomers are often very similar. However, techniques like tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation pathways and ion abundances, which may be used for differentiation.[5][6]

Experimental Protocols

The following protocols are recommended for the acquisition of high-quality spectroscopic data for the isomers of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

General Sample Preparation
  • Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral interpretation. If isomers are to be compared, they must be separated by chromatography (e.g., HPLC or chiral chromatography) prior to analysis.

  • Solvent: For NMR, use a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample. For IR and MS, the choice of solvent or matrix will depend on the specific technique.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6-0.7 mL of deuterated solvent.

  • ¹H NMR: Acquire a standard ¹H spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY: To establish ¹H-¹H correlations.

    • HSQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

    • NOESY/ROESY: To determine the relative stereochemistry by identifying protons that are close in space.

IR Spectroscopy Protocol
  • ATR-FTIR: The simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid or liquid sample directly on the ATR crystal and acquire the spectrum.

  • KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and use a liquid cell.

Mass Spectrometry Protocol
  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for identifying the protonated molecule [M+H]⁺. Electron ionization (EI) will provide more fragmentation information.

  • High-Resolution MS (HRMS): Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the exact mass and confirm the elemental composition.

  • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a detailed fragmentation spectrum, which can aid in structural confirmation.[5]

Workflow for Isomer Comparison

The following diagram illustrates a logical workflow for the synthesis, separation, and spectroscopic characterization of the isomers of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Synthesis of Isomer Mixture separation Chromatographic Separation (e.g., Chiral HPLC) synthesis->separation nmr NMR Spectroscopy (1D & 2D) separation->nmr ir IR Spectroscopy separation->ir ms Mass Spectrometry (HRMS, MS/MS) separation->ms interpretation Spectral Assignment nmr->interpretation ir->interpretation ms->interpretation comparison Comparative Analysis of Isomers interpretation->comparison structure Structure & Stereochemistry Elucidation comparison->structure

Caption: A generalized workflow for the characterization of chemical isomers.

Conclusion

The structural and stereochemical characterization of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one isomers requires a multi-pronged spectroscopic approach. While direct, published experimental data is scarce, this guide provides a robust framework based on predictable spectroscopic behavior and established analytical methodologies. By following the outlined protocols, researchers can confidently acquire and interpret the necessary data to differentiate between the isomers and fully elucidate their structures, a critical step in the advancement of drug discovery and development programs.

References

  • Li, Y. et al. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2517. Available at: [Link]

  • Al-Juboori, A. M. et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME NEW γ-LACTAM COMPOUNDS. Bibliomed, 11(2), 1-10. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of γ-lactams. Available at: [Link]

  • Martin, S. F. et al. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9419–9423. Available at: [Link]

  • Zamir, L. O. et al. (1983). Isolation and structure determination of a novel spiro-gamma-lactam, spiro-arogenate. The Journal of biological chemistry, 258(10), 6485–6491. Available at: [Link]

  • Bracke, C. et al. (2017). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine drugs, 15(1), 19. Available at: [Link]

  • ResearchGate. 1 H-NMR spectral data of γ-lactams 4(a-h). Available at: [Link]

  • ResearchGate. (PDF) Synthesis of spiro-cyclohexendienone-gamma-lactams via free-radicals and study of thermal regioselective spirocyclization. Available at: [Link]

  • Saldívar-González, F. I. et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC advances, 9(48), 28169–28182. Available at: [Link]

  • Davidson, J. T. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry, 19, 100245. Available at: [Link]

  • ResearchGate. Representative examples of biologically active spirocyclic β‐ and δ‐lactams. Available at: [Link]

  • ResearchGate. (PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Available at: [Link]

Sources

A Framework for Evaluating the In Vitro and In Vivo Efficacy of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one as a Potential Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel anticonvulsant therapies with improved efficacy and tolerability remains a cornerstone of neuropharmacology research. Spirocyclic scaffolds are of particular interest in medicinal chemistry due to their rigid, three-dimensional structures which can offer enhanced target binding and improved physicochemical properties. This guide focuses on 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one , a novel compound whose biological activity is yet to be extensively characterized. However, promising anticonvulsant activities have been reported for structurally related N-benzyl-2-azaspiro[4.4]nonane-1,3-dione derivatives, suggesting a potential therapeutic application for the title compound.[1][2][3]

This document serves as a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro and in vivo efficacy of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one. It provides detailed experimental protocols, a rationale for experimental choices, and a basis for comparison against established anticonvulsant drugs.

Hypothesized Mechanism of Action

Based on the known mechanisms of many existing antiepileptic drugs (AEDs), the anticonvulsant activity of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one could be mediated through several pathways.[4][5] These include the modulation of voltage-gated ion channels (such as sodium or calcium channels), enhancement of GABAergic inhibition, or reduction of glutamatergic excitation.[6][7] The initial in vitro assays should therefore be designed to broadly screen for these potential mechanisms.

In Vitro Efficacy Evaluation

In vitro models are cost-effective, high-throughput methods to elucidate the molecular mechanisms by which a compound exerts its effects.[8][9]

Objective

To determine the primary molecular target(s) of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one and quantify its potency.

Experimental Protocols

1. Ion Channel Modulation Assays (Patch-Clamp Electrophysiology)

  • Rationale: Many first-line anticonvulsants, such as Phenytoin and Carbamazepine, act by modulating voltage-gated sodium channels.[6][10] This assay will directly measure the effect of the compound on the activity of these channels.

  • Cell Lines: Use cell lines stably expressing human voltage-gated sodium channels (e.g., Nav1.1, Nav1.2, Nav1.6) or calcium channels (e.g., Cav2.2, Cav3.2).

  • Methodology:

    • Culture the selected cell line to an appropriate confluence.

    • Prepare solutions of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one at various concentrations.

    • Perform whole-cell patch-clamp recordings to measure ionic currents in the absence and presence of the test compound.

    • Apply voltage protocols to assess the effect on channel activation, inactivation, and recovery from inactivation.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) for any observed effects.

2. Neurotransmitter Uptake/Release Assays

  • Rationale: Altering the balance of excitatory (glutamate) and inhibitory (GABA) neurotransmitters is another key anticonvulsant mechanism.[7]

  • Preparation: Use synaptosomes prepared from rodent brain tissue.

  • Methodology:

    • Isolate synaptosomes from the cerebral cortex or hippocampus of rats or mice.

    • Pre-incubate the synaptosomes with varying concentrations of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

    • Add radiolabeled neurotransmitters (e.g., [³H]GABA or [¹⁴C]glutamate) and incubate to allow for uptake.

    • Measure the radioactivity within the synaptosomes to determine the extent of uptake inhibition.

    • Alternatively, pre-load synaptosomes with radiolabeled neurotransmitters and then stimulate release with a depolarizing agent in the presence of the test compound.

Data Presentation: Hypothetical In Vitro Efficacy

The following table illustrates how the in vitro data for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one could be compared with standard anticonvulsant drugs.

CompoundTargetAssay TypeIC₅₀ (µM) [Hypothetical]
7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one Voltage-gated Na⁺ ChannelPatch-Clamp15.2
GABA UptakeSynaptosome Assay> 100
PhenytoinVoltage-gated Na⁺ ChannelPatch-Clamp8.5
CarbamazepineVoltage-gated Na⁺ ChannelPatch-Clamp25.0
Valproic AcidGABA TransaminaseEnzyme Inhibition Assay50.0

In Vivo Efficacy Evaluation

In vivo models are essential for assessing the overall anticonvulsant activity of a compound in a complex biological system, as well as for determining its therapeutic window.[11][12]

Objective

To evaluate the anticonvulsant efficacy and neurotoxicity of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one in established rodent models of seizures.

Experimental Workflow

InVivoWorkflow A Compound Administration (i.p. or p.o.) - Vehicle Control - Test Compound (various doses) - Positive Control (e.g., Phenytoin) B Neurotoxicity Assessment (Rotarod Test) A->B C Anticonvulsant Efficacy Testing A->C F Data Analysis - ED₅₀ (Efficacy) - TD₅₀ (Toxicity) - Protective Index (TD₅₀/ED₅₀) B->F D Maximal Electroshock Seizure (MES) Test C->D E Subcutaneous Pentylenetetrazole (scPTZ) Test C->E D->F E->F

Caption: General workflow for in vivo anticonvulsant screening.

Experimental Protocols

1. Maximal Electroshock Seizure (MES) Test

  • Rationale: The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[2][3][11]

  • Animals: Male Swiss mice (20-25 g).

  • Methodology:

    • Administer 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, vehicle, or a positive control (e.g., Phenytoin) intraperitoneally (i.p.) or orally (p.o.).

    • After a predetermined time (e.g., 30-60 minutes), induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of this phase is considered protection.

    • Determine the median effective dose (ED₅₀) that protects 50% of the animals.

2. Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Rationale: The scPTZ test is a model for absence seizures and myoclonic seizures, and it identifies compounds that can raise the seizure threshold.[2][3][13]

  • Animals: Male Swiss mice (20-25 g).

  • Methodology:

    • Administer the test compound, vehicle, or a positive control (e.g., Valproic Acid).

    • After the appropriate pre-treatment time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for the onset of clonic seizures (lasting for at least 5 seconds) within a 30-minute period.

    • Protection is defined as the absence of such seizures.

    • Calculate the ED₅₀.

3. Rotarod Neurotoxicity Test

  • Rationale: This test assesses for motor impairment, a common side effect of centrally acting drugs. It is crucial for determining the therapeutic index of a potential anticonvulsant.[2][3]

  • Apparatus: A rotating rod (e.g., 3 cm diameter, rotating at 6 rpm).

  • Methodology:

    • Train the mice to stay on the rotating rod for a set period (e.g., 1-2 minutes).

    • On the test day, administer the compound or vehicle.

    • At the time of peak effect, place the mice on the rotarod and record their ability to remain on it for the predetermined time.

    • Determine the median toxic dose (TD₅₀) at which 50% of the animals fail the test.

Data Presentation: Hypothetical In Vivo Efficacy and Safety
CompoundMES ED₅₀ (mg/kg) [Hypothetical]scPTZ ED₅₀ (mg/kg) [Hypothetical]Rotarod TD₅₀ (mg/kg) [Hypothetical]Protective Index (PI = TD₅₀/ED₅₀) [MES]
7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one 45.080.0250.05.6
Phenytoin9.5> 10068.07.2
Valproic Acid272.0149.0426.01.6
Lamotrigine4.820.043.09.0

Discussion and Future Directions

The proposed experimental framework provides a robust starting point for the evaluation of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one. The hypothetical data presented in the tables serve as a template for how results can be structured and compared against existing AEDs.

Should initial findings prove promising, further investigations would be warranted, including:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Chronic seizure models: To assess efficacy in models of epilepsy, such as the kindling model.

  • Mechanism of action studies: To further probe the specific subtypes of ion channels or receptors involved.

By systematically following this guide, researchers can build a comprehensive efficacy and safety profile for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, ultimately determining its potential as a novel anticonvulsant therapy.

References

  • Obniska, J., et al. (2007). Relationships between the lipophilicity and anticonvulsant activity of N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives.
  • Obniska, J., et al. (2006). Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. Bioorganic & Medicinal Chemistry, 14(15), 5224-5229.
  • Kaminski, K., et al. (2018). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 23(11), 2911.
  • Obniska, J., et al. (2003). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Il Farmaco, 58(12), 1219-1226.
  • Yaari, Y., & Selzer, M. E. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. Available at: [Link]

  • Wikipedia contributors. (2024). Anticonvulsant. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Cleveland Clinic. (2023). Antiseizure Medication (Anticonvulsants): What It Is & Uses. Cleveland Clinic. Available at: [Link]

  • Gilibili, R. R., et al. (2017). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. International Journal of Molecular Sciences, 18(11), 2374.
  • Weinberger, J., Nicklas, W. J., & Berl, S. (1976). Mechanism of action of anticonvulsants: Role of the differential effects on the active uptake of putative neurotransmitters. Neurology, 26(2), 162-166.
  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1).
  • Szymański, P., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(16), 4961.
  • Simonato, M., et al. (2023). An in vitro model of drug-resistant seizures for selecting clinically effective antiseizure medications in Febrile Infection-Related Epilepsy Syndrome. Frontiers in Neurology, 14, 1129331.
  • Balosso, S., et al. (2023). An in vitro model of drug-resistant seizures for selecting clinically effective antiseizure medications in Febrile Infection-Related Epilepsy Syndrome.
  • Sirven, J. I., & Noe, K. (2023). Seizure Medications. StatPearls. Available at: [Link]

  • Löscher, W. (2017). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Neurochemical Research, 42(7), 1873–1888.
  • de Almeida, R. N., et al. (2021). Antidepressant-Like Effects of n-Butylidenephthalide Using In Vivo and In Silico Approaches. Pharmaceuticals, 14(7), 653.
  • Ambrósio, A. F., Soares-da-Silva, P., & Carvalho, C. M. (2013). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsia, 54(9), 1484-1496.
  • Fisher, R. S. (2021). Summary of Anti-Seizure Medications. Epilepsy Foundation. Available at: [Link]

  • Jacoby, A., & Marson, A. G. (2007). Comparing Drug Treatments in Epilepsy. Therapeutics and Clinical Risk Management, 3(4), 599–606.
  • Sharma, P., & Bhattacharyya, A. (2014). The Screening models for antiepileptic drugs: A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 1-8.
  • Shah, A., & Gidal, B. (2019). Choosing Antiepileptic Drugs. Practical Neurology.
  • Shafieq, S., et al. (2023). In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. GSC Biological and Pharmaceutical Sciences, 25(1), 135-146.

Sources

A Comparative Guide to the Validation of Analytical Methods for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of new chemical entities.[1][2][3] This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, a novel spirocyclic compound with potential therapeutic applications. As a Senior Application Scientist, the following sections distill field-proven insights and explain the causality behind experimental choices, grounded in authoritative regulatory guidelines.

The Criticality of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] This process is not a singular event but a continuous lifecycle, from method development through to post-approval changes.[2] Regulatory bodies such as the International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that outline the necessary validation characteristics.[6][7][8][9][10][11]

The core parameters for analytical method validation, as stipulated by these guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]

  • Linearity: The direct proportionality of the test result to the concentration of the analyte.[12]

  • Accuracy: The closeness of the test results to the true value.[12][13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12][13] This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

Selecting the Right Analytical Tool: A Comparative Overview

Given the structure of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one, which features a lactam core, several analytical techniques can be considered. The selection of an appropriate method is contingent on the intended application, such as routine quality control, stability testing, or impurity profiling.

Analytical TechniquePrincipleStrengthsWeaknessesIdeal Application
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High resolution, sensitivity, and versatility for various analytes.[14][15]Can be time-consuming for method development.Assay, impurity determination, and stability testing.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile and semi-volatile compounds; provides structural information.[16]Requires derivatization for non-volatile compounds; potential for thermal degradation.Identification of volatile impurities and degradation products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation coupled with highly specific and sensitive mass detection.Unparalleled sensitivity and specificity; capable of structural elucidation.[14][16][17]Higher cost and complexity compared to HPLC-UV.Trace level impurity analysis, metabolite identification, and bioanalytical studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural confirmation.Lower sensitivity compared to chromatographic methods.Structural elucidation and confirmation of identity.

Experimental Protocols: A Step-by-Step Guide to Validation

The following sections provide detailed protocols for validating a hypothetical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

Workflow for RP-HPLC Method Validation

RP-HPLC Method Validation Workflow RP-HPLC Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting MD Method Development MO Method Optimization MD->MO Initial Parameters VP Validation Protocol Preparation SOP Standard Operating Procedure VP->SOP Defines Scope & Acceptance Criteria Spec Specificity SOP->Spec Guides Experiments Lin Linearity & Range SOP->Lin Guides Experiments Acc Accuracy SOP->Acc Guides Experiments Prec Precision SOP->Prec Guides Experiments Rob Robustness SOP->Rob Guides Experiments LOD_LOQ LOD & LOQ SOP->LOD_LOQ Guides Experiments DA Data Analysis Spec->DA Experimental Results Lin->DA Experimental Results Acc->DA Experimental Results Prec->DA Experimental Results Rob->DA Experimental Results LOD_LOQ->DA Experimental Results VR Validation Report DA->VR Comparison with Acceptance Criteria

Caption: A workflow diagram illustrating the key phases of RP-HPLC method validation.

Detailed Experimental Protocol: RP-HPLC Assay

1. Specificity

  • Objective: To demonstrate that the method can accurately and specifically measure the analyte without interference from impurities, degradation products, or matrix components.[1]

  • Procedure:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a placebo sample (if applicable, for drug product) to assess interference from excipients.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the drug substance.[4]

    • Analyze the stressed samples to demonstrate that the degradation product peaks are well-resolved from the main analyte peak. A resolution (Rs) of >1.5 is generally preferred.[18]

    • Spike the drug substance with known impurities and demonstrate their separation from the analyte.

2. Linearity

  • Objective: To establish the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Procedure:

    • Prepare a series of at least five standard solutions of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one at different concentrations, typically ranging from 80% to 120% of the nominal assay concentration.[4]

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples by spiking a placebo matrix (if applicable) or a known quantity of the drug substance with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4]

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay precision):

      • Analyze a minimum of six replicate samples of the drug substance at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[5]

      • Alternatively, analyze nine determinations across the specified range (e.g., three concentrations with three replicates each).[5]

      • Calculate the relative standard deviation (RSD) of the results.

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the RSD for the combined results from both studies.

5. Robustness

  • Objective: To evaluate the method's reliability when subjected to small, deliberate variations in experimental conditions.

  • Procedure:

    • Introduce small variations to critical method parameters, such as:

      • Mobile phase composition (e.g., ±2% organic solvent)

      • Column temperature (e.g., ±5 °C)

      • Flow rate (e.g., ±0.1 mL/min)

      • pH of the mobile phase buffer (e.g., ±0.2 units)

    • Analyze a standard solution under each of the modified conditions.

    • Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) and the assay results.

Data Presentation: A Comparative Analysis of Hypothetical Performance

The following tables summarize hypothetical experimental data for the validation of an RP-HPLC method compared to a potential LC-MS/MS method for the analysis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

Table 1: Comparison of Linearity and Range

ParameterRP-HPLC with UV DetectionLC-MS/MSAcceptance Criteria (ICH Q2(R1))
Linearity Range 10 - 150 µg/mL0.1 - 100 ng/mLDefined by application
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.995
y-intercept < 2% of response at 100% concentration< 5% of response at LLOQShould not be significantly different from zero

Table 2: Comparison of Accuracy and Precision

ParameterRP-HPLC with UV DetectionLC-MS/MSAcceptance Criteria (ICH Q2(R1))
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Typically 98.0 - 102.0% for assay
Repeatability (RSD) < 1.0%< 5.0%Typically ≤ 2%
Intermediate Precision (RSD) < 2.0%< 10.0%Typically ≤ 3%

Table 3: Comparison of Detection and Quantitation Limits

ParameterRP-HPLC with UV DetectionLC-MS/MS
LOD 1 µg/mL0.05 ng/mL
LOQ 3 µg/mL0.1 ng/mL

Logical Relationships in Method Validation

The various parameters of method validation are interconnected and form a self-validating system. For instance, linearity studies establish the range over which the method is accurate and precise.

Validation Parameter Interdependencies Interdependencies of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures measurement of analyte only Precision Precision Specificity->Precision Ensures measurement of analyte only Linearity Linearity Range Range Linearity->Range Defines LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Informs determination of Range->Accuracy Establishes boundaries for Range->Precision Establishes boundaries for Robustness Robustness Robustness->Accuracy Confirms reliability of Robustness->Precision Confirms reliability of

Sources

A Prospective Analysis: Head-to-Head Comparison of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one with Commercial Photochromic Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Photochromic Scaffolds

Photochromic materials, capable of reversible color change upon exposure to light, are at the forefront of materials science, with applications ranging from high-density optical data storage to "smart" windows and ophthalmic lenses.[1] The performance of these materials is dictated by the molecular structure of the photochromic dye. While commercial dyes like spiropyrans and diarylethenes dominate the market, the exploration of novel molecular scaffolds is paramount for discovering materials with enhanced properties, such as improved fatigue resistance, faster switching speeds, and tunable color states.[2][3]

This guide presents a prospective head-to-head comparison of a novel spiro-lactam compound, 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one , with two leading classes of commercial photochromic dyes: a spiropyran and a diarylethene. Due to the novelty of the target spiro-lactam, direct experimental data on its photochromic behavior is not yet available in published literature. Therefore, this guide will take a two-pronged approach:

  • A Proposed Pathway to Synthesis and Characterization: We will outline a plausible synthetic route for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one based on established organic chemistry principles. Furthermore, we will detail the rigorous experimental protocols required to elucidate its photochromic properties.

  • A Comparative Framework: We will then benchmark the anticipated performance of our target molecule against the known and well-documented photochromic characteristics of two commercial exemplars: 1',3',3'-Trimethylspiro[indoline-2,2'-naphtho[2,1-b][4][5]oxazine] (a representative spiropyran) and 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene (a representative diarylethene).

This prospective analysis serves as a roadmap for researchers and drug development professionals interested in exploring new frontiers in photochromic materials, providing both the synthetic strategy and the analytical framework necessary for a comprehensive evaluation.

Part 1: Synthesis and Characterization of the Target Molecule

The core of our investigation is the spiro-lactam, 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one. The spirocyclic lactam structure is an intriguing candidate for photochromism, though it remains a largely unexplored area compared to the well-established spiropyrans.[6]

Proposed Synthesis

A plausible synthetic route to the target molecule can be envisioned in two key stages: formation of the 2-oxa-7-azaspiro[4.4]nonan-1-one core, followed by N-benzylation.

Stage 1: Synthesis of 2-oxa-7-azaspiro[4.4]nonan-1-one

Drawing inspiration from the synthesis of similar spirocyclic systems, a potential route involves the cycloaddition of a suitable precursor.[7] A detailed protocol would require extensive experimental optimization, but a conceptual workflow is presented below.

G cluster_0 Stage 1: Spiro-Lactam Core Synthesis cluster_1 Stage 2: N-Benzylation start Commercially Available Precursors step1 Multi-step synthesis to form a suitable di-functionalized pyrrolidine derivative start->step1 Reaction conditions to be optimized step2 Intramolecular cyclization to form the spiro-lactam core: 2-oxa-7-azaspiro[4.4]nonan-1-one step1->step2 e.g., via intramolecular condensation purify1 Purification by column chromatography and recrystallization step2->purify1 spiro_core 2-oxa-7-azaspiro[4.4]nonan-1-one purify1->spiro_core step3 N-benzylation using benzyl chloride in the presence of a base spiro_core->step3 e.g., KOH, phase-transfer catalyst purify2 Purification to yield 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one step3->purify2

Caption: Proposed synthetic workflow for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

Stage 2: N-Benzylation

The final step involves the benzylation of the secondary amine in the spiro-lactam core. This is a standard transformation in organic synthesis.[8]

Experimental Protocol for N-Benzylation:

  • To a solution of 2-oxa-7-azaspiro[4.4]nonan-1-one in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as powdered potassium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).[9]

  • Add benzyl chloride dropwise to the stirring mixture at room temperature.

  • The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.

Characterization of Photochromic Properties

Once synthesized and purified, the target molecule would be subjected to a battery of photophysical and photochemical tests to determine its photochromic behavior.

G cluster_0 Experimental Workflow for Photochromic Characterization sample Solution of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one in a suitable solvent uv_vis UV-Vis Spectroscopy sample->uv_vis Determine λmax of both isomers kinetics Kinetics Analysis uv_vis->kinetics Monitor absorbance change over time quantum_yield Quantum Yield Determination uv_vis->quantum_yield Measure photons absorbed vs. molecules reacted fatigue Fatigue Resistance Testing kinetics->fatigue Cycle between colored and colorless states repeatedly

Sources

structure-activity relationship (SAR) studies of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one analogs

[2]

Executive Summary: The Spirocyclic Advantage

In modern medicinal chemistry, the escape from "flatland"—the over-reliance on planar aromatic scaffolds—is a critical directive. This guide analyzes 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one , a privileged spirocyclic intermediate, comparing its utility against traditional fused-ring systems (e.g., isoindolines or tetrahydroisoquinolines).[1][2]

While fused systems often suffer from poor metabolic stability and limited vectoral exploration, the 2-oxa-7-azaspiro[4.4]nonan-1-one scaffold offers a high fraction of sp3 carbons (

121

Comparative Analysis: Spiro vs. Fused Scaffolds[2][3][4][5]

The following table contrasts the performance metrics of the 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one scaffold against a topologically similar fused analog, N-benzyl-hexahydro-1H-isoindol-1-one.

Table 1: Physicochemical & Functional Comparison
FeatureSpiro Scaffold (7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one)Fused Alternative (N-Benzyl-hexahydroisoindol-1-one)Impact on Drug Design
Geometry Orthogonal (Substituents projected at ~90°)Planar/Semi-planarSpiro geometry allows probing of globular binding pockets inaccessible to flat molecules.[1][2]

Score
0.71 (High)0.60 (Moderate)Higher

correlates with improved clinical success and lower attrition rates.[2]
Solubility (LogS) High (due to ether oxygen & non-planarity)ModerateSpiro-ether linkage disrupts crystal packing, enhancing aqueous solubility.[2]
Metabolic Liability Low (Quaternary center blocks metabolism)High (Bridgehead hydrogens susceptible)The spiro-carbon acts as a metabolic "blocker" compared to susceptible tertiary methines in fused systems.[2]
Synthetic Diversity Modular (Ring sizes tunable independently)Linear (Ring construction often coupled)Spiro synthesis allows independent variation of the lactone and amine rings.[2]

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three critical vectors. Modifications here dictate the transition from a "library member" to a "hit."

Region A: The Nitrogen Substituent (N-7)[2]
  • Current State: The N-benzyl group is a standard synthetic handle but a metabolic liability (CYP450 dealkylation).[2]

  • Optimization Strategy:

    • Replacement: Switch Benzyl for N-Heteroaryl or N-Sulfonyl groups to lower lipophilicity (LogP) and improve metabolic stability.

    • Causality: The benzyl group is often a "placeholder" for diversity.[2] Direct arylation at N-7 rigidifies the vector, while alkyl spacers introduce flexibility.[2]

Region B: The Lactone Core (2-Oxa-1-one)[2]
  • Current State: The

    
    -butyrolactone ring provides a hydrogen bond acceptor (C=O) and a dipole (C-O-C).[2]
    
  • Optimization Strategy:

    • Bioisosteres: Conversion of the lactone to a lactam (2-aza) or a cyclic ether (reduction of C=O) drastically alters polarity.[2]

    • Ring Size: Expansion to a spiro[4.5] system (valerolactone) shifts the carbonyl vector by approx 15°, potentially capturing different H-bond donors in the target pocket.

Region C: The Spiro Center (C-5)[2]
  • Current State: A quaternary carbon providing rigid orthogonal orientation.[2]

  • Optimization Strategy: This center is the "anchor." Substituents adjacent to the spiro center (on the pyrrolidine ring) create significant steric clash, locking conformation. This is useful for atropisomeric selectivity if the N-substituent is bulky.[2]

Visualizing the SAR Logic

The following diagram illustrates the decision tree for optimizing this scaffold based on assay results.

SAR_Decision_TreeStartHit: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-oneMetabProblem: High Metabolic ClearanceStart->MetabPotencyProblem: Low PotencyStart->PotencySolubilityProblem: Low SolubilityStart->SolubilitySol_Metab1Replace Benzyl withElectron-Deficient HeterocycleMetab->Sol_Metab1Remove metabolicsoft spotSol_Metab2Block Para-positionof Benzyl (F, Cl)Metab->Sol_Metab2Block oxidationSol_Potency1Expand Lactone Ring(Spiro[4.5] analog)Potency->Sol_Potency1Alter vectorpresentationSol_Potency2Add Substituent at C3(Rigidify Conformation)Potency->Sol_Potency2Lock activeconformationSol_SolubReduce Lactone to Etheror Introduce Polar Group at N-7Solubility->Sol_SolubLower LogP

Caption: Decision tree for the structural optimization of the spiro[4.4] scaffold based on common ADME/Potency liabilities.

Experimental Protocols

To validate the SAR, high-purity synthesis is required.[2] The following protocol utilizes a Mn(III)-mediated oxidative radical cyclization, a robust method for constructing the spiro-ether linkage.

Protocol: Mn(III)-Mediated Synthesis of the Spiro Core

Objective: Synthesis of 2-oxa-7-azaspiro[4.4]nonan-1-one from readily available precursors.

Reagents:

  • Precursor: N-Benzyl-3-(methoxycarbonylmethyl)pyrrolidine (or equivalent 1,1-diarylethene precursor depending on specific route variant).[1][2]

  • Oxidant: Manganese(III) acetate dihydrate [Mn(OAc)3[2]·2H2O].

  • Solvent: Glacial Acetic Acid.[2]

  • Temperature: 80°C.

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrrolidine precursor (1.0 equiv) in glacial acetic acid (0.1 M concentration) under an inert argon atmosphere.

  • Oxidant Addition: Add Mn(OAc)3·2H2O (2.2 equiv) in a single portion.[2] The solution will turn dark brown.[2]

  • Cyclization: Heat the reaction mixture to 80°C. Monitor by TLC (EtOAc/Hexane 1:1). The reaction is complete when the brown color fades to a clear/pale pink solution (indicating reduction to Mn(II)), typically 2–4 hours.[2]

  • Quench & Workup: Cool to room temperature. Dilute with brine (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with saturated NaHCO3 (careful: gas evolution) to remove acetic acid. Dry over MgSO4, filter, and concentrate.

  • Validation: Purify via flash column chromatography (SiO2). Confirm structure via 1H NMR (look for disappearance of alkene/methine protons and appearance of diastereotopic methylene protons adjacent to the spiro center).

Self-Validating Checkpoint:

  • Success Indicator: The disappearance of the starting material spot on TLC and the isolation of a product with a distinct quaternary carbon signal in 13C NMR (~50-60 ppm range for spiro center).

Synthetic Pathway Visualization[1][2]

The versatility of this scaffold lies in its assembly. The diagram below details the Mn(III) oxidative route versus the Photochemical route.

Synthesis_PathwayPrecursorN-Benzyl PyrrolidineDerivativeReagent_MnMn(OAc)3 / AcOH(Radical Pathway)Precursor->Reagent_MnReagent_PhotoUV Light / Solvent(Photochemical)Precursor->Reagent_PhotoRadicalRadical Intermediate(Tertiary Carbon)Reagent_Mn->RadicalOxidationProduct2-oxa-7-azaspiro[4.4]nonan-1-oneReagent_Photo->ProductRearrangementRadical->ProductCyclizationDeriv_1Spiro[4.5] AnalogProduct->Deriv_1Ring ExpansionDeriv_2Cephalotaxine CoreProduct->Deriv_2Friedel-Crafts

Caption: Synthetic pathways accessing the spiro[4.4] core and its downstream derivatives.

References

  • Zheng, Y., & Tice, C. M. (2016).[1][2][3] The use of spirocyclic scaffolds in drug discovery.[4][5][3][6][7][8][9] Expert Opinion on Drug Discovery, 11(9), 831-834.[1][2] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] Escape from flatland: increasing saturation as an approach to improving clinical success.[2] Journal of Medicinal Chemistry, 52(21), 6752-6756.[1][2] Link[2]

  • Li, W. D. Z., & Yang, Y. R. (2005).[1][2][7] A formal synthesis of (-)-cephalotaxine.[2][10] Organic Letters, 7(22), 4923-4926.[1][2] Link[2]

  • Chao, B., et al. (2021).[1][2] New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(19), 6023.[1][2] Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1][2][4][5][7] Four-membered ring-containing spirocycles: synthetic strategies and opportunities for unusual molecular scaffolds.[2][4][5] Chemical Reviews, 114(16), 8257-8322.[1][2] Link[2]

Safety Operating Guide

7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an operational framework for the safe handling and disposal of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (CAS 119102-90-8).[1][2]

This document is structured for immediate application by laboratory personnel and safety officers. It prioritizes "Safety by Design," treating the compound with the caution reserved for bioactive pharmaceutical intermediates containing reactive lactone and amine functionalities.[1][2]

PART 1: IMMEDIATE ACTION CARD

Parameter Critical Information
Chemical Name 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one
CAS Number 119102-90-8
Molecular Formula C₁₄H₁₇NO₂
Hazard Class Irritant / Potential Sensitizer (Based on functional groups)
Primary Hazards [1][2][3][4][5] • Skin/Eye Irritation: Lactone moiety can hydrolyze to hydroxy-acids; amines are basic irritants.[1][2]• Sensitization: Cyclic lactones are known potential skin sensitizers.[1][2]• Aquatic Toxicity: Benzyl group increases lipophilicity; prevent drain release.[1][2]
Emergency PPE Nitrile gloves (Double gloving recommended), Safety Goggles, Lab Coat.[1][2]
Spill Response Do not sweep dry dust.[1][2] Wet with inert solvent (heptane/water) and absorb.[1][2]

PART 2: DISPOSAL DECISION MATRIX

Effective disposal requires segregating the chemical state (Solid vs. Liquid) to optimize waste stream management.[1][2] Use the following logic flow to determine the correct protocol.

DisposalMatrix Start Start: Identify Waste Type IsSolid Is the waste Solid? Start->IsSolid IsLiquid Is the waste Liquid? Start->IsLiquid PureSolid Pure Substance / Excess Solid IsSolid->PureSolid Bulk (>5g) Debris Contaminated Debris (Gloves, Wipes, Glass) IsSolid->Debris Trace (<5g) ReactionMix Reaction Mixture / Mother Liquor IsLiquid->ReactionMix SolventDissolve Protocol A: Dissolve in Acetone/Ethanol PureSolid->SolventDissolve Preferred SolidBin Protocol B: Double-Bag & Tag (Solid Waste Stream) PureSolid->SolidBin Alternative Debris->SolidBin Segregate Protocol C: Segregate by Solvent Type (Halogenated vs Non-Halogenated) ReactionMix->Segregate SolventDissolve->Segregate Incinerator Final Disposal: High-Temp Incineration SolidBin->Incinerator Segregate->Incinerator

Figure 1: Decision Matrix for segregating 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one waste streams.[1][2]

PART 3: DETAILED DISPOSAL PROTOCOLS

Protocol A: Liquid Waste (Reaction Mixtures & Solutions)

Context: Used for mother liquors, HPLC effluent, or dissolved solid waste.

  • Characterization: Determine the primary solvent.[1][2]

    • If dissolved in DCM, Chloroform, or Chlorobenzene

      
      Halogenated Waste .[1][2]
      
    • If dissolved in Acetone, Ethyl Acetate, Methanol, or THF

      
      Non-Halogenated Waste .[1][2]
      
  • Quenching (Optional but Recommended):

    • While the lactone is stable, the amine functionality is basic.[1][2] Ensure the pH of the waste mixture is neutral (pH 6-8) to prevent unexpected reactivity in the drum.[1][2]

    • Action: If the waste is highly acidic or basic, neutralize carefully with dilute bicarbonate or dilute HCl before adding to the solvent drum.[1][2]

  • Container: High-density polyethylene (HDPE) or glass carboy.[1][2]

  • Labeling:

    • Must read: "Hazardous Waste - Flammable/Toxic."[1][2]

    • Constituents: List "7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one" explicitly. Do not use generic terms like "Organic Amine."

Protocol B: Solid Waste (Pure Substance)

Context: Expired inventory or excess synthesis product.

  • Dissolution (Preferred):

    • Dissolving the solid in a combustible solvent (e.g., Acetone or Ethanol) allows the waste to be processed via fuel blending , which is often more efficient than solid incineration.[1][2]

    • Follow Protocol A after dissolution.

  • Direct Solid Disposal:

    • Place the original container (with cap tight) inside a clear, sealable plastic bag (secondary containment).

    • Place this bag into the Solid Hazardous Waste Drum (typically a black or blue open-top drum).[1][2]

    • Warning: Do NOT place free loose powder directly into the drum.[1][2] It must be contained to prevent dust generation upon drum opening.[1][2]

Protocol C: Contaminated Debris (Glassware & Sharps)

Context: Syringes, vials, and spatulas.

  • Glassware Rinse:

    • Rinse glassware 3x with Acetone.[1][2]

    • Collect rinsate into the Liquid Waste stream (Protocol A).[1][2]

    • Once rinsed, glassware can be washed with soap/water or disposed of in the broken glass box (if no visible residue remains).[1][2]

  • Sharps/Syringes:

    • Do not recap needles.[1][2]

    • Dispose of immediately into a Biohazard/Chemo Sharps Container (Red or Yellow bin), as these are incinerated.[1][2]

PART 4: SPILL RESPONSE WORKFLOW

In the event of a benchtop spill, follow this containment logic to prevent exposure and environmental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE: Gloves, Goggles, Resp (if dust) Assess->PPE Type State? PPE->Type LiquidSpill Liquid Spill Type->LiquidSpill SolidSpill Solid/Dust Spill Type->SolidSpill Absorb Absorb with Vermiculite/Pads LiquidSpill->Absorb Wet Wet with solvent (Avoid Dust) SolidSpill->Wet Collect Collect into Sealable Bag Absorb->Collect Wet->Collect Label Label as Hazardous Waste Collect->Label

Figure 2: Emergency Spill Response Workflow.

Step-by-Step Decontamination:

  • Isolate: Evacuate the immediate area if the spill is large (>100g).[1][2]

  • PPE: Wear nitrile gloves. If the substance is a fine powder, wear an N95 or P100 respirator to prevent inhalation of the lactone/amine dust.[1][2]

  • Contain:

    • Liquids: Ring the spill with absorbent pads.[1][2]

    • Solids: Cover with a paper towel dampened with ethanol/water to prevent dust cloud formation.[1][2]

  • Clean: Wipe the area from the outside in.[1][2]

  • Verify: Inspect the surface under UV light (if applicable for benzyl compounds) or wipe with a wet white tissue to ensure no residue remains.[1][2]

PART 5: REGULATORY & SCIENTIFIC CONTEXT

Scientific Rationale
  • Lactone Reactivity: The "2-oxa...1-one" designation indicates a lactone ring.[1][2] Lactones are susceptible to hydrolysis in basic conditions and can act as alkylating agents (Michael acceptors) if unsaturated, though this specific spiro-structure is saturated.[1][2] However, the ring strain of spiro-systems suggests potential reactivity, necessitating incineration rather than landfill.[1][2]

  • Amine Basicity: The "7-aza" indicates a nitrogen atom in the ring.[1][2] As a benzyl-protected amine, it is lipophilic and can penetrate skin barriers.[1][2] This validates the requirement for double-gloving and solvent-based disposal (fuel blending) to ensure complete destruction.[1][2]

Regulatory Compliance (US Focus)
  • RCRA Status: This compound is not explicitly P-listed or U-listed by the EPA.[1][2] However, it must be evaluated for characteristics :

    • Ignitability (D001): If in a flammable solvent.[1][2]

    • Toxicity:[1][2][4][6] As a pharmaceutical intermediate, it should be treated as toxic by default.[1][2]

  • Waste Code Assignment:

    • If pure: Assign Non-Regulated Chemical Waste (destined for incineration).[1][2]

    • If in solvent: Assign codes based on the solvent (e.g., F003 for Acetone/Xylene mixtures).[1][2]

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (CAS 119102-90-8).[1][2] Retrieved from [Link][7]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one.[1][2] Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] Washington, DC: The National Academies Press, 2011.[1][2] (General guidance on organic waste incineration).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.